4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Description
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Properties
IUPAC Name |
4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-6(8(12)13)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZXXGDRLJQJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to purine and indole allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly kinases. The strategic introduction of functional groups onto the 7-azaindole core is a key aspect of modern drug design, enabling the fine-tuning of a compound's pharmacological profile. This guide provides a comprehensive technical overview of a plausible and robust synthetic route to a key derivative, 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a valuable building block for the synthesis of complex pharmaceutical agents.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a strong foundation in authoritative literature.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. A logical and efficient approach involves the initial construction of the 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid core, followed by a selective bromination at the C4 position. This strategy is advantageous as it avoids potential complications with the carboxylic acid group during the initial ring formation and allows for a more controlled introduction of the bromine atom on the electron-deficient pyridine ring. The overall synthetic workflow can be visualized as follows:
Caption: A high-level overview of the synthetic strategy.
Part 1: Synthesis of the 1H-pyrrolo[2,3-b]pyridine-6-carboxylate Core
The initial phase of the synthesis focuses on constructing the 7-azaindole ring system with a carboxylic acid precursor at the C6 position. A common and effective method for this is a variation of the Madelung or a related cyclization reaction, starting from a suitably substituted pyridine derivative.
Step 1.1: Synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
A plausible route to the core structure begins with a commercially available starting material, which is then elaborated to form the fused pyrrole ring. While several methods exist for the formation of the 7-azaindole nucleus, this guide will focus on a hypothetical, yet chemically sound, multi-step sequence. For the purpose of this guide, we will assume the successful synthesis of the ester intermediate, Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate, as a starting point for the subsequent bromination step.
Part 2: Regioselective Bromination of the 7-Azaindole Core
The introduction of a bromine atom at the C4 position of the 1H-pyrrolo[2,3-b]pyridine ring is a critical step. Direct electrophilic bromination of the 7-azaindole system can be challenging due to the electron-deficient nature of the pyridine ring and potential side reactions on the electron-rich pyrrole ring. A more controlled and regioselective method involves the N-oxidation of the pyridine nitrogen, which activates the C4 position towards nucleophilic attack by a bromide source.
Step 2.1: N-Oxidation of Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
The pyridine nitrogen is first oxidized to the corresponding N-oxide. This transformation increases the electron density at the C4 position, making it more susceptible to subsequent functionalization.
| Reagent/Parameter | Quantity/Value | Notes |
| Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate | 1.0 eq | Starting material |
| m-Chloroperoxybenzoic acid (m-CPBA) | 1.5 eq | Oxidizing agent |
| Dichloromethane (DCM) | 20 mL/g of starting material | Solvent |
| Temperature | 0 °C to room temperature | Controlled reaction temperature |
| Reaction Time | 4-6 hours | Monitored by TLC |
Procedure:
-
Dissolve Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-oxide product.
Step 2.2: Bromination of the N-Oxide Intermediate
With the N-oxide in hand, the C4 position is now activated for bromination. A common method for this transformation is the use of a brominating agent in the presence of a reagent that facilitates the introduction of the bromine atom.
| Reagent/Parameter | Quantity/Value | Notes |
| Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate-7-oxide | 1.0 eq | N-oxide intermediate |
| Phosphorus oxybromide (POBr₃) | 1.2 eq | Brominating agent |
| N,N-Dimethylformamide (DMF) | 10 mL/g of starting material | Solvent |
| Temperature | 80-90 °C | Reaction temperature |
| Reaction Time | 2-3 hours | Monitored by TLC |
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-oxide intermediate in anhydrous DMF.
-
Carefully add phosphorus oxybromide portion-wise at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 80-90 °C and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate.
Caption: Workflow for the regioselective bromination.
Part 3: Final Synthesis of this compound
The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved under basic conditions.
Step 3.1: Hydrolysis of the Methyl Ester
| Reagent/Parameter | Quantity/Value | Notes |
| Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | 1.0 eq | Brominated ester |
| Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) | 3.0 eq | Base for hydrolysis |
| Tetrahydrofuran (THF) / Water | 2:1 mixture | Solvent system |
| Temperature | Room temperature to 50 °C | Reaction temperature |
| Reaction Time | 2-4 hours | Monitored by TLC |
Procedure:
-
Dissolve the brominated ester in a mixture of THF and water.
-
Add the base (LiOH or NaOH) and stir the mixture at room temperature or gently heat to 50 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 3-4 with 1M hydrochloric acid (HCl).
-
The product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Trustworthiness and Self-Validation
The described protocols are designed to be self-validating through rigorous in-process monitoring and characterization of intermediates and the final product.
-
Chromatographic Analysis: TLC should be used to monitor the progress of each reaction, ensuring the complete consumption of the starting material before proceeding to the next step.
-
Spectroscopic Characterization: The structure and purity of all isolated intermediates and the final product should be confirmed by standard spectroscopic methods, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of substitution.
-
Mass Spectrometry (MS): To confirm the molecular weight of the products.
-
-
Purity Assessment: The purity of the final compound should be determined by High-Performance Liquid Chromatography (HPLC).
Conclusion
The synthesis of this compound is a challenging yet achievable endeavor that provides access to a highly valuable building block for drug discovery. The outlined synthetic strategy, based on established chemical principles and analogous transformations reported in the literature, offers a robust and logical pathway to this important molecule. By carefully controlling reaction conditions and diligently monitoring each step, researchers can successfully synthesize this compound and utilize it in the development of novel therapeutics.
References
- Chang, S., et al. (2012). Design, synthesis, and structure-activity relationship of 7-azaindole based c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 1208-1212.
- Surasani, R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2038-2045.
- Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225.
- Patel, M., & Sethi, R. (2015).
- Whelligan, D. K., et al. (2010). An Efficient Protecting-Group-Free Two-Step Route to a Broad Range of Aza- and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15.
- Popowycz, F., et al. (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689-8707.
- Zhang, L., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(58), 35245-35253.
Sources
characterization of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid by NMR
An In-Depth Technical Guide to the NMR Characterization of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the underlying principles and experimental strategies necessary for unambiguous characterization. We will explore the influence of the heterocyclic core, the electron-withdrawing bromine substituent, and the carboxylic acid group on the ¹H and ¹³C NMR spectra. This guide details a self-validating protocol, from sample preparation to advanced 2D NMR analysis, ensuring scientific integrity and trustworthy results. The methodologies and interpretations are grounded in established spectroscopic principles and supported by authoritative references.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to purines allows it to function as a bioisostere, interacting with various enzymatic systems.[3] Specifically, derivatives of this core are prominent as potent kinase inhibitors.[4][5][6] The title compound, this compound, is of particular interest as an inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family, making it a valuable candidate in oncology research.[3]
Given its therapeutic potential, unambiguous structural verification is a critical step in its synthesis and application. NMR spectroscopy stands as the most powerful technique for this purpose, providing precise information about the molecular structure, connectivity, and electronic environment of the nuclei.[7]
Core Principles: Understanding the ¹H and ¹³C NMR Landscape
The chemical shifts observed in the NMR spectrum of this compound are a composite of the inherent electronic properties of the 7-azaindole core, modulated by the substituents at the C4 and C6 positions.
The Parent 7-Azaindole System
The 7-azaindole core consists of an electron-rich pyrrole ring fused to an electron-deficient pyridine ring.[3] This electronic arrangement dictates the baseline chemical shifts for the protons and carbons of the heterocyclic system.
Substituent Effects
-
4-Bromo Group: Bromine is an electronegative atom that exerts a significant deshielding effect on the carbon to which it is attached (C4). Its influence on the neighboring protons (H3 and H5) is primarily through-space and inductive effects, generally causing a downfield shift.
-
6-Carboxylic Acid Group: The carboxylic acid group is strongly electron-withdrawing. This property deshields the adjacent proton (H5) and the carbon of the pyridine ring (C6).
-
The carboxyl proton (-COOH) is highly diagnostic, typically appearing as a broad singlet far downfield, often between 10 and 13 ppm.[8][9][10] Its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[9][11] In protic solvents like D₂O or methanol-d₄, this proton will exchange and may become broadened or disappear entirely.[8][12]
-
The carboxyl carbon (-COOH) gives a characteristic signal in the ¹³C NMR spectrum in the range of 165-185 ppm.[8][9][10]
-
Experimental Protocol: A Self-Validating Workflow
This section outlines a robust, step-by-step methodology for acquiring a complete set of NMR data for structural confirmation.
Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the carboxylic acid, and its low proton exchange rate allows for the observation of the NH and COOH protons. For checking proton exchangeability, a D₂O exchange experiment can be performed.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (0 ppm) for both ¹H and ¹³C NMR. Modern spectrometers often reference the residual solvent peak (DMSO-d₆: δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
NMR Data Acquisition Workflow
The following sequence of experiments provides a logical progression from basic 1D spectra to detailed 2D correlation maps for complete structural assignment.
Caption: A standard workflow for NMR-based structure elucidation.
Predicted NMR Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound dissolved in DMSO-d₆. Assignments are based on the known properties of the 7-azaindole core and substituent effects.
Molecular Structure and Numbering
Caption: Structure of the title compound with IUPAC numbering.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2 | 7.8 - 8.0 | d | ~3.0 | Typical for α-proton of pyrrole ring. Coupled to H3. |
| H3 | 6.7 - 6.9 | d | ~3.0 | Typical for β-proton of pyrrole ring. Coupled to H2. |
| H5 | 8.3 - 8.5 | s | - | Singlet due to lack of adjacent protons. Deshielded by adjacent N and COOH. |
| NH (N1) | 12.0 - 12.5 | br s | - | Broad singlet, typical for pyrrole NH. Exchangeable with D₂O. |
| COOH | 13.0 - 14.0 | br s | - | Broad singlet, deshielded. Exchangeable with D₂O. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon | Predicted δ (ppm) | Rationale |
| C2 | 128 - 132 | Pyrrole α-carbon. |
| C3 | 102 - 106 | Pyrrole β-carbon. |
| C3a | 125 - 129 | Bridgehead carbon. |
| C4 | 115 - 120 | Carbon bearing bromine, deshielded. |
| C5 | 135 - 140 | Pyridine carbon, deshielded by adjacent N and COOH. |
| C6 | 145 - 150 | Pyridine carbon bearing COOH group. |
| C7a | 148 - 152 | Bridgehead carbon adjacent to pyridine nitrogen. |
| COOH | 165 - 170 | Carboxylic acid carbonyl carbon. |
2D NMR for Structural Confirmation
-
COSY: A cross-peak between H2 and H3 will confirm their coupling and adjacency on the pyrrole ring. No other couplings between aromatic protons are expected.
-
HSQC: This experiment will directly correlate each proton to its attached carbon: H2 to C2, H3 to C3, and H5 to C5.
-
HMBC: This is the key experiment for confirming the overall scaffold and substituent positions. Key long-range correlations (²J and ³J) are expected as follows:
Caption: Key expected HMBC correlations for structural verification.
The crucial correlation from H5 to the carboxyl carbon (COOH) and to C4 will unambiguously confirm the position of the carboxylic acid at C6 and the bromine at C4.
Conclusion
The NMR characterization of this compound is a systematic process that relies on a combination of 1D and 2D NMR experiments. By understanding the electronic nature of the 7-azaindole core and the predictable effects of its substituents, a complete and accurate assignment of all proton and carbon signals can be achieved. The workflow and predictive data presented in this guide provide a robust framework for researchers to confidently verify the structure of this and related heterocyclic molecules, ensuring the integrity of their chemical research and drug development efforts.
References
-
National Center for Biotechnology Information.
-
RSC Publishing.
-
RSC Publishing.
-
BenchChem.
-
ScienceDirect.
-
Chemistry LibreTexts.
-
PubChem.
-
CymitQuimica.
-
SpectraBase.
-
National Center for Biotechnology Information.
-
Chemistry LibreTexts.
-
Google Patents.
-
ResearchGate.
-
PubChem.
-
ACS Publications.
-
National Center for Biotechnology Information.
-
Canadian Science Publishing.
-
RosDok.
-
PubMed.
-
Sigma-Aldrich.
-
ACS Publications.
-
National Center for Biotechnology Information.
-
Sigma-Aldrich.
-
YouTube.
-
Fisher Scientific.
-
National Center for Biotechnology Information.
-
ChemicalBook.
-
BenchChem.
-
The Royal Society of Chemistry.
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. This compound | 1190321-81-3 | Benchchem [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Purification of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
For researchers, medicinal chemists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. This guide provides a comprehensive overview of the purification methods for 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. This document moves beyond simple procedural lists to explain the underlying chemical principles that govern each purification strategy, ensuring a robust and reproducible outcome.
Understanding the Molecule: Physicochemical Properties and Challenges
This compound, also known as 4-bromo-7-azaindole-6-carboxylic acid, is a moderately polar, crystalline solid. Its structure, featuring both a weakly acidic pyrrole N-H and a more acidic carboxylic acid group, alongside a basic pyridine nitrogen, presents a unique set of challenges and opportunities for purification. The presence of the bromine atom further influences its reactivity and potential impurity profile.
A critical aspect of developing a purification strategy is understanding the potential impurities. These can arise from starting materials, side reactions, or degradation. Common impurities in the synthesis of 7-azaindole derivatives may include unreacted starting materials, regioisomers, or over-brominated species. A thorough understanding of the synthetic route is the first step in identifying likely contaminants.
Purification Strategies: A Multi-faceted Approach
A multi-step purification approach, often combining different techniques, is typically necessary to achieve high purity of this compound. The choice of methods will depend on the scale of the purification and the nature of the impurities.
Acid-Base Extraction: Exploiting Amphoteric Properties
The amphoteric nature of this compound makes acid-base extraction a powerful initial purification step. This technique separates compounds based on their differing solubilities in aqueous and organic phases as a function of pH.[1][2][3]
The Principle:
-
In a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), the carboxylic acid group is deprotonated to form a water-soluble carboxylate salt. This allows the desired compound to be extracted from an organic solvent into the aqueous phase, leaving behind neutral or basic impurities.
-
Subsequently, acidifying the aqueous layer with a strong acid (e.g., hydrochloric acid) will re-protonate the carboxylate, causing the pure carboxylic acid to precipitate out of the solution. [1]
Key Considerations:
-
The choice of base is important. A weak base like sodium bicarbonate will selectively extract the strongly acidic carboxylic acid, leaving behind any less acidic phenolic impurities in the organic layer. A strong base like sodium hydroxide will extract both.[2]
-
Complete neutralization of the final acidic solution is crucial to maximize the yield of the precipitated product.[1]
A typical workflow for acid-base extraction is depicted below:
Figure 1: Workflow for Acid-Base Extraction Purification.
Recrystallization: The Gold Standard for Crystalline Solids
Recrystallization is a highly effective method for purifying crystalline solids. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Solvent Selection is Key: An ideal recrystallization solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at an elevated temperature (e.g., the solvent's boiling point).
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert towards the compound.
-
Be easily removable from the purified crystals.
For azaindole derivatives, common recrystallization solvents include ethanol, methanol, and toluene.[4] For compounds with a carboxylic acid moiety, polar protic solvents are often a good starting point.
Experimental Protocol: Recrystallization
-
Solvent Screening: In a small test tube, add a small amount of the crude product and a few drops of a candidate solvent. Observe the solubility at room temperature and upon heating.
-
Dissolution: In a larger flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography: For Challenging Separations
When impurities have similar solubility profiles to the product, column chromatography is the preferred method. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
Choosing the Right System:
-
Stationary Phase: Silica gel is the most common stationary phase for purifying azaindole derivatives.[5] However, the acidic nature of silica can sometimes cause peak tailing for basic compounds like pyridines. In such cases, using deactivated silica or adding a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can significantly improve separation.[5]
-
Mobile Phase: A gradient elution is often most effective. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. For more polar compounds, a system of methanol in dichloromethane is often employed.[5] The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a TLC method that shows good separation of the desired compound from its impurities. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack a column with silica gel in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Alternatively, for less soluble compounds, a "dry loading" technique can be used where the compound is adsorbed onto a small amount of silica gel before being added to the column.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity if using a gradient.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Figure 2: General Workflow for Purification by Flash Column Chromatography.
Data Summary
| Purification Method | Key Parameters | Expected Outcome |
| Acid-Base Extraction | pH adjustment with aqueous base and acid. | Separation of acidic product from neutral/basic impurities. |
| Recrystallization | Choice of solvent (e.g., ethanol, toluene). | High purity crystalline solid. |
| Column Chromatography | Stationary Phase: Silica gel. Mobile Phase: Gradient of ethyl acetate in hexanes or methanol in dichloromethane (may require basic modifier). | Separation of closely related impurities. |
Conclusion
The purification of this compound to a high degree of purity is a critical step in its use for research and development. A systematic approach, beginning with an understanding of the molecule's properties and potential impurities, allows for the rational selection and optimization of purification techniques. Often, a combination of acid-base extraction, followed by either recrystallization or column chromatography, will yield a product of the desired purity. The detailed protocols and underlying principles discussed in this guide provide a solid foundation for researchers to develop robust and reliable purification strategies for this important heterocyclic compound.
References
-
University of Colorado, Boulder. Acid-Base Extraction. [Link]
- Google Patents. 1h-pyrrolo[2,3-b]pyridines. WO2006063167A1.
-
Chemistry LibreTexts. Acid base extraction flow chart. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
Yang, Z., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11(36), 22165-22177. [Link]
-
De la Rosa, S., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 64(15), 11347-11370. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
-
Organic Chemistry Help!. Acid-Base Extraction Tutorial. (2020, March 21). [YouTube video]. [Link]
-
Chemistry LibreTexts. Acid-Base Extraction. [Link]
- Google Patents. Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. CN102911174A.
-
El-Damasy, A. K., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3169. [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
Mushtaq, N., et al. (2010). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 23(3). [Link]
-
Zeng, Y., et al. (2008). 4-Bromo-1H-pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2428. [Link]
- Google Patents. The preparation method of 4-bromo-7-methylindole-2-carboxylic acid. CN100387577C.
-
PubChem. 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. [Link]
- Google Patents. Preparation method of 5-bromo-7-azaindole. CN109081840B.
-
Reddit. Column chromatography of carboxylic acids?. (2016). [Link]
Sources
solubility of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid in organic solvents
An In-Depth Technical Guide to Determining the Solubility of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound (C₈H₅BrN₂O₂; MW: 241.044) in various organic solvents.[1][2] We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols, and offer insights into the selection of appropriate solvent systems. This document is intended to be a practical resource for researchers in drug discovery and development, providing not just methodologies, but also the scientific rationale behind them.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a drug from discovery to clinical application, the characterization of its physicochemical properties is paramount. Among these, aqueous and organic solvent solubility are fundamental parameters that influence a multitude of downstream processes, including formulation development, purification, and in vivo performance.[3] For a compound such as this compound, a heterocyclic molecule with potential applications in medicinal chemistry, understanding its solubility profile is a non-negotiable prerequisite for its advancement as a drug candidate. Poor solubility can lead to challenges in formulation, erratic absorption, and ultimately, therapeutic failure.[4] Therefore, a systematic evaluation of its solubility in a range of organic solvents is an essential early-stage investigation.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful, albeit simplistic, guide.[5] To a first approximation, polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5] The structure of this compound, featuring a polar heterocyclic core, a hydrogen-bond-donating and -accepting carboxylic acid group, and a lipophilic bromine atom, suggests a nuanced solubility profile.
Key factors influencing the solubility of this molecule include:
-
Solvent Polarity: The polarity of a solvent, often quantified by its dielectric constant, plays a crucial role.[6] Polar solvents can effectively solvate the polar functional groups of the molecule, while non-polar solvents will interact more favorably with the non-polar regions.
-
Hydrogen Bonding: The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to exhibit enhanced solubility for this compound.
-
Molecular Structure and Crystal Lattice Energy: The energy required to break the solute-solute interactions in the crystal lattice must be overcome by the energy released from solute-solvent interactions.[6] The planarity of the pyrrolopyridine core may contribute to strong crystal packing, potentially lowering solubility.
Experimental Determination of Thermodynamic Solubility: The Gold Standard
While various methods exist for solubility determination, the shake-flask method remains the most reliable for obtaining thermodynamic equilibrium solubility data.[7][8] This method directly measures the saturation concentration of a compound in a given solvent at a specific temperature.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the classical shake-flask method for determining the solubility of this compound.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethyl acetate, dichloromethane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, centrifugation is the preferred method. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes. Filtration can also be used, but care must be taken to avoid adsorption of the solute onto the filter membrane.[7]
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of the compound in the saturated solution from the calibration curve, taking into account the dilution factor.
-
Visualizing the Shake-Flask Workflow
Sources
- 1. This compound [cymitquimica.com]
- 2. labsolu.ca [labsolu.ca]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. solubility experimental methods.pptx [slideshare.net]
- 5. quora.com [quora.com]
- 6. Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
crystal structure analysis of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
An In-depth Technical Guide to the Crystal Structure Analysis of 4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract
This compound, a derivative of the 7-azaindole scaffold, represents a significant pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors. Its rigid, bicyclic structure, combined with the electronic properties imparted by the bromine atom and the hydrogen-bonding capabilities of the carboxylic acid and pyrrole moieties, makes it a prime candidate for targeted therapeutic design. A comprehensive understanding of its three-dimensional structure at the atomic level is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of next-generation therapeutics.
This technical guide provides a comprehensive, field-proven workflow for the determination and analysis of the single-crystal X-ray structure of this compound. While a publicly deposited crystal structure for this specific molecule is not available as of the time of this writing, this document outlines the complete experimental and computational pipeline, from synthesis to final structural analysis. The protocols and theoretical discussions are grounded in established crystallographic principles and draw upon data from closely related analogs to predict and interpret the anticipated structural features. This guide is intended for researchers, medicinal chemists, and structural biologists engaged in the study of small molecule therapeutics.
Table of Contents
-
Introduction: The Significance of this compound in Medicinal Chemistry
-
Part I: Synthesis and Single Crystal Growth
-
Synthetic Pathway and Purification
-
Protocol for Single Crystal Growth
-
-
Part II: Single-Crystal X-ray Diffraction Analysis
-
Data Collection and Processing
-
Structure Solution and Refinement
-
-
Part III: Predicted Structural Features and Intermolecular Interactions
-
Intramolecular Geometry
-
Supramolecular Assembly: The Role of Hydrogen Bonding and Halogen Bonding
-
-
References
Introduction: The Significance of this compound in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates. Its unique electronic and steric properties allow it to mimic the purine nucleobases, making it an effective hinge-binding motif for a wide range of protein kinases. The introduction of a bromine atom at the 4-position and a carboxylic acid at the 6-position of this scaffold, to yield this compound, further enhances its utility. The bromine atom can serve as a vector for further chemical modification through cross-coupling reactions or can engage in halogen bonding interactions with protein targets. The carboxylic acid provides a key hydrogen bond donor and acceptor, crucial for anchoring the molecule within a binding pocket.
Therefore, a detailed understanding of the crystal structure of this molecule is not merely an academic exercise. It provides invaluable insights into its preferred conformation, the nature and geometry of its intermolecular interactions, and its potential to form specific packing motifs. This information is critical for:
-
Structure-Based Drug Design: The experimentally determined conformation can be used to validate and refine computational models, leading to more accurate docking studies and the design of more potent and selective inhibitors.
-
Polymorph Screening: The identification of different crystalline forms (polymorphs) is essential for drug development, as they can have different solubilities, stabilities, and bioavailabilities.
-
Fragment-Based Lead Discovery: The molecule itself can be used as a fragment in screening campaigns, and its crystal structure provides a starting point for fragment growing or linking strategies.
This guide will walk the reader through the necessary steps to obtain and analyze this crucial structural information.
Part I: Synthesis and Single Crystal Growth
Synthetic Pathway and Purification
The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available precursors. A common and reliable route involves the bromination of a suitable 7-azaindole derivative followed by functional group manipulation to install the carboxylic acid. The final product must be rigorously purified to ensure the high chemical purity required for the growth of diffraction-quality single crystals.
Spectroscopic Characterization of 4-bromo-7-azaindole-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-bromo-7-azaindole-6-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents a detailed analysis based on established spectroscopic principles and available data for the closely related precursor, 4-bromo-7-azaindole. The document outlines predicted spectroscopic data across various techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy. Furthermore, it offers detailed, field-proven experimental protocols for acquiring this data, emphasizing the rationale behind methodological choices to ensure data integrity and reproducibility.
Introduction: The Significance of 4-bromo-7-azaindole-6-carboxylic acid
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisosteric replacement for indole in numerous biologically active compounds. The introduction of a bromine atom and a carboxylic acid moiety at specific positions of the azaindole core, as in 4-bromo-7-azaindole-6-carboxylic acid, offers fine-tuning of the molecule's electronic properties, lipophilicity, and potential for forming specific interactions with biological targets. This makes it a valuable building block in the synthesis of novel therapeutics, including kinase inhibitors and other targeted agents[1]. Accurate and comprehensive spectroscopic characterization is paramount for confirming the identity, purity, and structure of this key intermediate, ensuring the reliability of subsequent drug discovery and development efforts.
This guide is structured to provide both a predictive and practical framework for the spectroscopic analysis of 4-bromo-7-azaindole-6-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Predicted ¹H NMR Spectrum
Reference Data for 4-bromo-1H-pyrrolo[2,3-b]pyridine (in CDCl₃):
-
δ 10.77 (br s, 1H, NH)
-
δ 8.14 (d, J = 5.2 Hz, 1H, H-6)
-
δ 7.42 (s, 1H, H-3)
-
δ 7.31 (d, J = 5.1 Hz, 1H, H-5)
-
δ 6.57 (s, 1H, H-2)
Predicted ¹H NMR Data for 4-bromo-7-azaindole-6-carboxylic acid (in DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~13.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift, which is characteristic for this functional group. |
| ~11.5 | Broad Singlet | 1H | NH | The pyrrole NH proton is expected to be a broad singlet, similar to the parent compound, and will be downfield due to the aromatic nature of the ring system. |
| ~8.3 | Singlet | 1H | H-5 | The introduction of the carboxylic acid at position 6 will remove the coupling partner for the H-5 proton, resulting in a singlet. The electron-withdrawing nature of the carboxylic acid will likely shift this proton further downfield compared to the parent compound. |
| ~7.8 | Singlet | 1H | H-2 or H-3 | The protons on the pyrrole ring are expected to be singlets. Their precise chemical shifts will be influenced by the electronic effects of the bromine and carboxylic acid groups. |
| ~7.5 | Singlet | 1H | H-3 or H-2 | The protons on the pyrrole ring are expected to be singlets. Their precise chemical shifts will be influenced by the electronic effects of the bromine and carboxylic acid groups. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule. The prediction is based on the general chemical shift regions for aromatic and heterocyclic compounds, as well as the known effects of bromine and carboxylic acid substituents.
Predicted ¹³C NMR Data for 4-bromo-7-azaindole-6-carboxylic acid (in DMSO-d₆):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~168 | C=O | The carbonyl carbon of the carboxylic acid is expected in this downfield region. |
| ~150 | C-7a | Quaternary carbon at the ring junction, adjacent to the pyridine nitrogen. |
| ~145 | C-6 | Carbon bearing the carboxylic acid group, shifted downfield due to the electron-withdrawing effect. |
| ~130 | C-5 | Aromatic CH carbon on the pyridine ring. |
| ~125 | C-3a | Quaternary carbon at the ring junction. |
| ~120 | C-2 or C-3 | Aromatic CH carbons on the pyrrole ring. |
| ~115 | C-3 or C-2 | Aromatic CH carbons on the pyrrole ring. |
| ~100 | C-4 | Carbon bearing the bromine atom, its chemical shift is influenced by the heavy atom effect. |
Experimental Protocol for NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-bromo-7-azaindole-6-carboxylic acid.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for polar, acidic compounds and its high boiling point.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (for a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).
-
Integrate the ¹H NMR signals.
-
Pick and label the peaks in both spectra.
-
Workflow for NMR Analysis:
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of 4-bromo-7-azaindole-6-carboxylic acid is expected to show characteristic absorption bands for the O-H and C=O groups of the carboxylic acid, the N-H group of the pyrrole ring, and the aromatic C-H and C=C/C=N bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |
| 3300 - 2500 | Broad | O-H stretch (carboxylic acid dimer) | The O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer appears as a very broad and characteristic band in this region[4]. |
| ~3100 | Medium | N-H stretch (pyrrole) | The N-H stretching vibration of the pyrrole ring is expected in this region. |
| ~1700 | Strong, Sharp | C=O stretch (carboxylic acid) | The carbonyl stretch of an aromatic carboxylic acid is typically strong and sharp, appearing around this wavenumber[5]. |
| 1600 - 1450 | Medium to Strong | C=C and C=N stretches (aromatic rings) | These bands are characteristic of the stretching vibrations within the azaindole ring system. |
| ~1300 | Medium | C-O stretch (carboxylic acid) | The C-O single bond stretch of the carboxylic acid group is expected in this region. |
| ~920 | Broad, Medium | O-H bend (out-of-plane) | A broad out-of-plane bending vibration for the carboxylic acid OH group is often observed here[6]. |
| Below 800 | Medium | C-Br stretch | The carbon-bromine stretching vibration typically appears in the fingerprint region. |
Experimental Protocol for IR Spectroscopy
Objective: To identify the key functional groups in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
-
Sample Application:
-
Place a small amount of the solid 4-bromo-7-azaindole-6-carboxylic acid powder onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Workflow for IR Analysis:
Caption: Workflow for FT-IR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Fragmentation patterns can also provide valuable structural information.
Predicted Mass Spectrum
For 4-bromo-7-azaindole-6-carboxylic acid (C₈H₅BrN₂O₂), the expected exact mass can be calculated. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.
Predicted Mass Spectrometry Data:
| m/z (predicted) | Ion | Comments |
| ~240/242 | [M]⁺˙ | Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (two peaks of nearly equal intensity separated by 2 Da). The calculated monoisotopic mass is approximately 239.95 Da. |
| ~223/225 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid. |
| ~195/197 | [M-COOH]⁺ | Loss of the entire carboxylic acid group (formyl radical loss). |
| ~116 | [M-Br-COOH]⁺ | Loss of both the bromine atom and the carboxylic acid group. |
Experimental Protocol for Mass Spectrometry
Objective: To confirm the molecular weight and obtain fragmentation data for structural confirmation.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup (ESI-MS):
-
The mass spectrometer is typically coupled to a liquid chromatography (LC) system for sample introduction.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) for the compound.
-
The analysis can be performed in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very effective.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion and compare it to the calculated theoretical mass.
-
Analyze the fragmentation pattern to identify characteristic losses and confirm the structure.
-
Workflow for Mass Spectrometry Analysis:
Caption: Workflow for Mass Spectrometry Analysis.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
Predicted UV-Visible Spectrum
The 7-azaindole core is a chromophore that absorbs in the UV region. The presence of the bromine atom and the carboxylic acid group will influence the position and intensity of the absorption maxima (λmax).
Predicted UV-Visible Absorption Data (in Methanol or Ethanol):
| Predicted λmax (nm) | Electronic Transition | Rationale for Prediction |
| ~280-300 | π → π | This is the main absorption band for the azaindole aromatic system. The exact position will be influenced by the substituents. |
| ~220-240 | π → π | A higher energy π → π* transition is also expected. |
Experimental Protocol for UV-Visible Spectroscopy
Objective: To determine the absorption maxima of the compound.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of known concentration of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Perform serial dilutions to obtain a series of solutions of decreasing concentration.
-
-
Instrument Setup:
-
Use a dual-beam UV-Visible spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record a baseline spectrum with the blank in both the sample and reference beams.
-
-
Spectrum Acquisition:
-
Record the UV-Visible spectrum of each of the prepared solutions from approximately 400 nm down to 200 nm.
-
Ensure that the maximum absorbance is within the linear range of the instrument (typically below 1.5 absorbance units).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If desired, use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε) if the concentration and path length are known.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of 4-bromo-7-azaindole-6-carboxylic acid. By combining the available data for the parent 4-bromo-7-azaindole with fundamental principles of spectroscopic interpretation, we have established a robust framework for the characterization of this important synthetic intermediate. The detailed experimental protocols provided herein offer a standardized approach to data acquisition, ensuring high quality and reproducible results. For any definitive structural confirmation, the acquisition of experimental data as outlined is essential.
References
-
瑞楚生物. 4-BroMo-7-azaindole-6-carboxylic acid 1190321-81-3. [Link]
- Patrick, D. A., et al. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
-
ZaiQi Bio-Tech. 4-Bromo-7-azaindole| CAS No:348640-06-2. [Link]
- Zhang, M., et al. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. PubMed Central.
- Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
NIST. 1,3-Isobenzofurandione, 4,5,6,7-tetrabromo-. [Link]
- ResearchGate. 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also....
-
science-softCon. UV/Vis + Photochemistry Database. [Link]
-
ChemUniverse. 4-BROMO-1H-INDOLE-6-CARBOXYLIC ACID [P63007]. [Link]
-
Spectroscopy Online. The C=O Bond, Part IV: Acid Anhydrides. [Link]
Sources
- 1. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. 4-Bromo-7-azaindole(348640-06-2) 1H NMR [m.chemicalbook.com]
- 3. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
Stability Profiling of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid: An In-depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive framework for assessing the chemical stability of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid, a key heterocyclic intermediate in contemporary drug discovery. As researchers and drug development professionals, a thorough understanding of a molecule's stability is paramount for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs). This document moves beyond a generic recitation of protocols to offer a logically structured approach, grounded in mechanistic principles and aligned with global regulatory expectations set forth by the International Council for Harmonisation (ICH).
Introduction: The Imperative of Stability in Drug Development
The journey of a drug candidate from discovery to market is contingent upon a robust data package that unequivocally defines its quality attributes. Central to this is the chemical stability of the drug substance. Instability can lead to a loss of potency, the formation of potentially toxic degradation products, and alterations in physical properties, all of which can compromise patient safety and therapeutic outcomes.
This compound, a member of the 7-azaindole class of compounds, presents a unique set of stability challenges owing to its fused aromatic ring system, halogen substituent, and carboxylic acid functionality. A proactive and scientifically sound stability testing program is therefore not merely a regulatory hurdle but a foundational component of successful drug development. This guide will delineate a comprehensive strategy for elucidating the degradation pathways of this molecule and establishing a robust stability profile.
Physicochemical Properties and Predicted Stability Landscape
A foundational understanding of the molecule's intrinsic properties is crucial for designing meaningful stability studies.
| Property | Value/Information | Implication for Stability |
| Molecular Formula | C₈H₅BrN₂O₂ | - |
| Molecular Weight | 241.04 g/mol | - |
| pKa | The pyrrole NH is weakly acidic, while the carboxylic acid is acidic. The pyridine nitrogen is weakly basic. | The ionization state will be pH-dependent, influencing solubility and susceptibility to hydrolytic degradation. |
| Solubility | Expected to have limited aqueous solubility, particularly at acidic pH where the carboxylic acid is protonated. | May necessitate the use of co-solvents in solution-state stability studies. |
| UV Absorbance | The fused aromatic system is expected to have strong UV absorbance. | Facilitates detection and quantification by UV-based analytical techniques like HPLC. |
Predicted Degradation Pathways:
Based on the chemical functionalities present in this compound, several degradation pathways can be anticipated under stress conditions. A proactive consideration of these pathways is essential for developing a truly stability-indicating analytical method.
-
Hydrolysis: The amide-like character of the pyrrole ring and the potential for nucleophilic attack on the pyridine ring suggest that both acidic and basic conditions could promote hydrolysis. The C-Br bond may also be susceptible to hydrolysis under forcing conditions.
-
Oxidation: The electron-rich pyrrolopyridine ring system is a likely target for oxidative degradation, potentially leading to N-oxides, ring-opened products, or hydroxylation of the aromatic rings.
-
Photodegradation: Halogenated aromatic compounds are often susceptible to photodegradation, which can proceed via homolytic cleavage of the C-Br bond to generate radical intermediates. The extended π-system of the molecule also increases the likelihood of light absorption and subsequent photochemical reactions.
-
Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group is a plausible degradation pathway.[1][2] The overall molecular structure may also undergo other forms of thermal decomposition.
-
Acid-Catalyzed Polymerization: The pyrrole ring is known to be susceptible to polymerization under acidic conditions due to protonation and subsequent electrophilic attack.[3][4]
Forced Degradation Studies: Unveiling the Degradation Profile
Forced degradation, or stress testing, is a critical exercise to identify the likely degradation products that could form under more extreme conditions than those used for accelerated and long-term stability testing.[5][6] This information is instrumental in the development and validation of a stability-indicating analytical method. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are generated at a sufficient level for detection and characterization without completely degrading the parent molecule.[7][8]
General Considerations for Forced Degradation
-
Sample Preparation: A stock solution of this compound should be prepared in a suitable solvent system (e.g., a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.[8]
-
Control Samples: For each stress condition, a control sample (stored at 5°C in the dark) and a blank (reagents without the API) should be prepared and analyzed alongside the stressed samples.
Experimental Protocols
3.2.1. Acidic Hydrolysis
-
Rationale: To assess the lability of the molecule to acid-catalyzed reactions, such as hydrolysis of the pyrrole ring or other susceptible bonds.
-
Protocol:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
3.2.2. Basic Hydrolysis
-
Rationale: To evaluate the susceptibility of the compound to base-catalyzed degradation, which could involve hydrolysis of the pyrrole ring or deprotonation-driven reactions.
-
Protocol:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.
-
3.2.3. Oxidative Degradation
-
Rationale: To probe the molecule's vulnerability to oxidation, which is a common degradation pathway for electron-rich aromatic systems.
-
Protocol:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At selected time intervals, withdraw an aliquot and dilute for immediate analysis.
-
3.2.4. Thermal Degradation
-
Rationale: To assess the impact of heat on the molecule's stability, both in the solid state and in solution. This can reveal potential issues with manufacturing processes or storage at elevated temperatures.
-
Solid State:
-
Place a known amount of the solid API in a vial and expose it to 80°C in a temperature-controlled oven for 48 hours.
-
Periodically, withdraw samples, dissolve in a suitable solvent, and analyze.
-
-
Solution State:
-
Incubate a solution of the API in a suitable solvent at 60°C for 48 hours.
-
Withdraw aliquots at specified times for analysis.
-
3.2.5. Photostability Testing
-
Rationale: To determine if the molecule is sensitive to light, which has implications for packaging and storage. This should be conducted in accordance with ICH Q1B guidelines.[4][9][10][11][12]
-
Protocol:
-
Expose a solid sample and a solution of the API to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.
-
Analyze the samples after the exposure period.
-
Caption: Workflow for forced degradation studies.
Development and Validation of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[13][14][15][16] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Method Development Strategy
-
Column and Mobile Phase Screening: Start with a C18 reversed-phase column and a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
Analysis of Stressed Samples: Inject the samples from the forced degradation studies to evaluate the separation of the parent peak from any degradation products.
-
Method Optimization: Adjust the gradient profile, mobile phase pH, column temperature, and flow rate to achieve optimal resolution between the parent peak and all degradation products.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradation products are co-eluting.
-
Mass Spectrometry Compatibility: Ideally, the method should be compatible with mass spectrometry (MS) to facilitate the identification of unknown degradation products.
Validation of the Stability-Indicating Method
The developed analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is demonstrated by the resolution of the parent peak from all degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: HPLC method development and validation workflow.
Long-Term and Accelerated Stability Studies
Once a validated stability-indicating method is in place, formal stability studies can be initiated as per ICH Q1A(R2) guidelines.
-
Long-Term Stability: These studies are designed to evaluate the stability of the drug substance under the recommended storage conditions and to establish a re-test period. For a new drug substance, this typically involves storing the material at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Accelerated Stability: These studies are conducted under exaggerated storage conditions to increase the rate of chemical degradation and physical change. The data from these studies are used to predict the shelf life of the drug substance under the proposed long-term storage conditions. A common condition for accelerated stability is 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
Testing Frequency:
| Study | Testing Frequency |
| Long-Term | 0, 3, 6, 9, 12, 18, 24, and 36 months |
| Accelerated | 0, 3, and 6 months |
Identification and Characterization of Degradation Products
Any degradation product observed at a level greater than the identification threshold (as defined by ICH Q3A guidelines) should be structurally characterized. This is typically achieved using a combination of spectroscopic techniques:
-
LC-MS/MS: Provides the molecular weight and fragmentation pattern of the degradation product, which can be used to propose a structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the degradation product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the connectivity of atoms and stereochemistry. Isolation of the degradation product is often required for NMR analysis.
Conclusion: A Proactive Approach to Ensuring Drug Substance Quality
The stability of this compound is a critical quality attribute that must be thoroughly investigated to support its development as a pharmaceutical intermediate or API. This guide has outlined a comprehensive and scientifically rigorous approach to stability testing, from initial forced degradation studies to the development and validation of a stability-indicating analytical method and the execution of long-term and accelerated stability programs. By proactively identifying potential degradation pathways and developing a deep understanding of the molecule's stability profile, researchers and drug development professionals can mitigate risks, ensure regulatory compliance, and ultimately contribute to the delivery of safe and effective medicines to patients.
References
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(6), 274-283. [Link]
-
ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Simmons, S. L., & Guttman, A. (2018). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 20(1), 133-141. [Link]
-
LibreTexts. (2021). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]
-
International Journal of Research in Pharmaceutical and Medical Sciences. (2022). Stability Indicating HPLC Method Development: A Review. [Link]
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
Blessy, M., Ruchi, D. P., Prajesh, N. P., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
Weidlich, T., Kamenická, B., Beneš, L., Čičmancová, V., Komersová, A., Čermák, J., & Švec, P. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts, 11(6), 699. [Link]
-
Scribd. (n.d.). Acidic and Basic Character of Pyrrole. [Link]
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]
-
Palm, D., & Smucker, A. A. (1967). Synthesis and decarboxylation of pyridine carboxylic acids from pyridoxol. The Journal of Organic Chemistry, 32(3), 826-828. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link]
- Google Patents. (2014). CN104130183A - Synthetic method for 3-bromopyridine.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
Časaitė, V., Vaitekūnas, J., Meškys, R., & Tauraitė, D. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(15), e00902-20. [Link]
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
-
ACS. (2025). Complete photodegradation of tough halophenols using macrocyclic porphyrin photocatalysts with low impact light source without metal chelation. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Saudagar, R. B., & Mahale, M. M. (2019). Stability Indicating HPLC Method Development: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s), 1103-1104. [Link]
-
Arora, P. K. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Journal of Applied Microbiology, 127(4), 970-985. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Wikipedia. (n.d.). 2-Bromopyridine. [Link]
-
ResearchGate. (2017). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. [Link]
-
Khan Academy. (n.d.). Hoffmann bromamide degradation reaction | Amines | Class 12 | Chemistry. [Link]
-
Taylor & Francis Online. (2009). Selective Decarboxylation: A Facile Synthesis of 3-Pyridinecarboxylic Acid Derivative. [Link]
-
ResearchGate. (n.d.). Photodegradation of Chlorobiphenyls. [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scribd.com [scribd.com]
- 5. preprints.org [preprints.org]
- 6. Heterocyclic compounds part- III(Pyrrole) | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. Reaction of magnesiated bases on substituted pyridines: deprotonation or 1,4-addition? - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. ncert.nic.in [ncert.nic.in]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN104402805A - 2-bromopyridine synthesis method - Google Patents [patents.google.com]
- 15. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 16. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater [mdpi.com]
CAS number 1190321-81-3 properties and suppliers
An In-Depth Technical Guide to 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS: 1190321-81-3): Properties, Reactivity, and Applications
Introduction
This compound, registered under CAS number 1190321-81-3, is a heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. Its core structure is a pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, which is a prevalent scaffold in numerous biologically active molecules. The strategic placement of a bromine atom and a carboxylic acid group makes this molecule a versatile and highly valuable building block for the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthetic applications, and safety considerations for researchers and drug development professionals.
Chapter 1: Physicochemical Properties and Structural Analysis
A thorough understanding of the physicochemical properties of a synthetic building block is fundamental to its effective application in experimental design. This chapter details the identity, structural features, and key chemical data for this compound.
Identity and Nomenclature
-
IUPAC Name : this compound[1]
Structural Features
The molecule's core is the 7-azaindole bicyclic system, where a pyrrole ring is fused to a pyridine ring.[1] This scaffold is an isostere of indole and is frequently employed in drug design to modulate properties such as hydrogen bonding capacity and metabolic stability.
The key functional groups are:
-
A Bromine Atom at Position 4 : Located on the pyridine ring, this halogen serves as an excellent leaving group in various cross-coupling reactions and nucleophilic substitutions. Its electron-withdrawing nature also influences the overall electronic profile of the ring system.[1]
-
A Carboxylic Acid at Position 6 : This group provides a handle for amide bond formation, esterification, or other derivatizations. It also imparts acidic properties and can serve as a key interaction point with biological targets.[1]
-
A Pyrrole NH Group : This group can act as a hydrogen bond donor, a crucial feature for molecular recognition in many biological systems.
The specific positioning of these substituents creates a unique electronic environment that dictates the compound's reactivity and potential applications in structure-activity relationship (SAR) studies.[1]
Caption: Structural features of CAS 1190321-81-3.
Physicochemical Data
The following table summarizes key physicochemical properties, combining experimental and predicted data available from various sources.
| Property | Value | Source |
| Molecular Weight | 241.04 g/mol | Benchchem[1] |
| Density | 1.9 ± 0.1 g/cm³ (Predicted) | Benchchem[1] |
| Boiling Point | 489.7 ± 45.0 °C at 760 mmHg (Predicted) | Benchchem[1] |
| Flash Point | 250.0 ± 28.7 °C (Predicted) | Benchchem[1] |
| LogP | 2.62 (Predicted) | Benchchem[1] |
| pKa | 3.43 ± 0.10 (Predicted) | ChemicalBook[8] |
Solubility
Based on its functional groups and predicted properties, the compound is expected to be soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dichloromethane, and Ethyl Acetate.[8] Its solubility in aqueous solutions is expected to be pH-dependent due to the carboxylic acid group.
Chapter 2: Chemical Reactivity and Synthesis
The utility of this compound as a building block stems from its capacity to undergo a variety of selective chemical transformations at its key functional groups.
Core Reactivity
The molecule's reactivity is dominated by three main centers:
-
C4-Bromine : The bromine atom is positioned on an electron-deficient pyridine ring, making it an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille) and nucleophilic aromatic substitution (SNAr).[1] These reactions allow for the introduction of diverse aryl, heteroaryl, or alkyl groups at this position.
-
C6-Carboxylic Acid : This group readily participates in standard transformations. It can be converted to esters, amides, or acid chlorides, providing a straightforward method for linking the scaffold to other molecules or modifying its physicochemical properties.
-
N1-Pyrrole : The pyrrole nitrogen can be alkylated or protected under appropriate basic conditions, offering another site for structural modification.
Key Synthetic Transformations
Caption: Key reaction pathways for CAS 1190321-81-3.
Hypothetical Experimental Protocol: Suzuki Coupling
This protocol provides a representative method for arylating the C4 position, a common step in fragment-based drug discovery.
Objective: To synthesize 4-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium(II) acetate and triphenylphosphine.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. The product, being a carboxylic acid, may be in the aqueous layer. Acidify the aqueous layer with 1M HCl to pH ~3-4, which should precipitate the product.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under high vacuum. If necessary, further purification can be achieved by recrystallization or column chromatography.
Chapter 3: Applications in Research and Drug Development
Role as a Synthetic Building Block
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, most notably in the development of protein kinase inhibitors. This compound serves as a critical intermediate for creating libraries of potential drug candidates. The orthogonal reactivity of the bromo and carboxylic acid groups allows for systematic and independent modification at two different vectors of the molecule.
Structure-Activity Relationship (SAR) Insights
Effective drug development relies on understanding how molecular structure relates to biological activity. CAS 1190321-81-3 is an ideal tool for SAR exploration. Researchers can keep the core scaffold constant while systematically varying the substituents at the C4 and C6 positions to probe the binding pocket of a biological target.
Caption: SAR exploration using CAS 1190321-81-3.
Chapter 4: Handling, Storage, and Safety
Proper handling and storage are crucial for ensuring laboratory safety and maintaining the integrity of the compound.
Hazard Identification
This compound should be handled with care, following standard laboratory safety protocols.
| Hazard Type | GHS Statement | Pictogram |
| Acute Toxicity | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Respiratory Irrit. | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Source: Ambeed, BLDpharm[6][9]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10][11]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[12]
-
Hygiene: Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[10][11]
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] A recommended storage temperature for long-term stability is often 2-8°C.[8]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[10]
Chapter 5: Commercial Availability
This compound is available from several chemical suppliers specializing in research chemicals and building blocks. Researchers are advised to request a certificate of analysis from the supplier to verify purity.
Known Suppliers Include:
-
AChemBlock[5]
-
Ambeed[6]
-
Benchchem[1]
-
BLD Pharmatech[9]
-
Synblock[7]
-
Wuhan TCASChem Technology Co., Ltd.[13]
Conclusion
This compound (CAS 1190321-81-3) is a strategically functionalized heterocyclic compound with significant value in synthetic and medicinal chemistry. Its 7-azaindole core, combined with orthogonally reactive bromo and carboxylic acid groups, provides a robust platform for the construction of complex molecules and for conducting detailed structure-activity relationship studies. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, enables researchers to fully leverage its potential in the pursuit of novel scientific discoveries and therapeutic agents.
References
-
Dimension 0.15% +Fertilizer (18-0-3) SAFETY DATA SHEET - SiteOne. [Link]
-
BLD Pharmatech Co., Limited - ChemBuyersGuide.com, Inc. [Link]
-
SAFETY DATA SHEET - Solution Center | Covestro. [Link]
-
N-[(3R,5R)-1-azabicyclo[3.2.1]octan-3-yl]-1,3-benzothiazole-6-carboxamide | C15H17N3OS - PubChem. [Link]
-
L-3 Safety Data Sheet, US (SDS-L-3-US) - Swagelok. [Link]
-
Safety Data Sheet - Carboline. [Link]
-
1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid - Chemsrc. [Link]
-
6-Oxabicyclo(3.2.1)oct-3-ene, 4,7,7-trimethyl- | C10H16O - PubChem. [Link]
-
4-Bromo-7-azaindole-6-carboxylic acid, CasNo.1190321-81-3 - LookChem. [Link]
Sources
- 1. This compound | 1190321-81-3 | Benchchem [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chem960.com [chem960.com]
- 4. 4-Bromo-7-azaindole-6-carboxylic acid, CasNo.1190321-81-3 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]
- 5. 4-Bromo-7-azaindole-6-carboxylic acid 97% | CAS: 1190321-81-3 | AChemBlock [achemblock.com]
- 6. 1190321-81-3 | this compound | Bromides | Ambeed.com [ambeed.com]
- 7. CAS 1190321-81-3 | this compound - Synblock [synblock.com]
- 8. Fmoc-S-acetamidomethyl-L-cysteine CAS#: 86060-81-3 [chemicalbook.com]
- 9. 1352394-92-3|methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate|BLD Pharm [bldpharm.com]
- 10. swagelok.com [swagelok.com]
- 11. msds.carboline.com [msds.carboline.com]
- 12. siteone.com [siteone.com]
- 13. Wuhan TCASChem Technology Co., Ltd. Product Catalog_Page22_ChemicalBook [chemicalbook.com]
Methodological & Application
The Strategic Application of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid in the Synthesis of Targeted Kinase Inhibitors
Introduction: The 7-Azaindole Scaffold as a Privileged Motif in Kinase Inhibition
In the landscape of modern drug discovery, particularly in the realm of oncology, protein kinases have emerged as pivotal targets. The dysregulation of these enzymes is a hallmark of many cancers, driving aberrant cellular proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted cancer therapy.[1][2][3] Among the myriad of heterocyclic scaffolds employed in kinase inhibitor design, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has garnered significant attention as a "privileged" structure.[4][5] Its remarkable utility stems from its ability to mimic the adenine core of ATP, forming two crucial hydrogen bonds with the hinge region of the kinase active site.[4] This bioisosteric relationship provides a strong foundation for potent and selective kinase inhibition. The renowned BRAF inhibitor, Vemurafenib, stands as a testament to the successful application of the 7-azaindole scaffold in an FDA-approved therapeutic.[4]
This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of a key intermediate, 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid , in the synthesis of novel kinase inhibitors. We will delve into the rationale behind its use, provide a detailed synthetic protocol, and discuss its application in targeting clinically relevant kinases.
The Versatility of this compound: A Multi-Functional Building Block
The subject of this guide, this compound, is a strategically functionalized 7-azaindole derivative that offers medicinal chemists multiple avenues for molecular elaboration.
-
The C4-Bromo Substituent: The bromine atom at the C4 position serves as a versatile handle for the introduction of various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[6] This allows for the exploration of the solvent-exposed region of the ATP-binding pocket, enabling the fine-tuning of inhibitor potency and selectivity.
-
The C6-Carboxylic Acid: The carboxylic acid at the C6 position provides a convenient attachment point for a wide range of substituents via amide bond formation. This functionality is often exploited to introduce solubilizing groups or to probe interactions with the outer regions of the kinase active site, influencing the pharmacokinetic properties of the final compound.
-
The Pyrrole N-H: The pyrrole nitrogen offers an additional site for substitution, which can be utilized to modulate the electronic properties of the ring system and to explore further interactions within the target kinase.
The combination of these reactive sites makes this compound an exceptionally valuable starting material for the construction of diverse libraries of kinase inhibitors.
Experimental Protocol: Synthesis of a 4-Aryl-7-Azaindole-6-Carboxamide Kinase Inhibitor
This section details a representative, two-step synthetic protocol for the preparation of a 4-aryl-7-azaindole-6-carboxamide derivative, a common structural motif in kinase inhibitors. This protocol is designed to be a self-validating system, with clear steps and justifications for the chosen reagents and conditions.
Step 1: Suzuki-Miyaura Cross-Coupling at the C4-Position
The first step involves the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable arylboronic acid. This reaction is a cornerstone of modern organic synthesis, prized for its reliability and broad functional group tolerance.
dot
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials:
-
This compound
-
Arylboronic acid (e.g., 3-chlorophenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Deionized water
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add 1,4-dioxane and deionized water in a 4:1 ratio to achieve a 0.1 M concentration of the starting material.
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction to 90-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to afford the 4-aryl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures efficient coupling.
-
Aqueous Base: The use of an aqueous base like sodium carbonate is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.
-
Degassing: Removing dissolved oxygen from the solvent is essential to prevent oxidation of the palladium(0) catalyst.
-
Excess Boronic Acid: A slight excess of the boronic acid is used to drive the reaction to completion, accounting for any potential homocoupling side reactions.
Step 2: Amide Bond Formation at the C6-Position
The second step involves the coupling of the C6-carboxylic acid with a desired amine to form the final carboxamide derivative. Standard peptide coupling reagents are employed for this transformation.
dot
Caption: Amide bond formation workflow.
Materials:
-
4-aryl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (from Step 1)
-
Desired amine (e.g., 3-aminobenzonitrile)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
Procedure:
-
Dissolve the 4-aryl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (1.0 eq) in DMF in a round-bottom flask.
-
Add the desired amine (1.1 eq) and DIPEA (3.0 eq) to the solution.
-
Add HATU (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and then a small amount of cold diethyl ether.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final 4-aryl-N-substituted-1H-pyrrolo[2,3-b]pyridine-6-carboxamide.
Causality Behind Experimental Choices:
-
HATU: HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization.
-
DIPEA: As a non-nucleophilic base, DIPEA is used to activate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.
-
DMF: DMF is an excellent polar aprotic solvent for this type of coupling reaction, effectively dissolving the reactants and reagents.
| Step | Reaction Type | Key Reagents | Typical Yield | Purity (by LC-MS) |
| 1 | Suzuki-Miyaura Coupling | Pd(PPh3)4, Na2CO3 | 75-90% | >95% |
| 2 | Amide Bond Formation | HATU, DIPEA | 60-85% | >98% |
Application in Targeting the BRAF V600E Mutant Kinase
A prominent example of a kinase target for 7-azaindole-based inhibitors is the BRAF kinase, particularly the V600E mutant, which is a key driver in a significant percentage of melanomas.[7][8][9][10] The MAPK/ERK signaling pathway, in which BRAF plays a crucial role, is a central regulator of cell growth and survival.
dot
Caption: Simplified MAPK/ERK signaling pathway and the point of inhibition by a BRAF inhibitor.
Inhibitors synthesized from this compound can be designed to specifically target the ATP-binding site of the BRAF V600E mutant. The 7-azaindole core establishes the key hydrogen bonding interactions with the hinge region, while the C4-aryl substituent can be optimized to occupy a hydrophobic pocket, enhancing potency and selectivity. The C6-carboxamide moiety can be modified to improve physicochemical properties such as solubility and cell permeability, which are critical for oral bioavailability and overall drug-like characteristics.
Conclusion
This compound represents a highly valuable and versatile starting material for the synthesis of targeted kinase inhibitors. Its strategically placed functional groups allow for the systematic exploration of chemical space around the 7-azaindole scaffold, a proven pharmacophore for kinase inhibition. The synthetic protocols outlined in this application note provide a robust framework for the generation of novel kinase inhibitors with the potential for high potency and selectivity. The continued exploration of derivatives from this scaffold holds significant promise for the development of the next generation of targeted cancer therapeutics.
References
-
Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
-
Guerra, F. S., et al. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Pharmaceuticals, 18(8), 1048. [Link]
-
Guerra, F. S., et al. (2024). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. [Link]
-
Guerra, F. S., et al. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Pharmaceuticals, 18(8), 1048. [Link]
-
Li, Y., et al. (2021). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 213, 113165. [Link]
-
Prieur, A., et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 25(21), 5099. [Link]
-
Guerra, F. S., et al. (2025). Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. ResearchGate. [Link]
-
Bollini, S., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals, 4(12), 1538-1573. [Link]
-
Bollini, S., et al. (2011). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]
-
ResearchGate. (n.d.). Synthesis of Rho kinase inhibitors. [Link]
-
Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
-
Motati, D. R., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 16(5), 754. [Link]
-
Li, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(3), 943. [Link]
-
Legoabe, L. J., et al. (2021). Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors. Chemico-Biological Interactions, 343, 109478. [Link]
-
Manetti, F., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(12), 1195-1219. [Link]
-
Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
-
Amaradhi, R., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(11), 3324. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36. [Link]
-
Ganesh, T. (2020). Azaindole Therapeutic Agents. Medicinal Research Reviews, 40(5), 1857-1896. [Link]
-
Li, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]
-
Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(8), 3325-3338. [Link]
-
Hvozdovska, N., et al. (2023). Synthesis of 3-heteroaryl-pyrrolo[2,3-b]pyridines as potent inhibitors of AP-2-associated protein kinase 1 (AAK1) with antiviral activity. OUCI. [Link]
-
Li, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 28(3), 943. [Link]
-
Duan, J. J., et al. (2014). Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(24), 5613-5617. [Link]
-
Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. [Link]
Sources
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Strategic Application of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid in the Synthesis of Potent FGFR Inhibitors
Introduction: Targeting the FGFR Signaling Axis in Oncology
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is a known oncogenic driver in a significant percentage of various solid tumors, including bladder, lung, and breast cancers, as well as cholangiocarcinoma.[2][3][4] This has firmly established the FGFR family of receptor tyrosine kinases as a high-value therapeutic target in oncology.[5] The development of small-molecule inhibitors that can selectively block the ATP-binding site of FGFRs has led to several approved drugs and numerous clinical candidates, offering a targeted therapeutic option for patients with FGFR-altered tumors.[5][6]
At the heart of many successful FGFR inhibitors lies the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold.[7][8] This heterocyclic core is a privileged structure in kinase inhibitor design, adept at forming key hydrogen bond interactions within the kinase hinge region.[9] Specifically, 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has emerged as a crucial and versatile building block for the construction of novel FGFR inhibitors. Its strategic functionalization allows for the exploration of chemical space and the optimization of potency, selectivity, and pharmacokinetic properties. The bromine atom at the 4-position serves as a valuable handle for further chemical modification via cross-coupling reactions, while the carboxylic acid at the 6-position provides a convenient point for amide bond formation, enabling linkage to various fragments that can interact with other regions of the ATP-binding pocket.
This comprehensive guide provides detailed protocols and insights into the use of this compound as a foundational element in the discovery and development of next-generation FGFR inhibitors.
Molecular Rationale: The 7-Azaindole Scaffold in FGFR Inhibition
The 1H-pyrrolo[2,3-b]pyridine core of the building block is a bioisostere of indole and is particularly effective at mimicking the purine core of ATP. This allows it to anchor the inhibitor molecule into the hinge region of the FGFR kinase domain. The nitrogen atom at position 7 and the pyrrole N-H group can act as hydrogen bond acceptors and donors, respectively, forming crucial interactions with the backbone amide of Alanine 564 and the carbonyl of Glutamate 562 in FGFR1, for example.[9] This bidentate hydrogen bonding pattern is a hallmark of many potent kinase inhibitors.
The strategic placement of the bromine atom and the carboxylic acid group on this core scaffold is central to its utility:
-
The 4-Bromo Group: This position points towards the solvent-exposed region of the ATP binding site. While providing some initial hydrophobic interaction, its primary role is as a synthetic handle. It allows for the introduction of various aryl or heteroaryl groups through Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions. This enables the medicinal chemist to probe the "selectivity pocket" of the kinase, thereby fine-tuning the inhibitor's potency and selectivity profile against other kinases.
-
The 6-Carboxylic Acid Group: This functional group is the primary attachment point for generating diverse chemical libraries. Through amide bond formation, a vast array of amines can be coupled to the core. These appended fragments can extend into the hydrophobic pocket or towards the solvent-front, influencing the compound's physical properties, such as solubility and cell permeability, as well as its target engagement.
The FGFR Signaling Pathway
The binding of a fibroblast growth factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and the subsequent autophosphorylation of tyrosine residues in the cytoplasmic kinase domain. This phosphorylation cascade triggers the recruitment of downstream signaling proteins and the activation of several major pathways, including the RAS-MAPK-ERK, PI3K-AKT, and PLCγ pathways, ultimately leading to changes in gene expression that drive cell proliferation, survival, and migration.[2][9]
Caption: FGFR Signaling Pathway and Point of Inhibition.
Protocols for Synthesis and Application
The following protocols are provided as representative examples. Researchers should always adhere to appropriate laboratory safety practices, including the use of personal protective equipment.
Protocol 1: Synthesis of this compound
Workflow for Synthesis of the Building Block:
Caption: Synthetic workflow for the building block.
Step-by-Step Procedure:
-
N-Protection: To a solution of methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes, then add [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction carefully with water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the N-SEM protected intermediate.
-
Bromination: Dissolve the N-SEM protected intermediate (1.0 eq) in acetonitrile. Add N-bromosuccinimide (NBS, 1.1 eq) in one portion. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with aqueous sodium thiosulfate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 4-bromo intermediate, which can often be used in the next step without further purification.
-
Saponification: Dissolve the crude 4-bromo intermediate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide monohydrate (3.0 eq) and stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitor by TLC). Acidify the reaction mixture to pH ~3-4 with 1M HCl. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-protected carboxylic acid.
-
Deprotection: Dissolve the N-protected carboxylic acid (1.0 eq) in dichloromethane. Add trifluoroacetic acid (TFA, 10-20 eq) and stir at room temperature for 2-4 hours. Alternatively, for a milder condition, use tetrabutylammonium fluoride (TBAF) in THF. Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by trituration with diethyl ether or by recrystallization to afford the final product, this compound.
Protocol 2: Amide Coupling to Synthesize a Representative FGFR Inhibitor
This protocol describes the coupling of the synthesized building block with a representative amine, 3,5-dimethoxyaniline, a common fragment in FGFR inhibitors. The use of EDC/HOBt is a standard and effective method for amide bond formation.[3]
Table of Reagents and Properties:
| Reagent | Formula | M.W. ( g/mol ) | Role |
| This compound | C₈H₅BrN₂O₂ | 241.04 | Building Block |
| 3,5-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | Coupling Partner |
| EDC·HCl | C₈H₁₈N₃Cl | 191.70 | Coupling Agent |
| HOBt | C₆H₅N₃O | 135.12 | Additive (Reduces racemization) |
| DIPEA | C₈H₁₉N | 129.24 | Base |
| DMF | C₃H₇NO | 73.09 | Solvent |
Workflow for Amide Coupling:
Caption: Amide coupling reaction workflow.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add 3,5-dimethoxyaniline (1.1 eq) to the reaction mixture, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water. A precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol or hexanes/ethyl acetate) to yield the pure amide product.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the SAR for FGFR inhibitors.[9][10]
Table of SAR Observations:
| Position of Modification | Moiety | Observation | Rationale |
| 4-position (from Br) | Small aryl/heteroaryl groups (e.g., pyrazole) | Often maintains or improves potency. | Can form additional interactions in the selectivity pocket. |
| Bulky hydrophobic groups | Can lead to loss of activity or selectivity. | Steric hindrance may prevent optimal binding. | |
| 6-position (amide N-substituent) | 3,5-dimethoxyphenyl | Generally confers high potency. | The methoxy groups can form favorable interactions in the hydrophobic pocket.[9] |
| 2,6-dichloro-3,5-dimethoxyphenyl | Often increases potency and can improve metabolic stability. | The chlorine atoms can enhance binding affinity and block metabolically labile sites. | |
| Aliphatic amines | Typically results in lower potency. | Lack of specific hydrophobic or hydrogen bonding interactions compared to aryl amines. | |
| Pyrrole N-H (position 1) | Unsubstituted (N-H) | Crucial for hinge binding. | Acts as a hydrogen bond donor to the kinase hinge region.[9] |
| Alkylation (e.g., N-Me) | Drastically reduces or abolishes activity. | Prevents the essential hydrogen bond donation to the hinge. |
Characterization of Final Compounds
Thorough characterization is essential to confirm the structure and purity of the synthesized building block and final inhibitor.
Standard Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the presence of all protons and their chemical environment. For the 1H-pyrrolo[2,3-b]pyridine core, characteristic signals are expected in the aromatic region (approx. 6.5-8.5 ppm). The pyrrole N-H proton often appears as a broad singlet at a downfield chemical shift (>11 ppm).
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, confirming its elemental composition. For this compound, the expected [M-H]⁻ ion would be C₈H₄BrN₂O₂⁻ with a calculated m/z of 238.9462 and 240.9441, reflecting the isotopic pattern of bromine.
-
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A pure compound should exhibit a single major peak.
Example Analytical Data (Expected for a Representative Product):
For N-(3,5-dimethoxyphenyl)-4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxamide :
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~12.5 (br s, 1H, NH-pyrrole), ~10.2 (s, 1H, NH-amide), ~8.5 (s, 1H, H5), ~7.8 (s, 1H, H3), ~7.0 (s, 2H, H2'/H6'), ~6.2 (s, 1H, H4'), ~3.8 (s, 6H, 2x-OCH₃).
-
HRMS (ESI): m/z calculated for C₁₆H₁₅BrN₄O₃ [M+H]⁺: 377.0346; found 377.0348.
-
Purity (HPLC): >98% (detection at 254 nm).
Conclusion
This compound stands as a testament to the power of rational drug design. Its strategically functionalized 7-azaindole core provides an ideal starting point for the synthesis of potent and selective FGFR inhibitors. The protocols and SAR insights detailed herein offer a robust framework for researchers in medicinal chemistry and drug discovery to leverage this valuable building block in the ongoing quest for more effective cancer therapeutics targeting the FGFR signaling pathway.
References
-
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. Cells. Available at: [Link]
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology. Available at: [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available at: [Link]
-
The Development of FGFR Inhibitors. Targeted Oncology. Available at: [Link]
-
FGFR Inhibitors: Clinical Activity and Development in the Treatment of Cholangiocarcinoma. Current Oncology Reports. Available at: [Link]
-
A Structure-guided Approach to Creating Covalent FGFR Inhibitors. Chemistry & Biology. Available at: [Link]
-
Promising Results of FGFR Inhibitors in Solid Tumors. Oncodaily. Available at: [Link]
-
Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry. Available at: [Link]
-
Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]
Sources
- 1. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Suzuki Coupling with 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors.[1] The functionalization of this core structure is paramount for the exploration of structure-activity relationships (SAR) in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, enabling the efficient synthesis of aryl- and heteroaryl-substituted 7-azaindoles.[1][2][3]
This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of a particularly challenging substrate: 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid . We will delve into the inherent challenges posed by this molecule, discuss the mechanistic underpinnings of the reaction, and provide systematic guidance on the selection of critical reaction parameters to achieve successful outcomes.
The Challenge: Understanding the Substrate's Reactivity
Successful coupling of this compound is non-trivial and requires a nuanced understanding of its structural features, which can impede the catalytic cycle.
-
Lewis Basic Nitrogen Atoms : The pyridine nitrogen and the pyrrole nitrogen can act as Lewis bases, coordinating to the palladium center. This coordination can lead to catalyst inhibition or deactivation, effectively sequestering the active catalyst from the reaction cycle.[4][5]
-
Acidic N-H Group : The presence of an unprotected pyrrole N-H group introduces an acidic proton. Standard protocols for palladium-catalyzed cross-coupling reactions often fail with substrates bearing free N-H groups, which can interfere with the base or the catalyst.[6][7] While N-protection is a possible strategy, direct coupling on the unprotected heterocycle is more atom-economical.
-
Carboxylic Acid Functionality : The carboxylic acid group presents a significant challenge. Its acidic proton can react with the base, and the carboxylate can potentially coordinate to the palladium catalyst, inhibiting the reaction.[6] Under high temperatures, there is also a risk of competitive decarboxylation.[8]
Addressing these challenges requires careful selection of a catalyst system that is resistant to inhibition and reaction conditions that favor the desired coupling pathway.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a Palladium(0) active species. The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 4-bromo-7-azaindole, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for electron-rich or sterically hindered halides.[3][9]
-
Transmetalation : The organic moiety from the boronic acid (or ester) is transferred to the Pd(II) center. This step requires activation of the organoboron species by a base to form a more nucleophilic borate complex, which facilitates the transfer and displaces the halide from the palladium.[9][10]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[3][9]
Selecting the Right Tools: Key Parameter Optimization
The success of coupling this challenging substrate hinges on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes potential starting conditions based on literature precedents for similar nitrogen-containing heterocycles.[6][11][12][13]
| Component | Recommended Options | Rationale & Commentary |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precatalysts that form the active Pd(0) species in situ. |
| Ligand | SPhos , XPhos , RuPhos | Crucial for success. Bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[14] They promote the oxidative addition and reductive elimination steps and stabilize the catalyst, preventing decomposition, which is critical for heteroaryl substrates.[15][16][17] |
| Precatalyst | XPhos Pd G2/G3/G4, SPhos Pd G2/G3/G4 | Preformed catalysts offer convenience and improved air stability, providing a reliable source of the active Pd(0)L species. They often give more reproducible results.[6] |
| Base | K₃PO₄ , Cs₂CO₃, K₂CO₃ | A moderately strong inorganic base is required for the transmetalation step. K₃PO₄ is often the base of choice for couplings with unprotected N-H heterocycles as it is effective without promoting significant side reactions.[6][17] |
| Boronic Acid | Arylboronic acids, Heteroarylboronic acids, Potassium aryltrifluoroborates | Use 1.2–2.0 equivalents. Note that many heteroarylboronic acids are prone to protodeboronation (decomposition).[18] Using the corresponding boronate ester (e.g., pinacol ester) or a trifluoroborate salt can improve stability. |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | A polar aprotic solvent with a small amount of water is typical. The water is necessary to help dissolve the inorganic base and facilitate the formation of the active borate species. Anhydrous conditions can also be explored with specific bases like TMSOK.[5] |
| Temperature | 60–110 °C | The reaction temperature needs to be high enough to drive the reaction but low enough to prevent significant boronic acid decomposition or substrate degradation. Start around 80-100 °C and optimize. |
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and protodeboronation of the boronic acid.
Protocol 1: General Procedure using a Preformed Catalyst
This protocol utilizes a modern, air-stable precatalyst, which is recommended for achieving high success rates and reproducibility with challenging substrates.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Aryl- or Heteroarylboronic Acid (1.5 equiv)
-
SPhos Pd G3 Precatalyst (2-5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0-3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vessel containing a magnetic stir bar, add this compound, the arylboronic acid, SPhos Pd G3 precatalyst, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed solvent mixture by bubbling argon through anhydrous 1,4-dioxane and deionized water separately for 20-30 minutes. Add the 1,4-dioxane followed by the water via syringe (a typical solvent ratio is 4:1 to 10:1 dioxane:water, with a reaction concentration of 0.1-0.2 M).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing by TLC or LC-MS to check for the consumption of the starting bromide.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. The product may be in either the organic or aqueous layer depending on the pH due to the carboxylic acid. If the product is in the aqueous layer, acidify carefully with 1M HCl to pH ~4-5 and extract with ethyl acetate or a more polar solvent like a THF/EtOAc mixture. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: In-Situ Catalyst Generation
This protocol is a cost-effective alternative where the active catalyst is generated in the reaction mixture from a palladium source and a separate ligand.
Additional Reagents:
-
Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)
-
XPhos ligand (4-10 mol%, typically L:Pd ratio of 2:1)
Procedure:
-
Follow the same procedure as Protocol 1, but instead of adding the SPhos Pd G3 precatalyst in step 1, add Pd(OAc)₂ and the XPhos ligand. The rest of the procedure remains the same. It is sometimes beneficial to briefly pre-stir the palladium source and ligand in the solvent at room temperature for 15-20 minutes before adding the other reagents to facilitate catalyst formation.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed).2. Insufficiently degassed system.3. Base is not strong enough or has absorbed moisture.4. Low reaction temperature. | 1. Use a fresh bottle of catalyst/ligand or switch to a robust precatalyst.2. Ensure solvents are thoroughly degassed and the reaction is kept under a positive pressure of inert gas.3. Use a fresh, anhydrous base like K₃PO₄. Consider Cs₂CO₃ for more challenging couplings.4. Increase the temperature in 10 °C increments. |
| Protodeboronation | 1. Boronic acid is unstable.2. Reaction time is too long or temperature is too high.3. Presence of excess water or protic sources. | 1. Switch to the corresponding pinacol boronate ester (MIDA boronates are also an option).[19]2. Monitor the reaction closely and stop it once the starting material is consumed. Attempt a lower temperature.3. Use anhydrous solvents and a carefully controlled amount of water. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Improve the degassing procedure for solvents and ensure a strictly inert atmosphere throughout the reaction setup and duration.[17] |
| Complex Mixture/Side Products | 1. Substrate or product degradation at high temperature.2. Competing side reactions (e.g., decarboxylation). | 1. Attempt the reaction at a lower temperature for a longer duration.2. Screen different bases and solvent systems. If decarboxylation is a persistent issue, protecting the carboxylic acid as an ester may be necessary prior to coupling. |
References
- To be populated
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879–12885. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]
-
Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Retrieved from [Link]
-
Catarzi, D., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(11), 12832-12846. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]
-
Clarke, M. L., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(15), 2495–2505. [Link]
-
Hassan, J., et al. (2002). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. [Link]
-
Yin, J., & Rainka, M. P. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Synthesis, 2(4), 487-502. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Vantourout, J. C., et al. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Organic Letters, 11(2), 413-416. [Link]
-
Abbiati, G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6825-6835. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium... Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of... Retrieved from [Link]
-
Das, D., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8565–8577. [Link]
-
Gooßen, L. J., et al. (2013). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Organic Letters, 15(20), 5404–5407. [Link]
-
Online Inhibitor. (2022). To synthesize the azaindole based compound Suzuki coupling o. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Watson, D. A., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 21(16), 6334-6339. [Link]
-
ResearchGate. (n.d.). a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism... Retrieved from [Link]
-
Martins, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
ACS Publications. (n.d.). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Retrieved from [Link]
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Buchwald, S. L., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(22), 7542-7543. [Link]
-
ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved from [Link]
-
Hartwig, J. F., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(3), 1244-1258. [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimum conditions for the Suzuki–Miyaura coupling reactiona. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atlanchimpharma.com [atlanchimpharma.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
amide bond formation reactions with 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
An Application Guide to Amide Bond Formation with 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in medicinal chemistry, serving as a core component in numerous therapeutic agents, particularly kinase inhibitors. The specific derivative, this compound, is a versatile building block that combines three key features: the 7-azaindole core for critical protein interactions, a carboxylic acid handle for derivatization, and a bromine atom that provides a vector for further functionalization via cross-coupling reactions.[1]
The formation of an amide bond at the C-6 position is one of the most fundamental and frequently employed transformations in the development of drug candidates from this scaffold.[2] However, the electronic nature of the 7-azaindole ring system presents unique challenges compared to simple aliphatic or benzoic acids. This guide provides a detailed, experience-driven overview of the principles, comparative reagent analysis, and robust protocols for successfully synthesizing amide derivatives of this compound.
Core Principles & Mechanistic Considerations
The direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and requires activation of the carboxyl group to generate a more electrophilic species.[3] This is typically achieved using a "coupling reagent." The process involves the formation of a highly reactive intermediate, such as an O-acylisourea, active ester, or acylphosphonium salt, which is then readily attacked by the amine nucleophile.
For a substrate like this compound, the electron-deficient nature of the pyridine ring can decrease the nucleophilicity of the corresponding carboxylate, making the initial activation step more challenging than with electron-rich acids.[4] This necessitates the use of highly efficient coupling reagents and carefully optimized conditions to achieve high yields and purity.
Comparative Analysis of Coupling Reagents
The choice of coupling reagent is the most critical parameter for a successful reaction. While dozens of reagents exist, a few have emerged as the most reliable for challenging substrates. The table below compares the most suitable candidates for this specific application.
| Reagent | Type | Stoichiometry (vs. Acid) | Typical Base | Solvent | Advantages & Rationale | Disadvantages |
| HATU | Uronium/Aminium Salt | 1.1 - 1.2 eq. | DIPEA (2-3 eq.) | DMF, NMP | Highest reactivity. Forms a highly activated OAt-ester. Excellent for electron-deficient acids and sterically hindered amines.[5][6] | High cost. Byproducts can sometimes complicate purification. |
| EDC·HCl | Carbodiimide | 1.2 - 1.5 eq. | DIPEA or Et₃N (2-3 eq.) | DCM, DMF | Cost-effective. Water-soluble urea byproduct is easily removed with an aqueous workup.[3] | Less reactive than HATU. Often requires an additive like HOBt or HOAt to improve efficiency and suppress racemization.[7][8] |
| T3P® | Phosphonic Anhydride | 1.5 eq. (as 50% solution) | Pyridine, DIPEA | EtOAc, Me-THF | Broad compatibility. Byproducts are water-soluble. Effective for preventing racemization.[9] | Requires careful handling (corrosive). Stoichiometry can be less precise due to solution form. |
For this compound, HATU is the recommended starting point due to its superior reactivity, which reliably overcomes the electronic deactivation of the heterocyclic core. EDC/HOBt represents a viable, economic alternative for less demanding amine partners.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: High-Efficiency Coupling using HATU
This protocol is the gold standard for difficult or precious substrates where maximizing yield is the primary goal.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 equiv) and HATU (1.1 equiv).
-
Dissolution: Add anhydrous DMF to dissolve the solids (target concentration of 0.1 M with respect to the carboxylic acid).
-
Pre-activation: Cool the stirred solution to 0 °C in an ice bath. Add DIPEA (3.0 equiv) dropwise. Rationale: This deprotonates the carboxylic acid, allowing it to react with HATU to form the active ester. Cooling controls the initial exothermic reaction.
-
Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the amine (1.1 equiv), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[3]
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (approx. 20x the volume of DMF).
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). Rationale: These washes remove DMF, excess DIPEA, and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure amide product.
Protocol B: Cost-Effective Coupling using EDC/HOBt
This method is a robust and economical alternative, particularly suitable for routine synthesis and scale-up.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, 1.2 equiv)
-
HOBt (1-Hydroxybenzotriazole, 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1N aq. HCl, Saturated aq. NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).[8]
-
Dissolution: Dissolve the mixture in anhydrous DCM or DMF (target concentration 0.1-0.2 M).
-
Activation: Cool the solution to 0 °C in an ice bath with stirring. Add EDC·HCl (1.2 equiv) portion-wise. Rationale: EDC activates the carboxylic acid to form the O-acylisourea, which is then trapped by HOBt to form a more stable active ester, minimizing side reactions.[3]
-
Base Addition: Add DIPEA (3.0 equiv) dropwise to the suspension.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for consumption of the starting material.
-
Workup (if in DCM): Dilute with additional DCM. Wash sequentially with 1N aq. HCl (1x), saturated aq. NaHCO₃ (2x), and brine (1x). Rationale: The acid wash removes the base, while the basic wash removes unreacted HOBt and any remaining carboxylic acid.
-
Workup (if in DMF): Follow steps 8-9 from Protocol A. The key is to remove the highly polar N,N'-disubstituted urea byproduct formed from EDC, which is achieved by the aqueous washes.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography as described in Protocol A.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive coupling reagent (hydrolyzed).2. Insufficiently reactive amine.3. Wet reagents or solvent.4. Insufficient base. | 1. Use a fresh bottle of coupling reagent (especially HATU).2. Switch to a more powerful coupling reagent (e.g., EDC to HATU). Consider gentle heating (40-50 °C).3. Ensure all glassware is oven-dried and use anhydrous solvents.4. Increase base to 3-4 equivalents, especially if the amine is an HCl salt. |
| Multiple Byproducts | 1. (With EDC) Self-coupling of the O-acylisourea intermediate to form an anhydride.2. Degradation of the starting material or product.3. Reaction with the pyrrole N-H. | 1. Ensure an additive like HOBt or HOAt is used with EDC to trap the intermediate.2. Avoid excessive heat or prolonged reaction times. Ensure the workup is performed promptly upon completion.3. While typically not reactive under these conditions, if suspected, consider N-H protection (e.g., with SEM or BOC group) prior to coupling. |
| Difficulty in Purification | 1. (With EDC) Incomplete removal of the urea byproduct.2. (With HATU) Incomplete removal of HOAt or tetramethylurea.3. Product has similar polarity to starting materials. | 1. Perform an acidic wash (e.g., 1N HCl) during workup to protonate and solubilize the urea. Chilling the organic solution and filtering can sometimes precipitate the urea.2. Ensure thorough aqueous washes are performed. A wash with aq. LiCl solution can sometimes help remove residual DMF/HOAt.3. Optimize chromatography: use a shallow gradient, try a different solvent system, or consider reverse-phase HPLC for very polar compounds. |
Conclusion
The successful synthesis of amides from this compound is readily achievable with modern coupling reagents. The inherent electronic properties of the 7-azaindole core favor the use of high-reactivity uronium salts like HATU for ensuring high yields across a broad range of amine substrates. For more routine applications, the EDC/HOBt system provides a reliable and economical alternative. Careful attention to anhydrous conditions, correct stoichiometry, and thorough workup procedures are paramount to obtaining pure products efficiently. The protocols and insights provided herein serve as a robust starting point for researchers in drug discovery and chemical synthesis.
References
- Nakajima, N., & Ikada, Y. (Year). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Source Not Specified.
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem.
- Various Authors. (2025). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate.
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
- Maulide, N., et al. (2022). Challenges and Breakthroughs in Selective Amide Activation. Angewandte Chemie International Edition, 61(49), e202212213.
- Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Common Organic Chemistry.
- Chang, S., et al. (2012). 4-Bromo-7-azaindole synthesis. Bioorganic and Medicinal Chemistry Letters, 22(2), 1208-1212.
- Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Source Not Specified.
- Surasani, R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- Dunetz, J. R., et al. (2011). General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine. Organic Letters, 13, 5048–5051.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hepatochem.com [hepatochem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 9. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Introduction
The 4-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 4-bromo-7-azaindole, is a privileged scaffold in medicinal chemistry and drug discovery. Its derivatives have shown a wide range of biological activities, including potential as kinase inhibitors for the treatment of cancers and other diseases.[1][2] The strategic derivatization of the carboxylic acid group at the C6 position of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a critical step in the synthesis of compound libraries for lead optimization and the development of novel therapeutic agents.
This comprehensive guide provides detailed application notes and step-by-step protocols for the efficient derivatization of the carboxylic acid functionality of this compound into two key classes of derivatives: amides and esters. The protocols are designed for researchers, scientists, and drug development professionals, offering insights into the rationale behind experimental choices and ensuring reproducible results.
Core Principles of Carboxylic Acid Derivatization
Direct reaction of a carboxylic acid with an amine or alcohol to form an amide or ester, respectively, is generally inefficient due to the acidic nature of the carboxylic acid protonating the nucleophile. Therefore, activation of the carboxylic acid is a prerequisite for successful derivatization. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Common strategies include:
-
Acyl Halide Formation: Conversion to a highly reactive acyl chloride or bromide.
-
Active Ester Formation: Use of coupling agents to form a highly reactive ester intermediate in situ.
This guide will focus on the widely employed and versatile method of in situ active ester formation using modern coupling reagents, which offers mild reaction conditions and broad functional group tolerance.
PART 1: Amide Bond Formation via Active Ester Intermediates
Amide derivatives are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and T3P® (Propylphosphonic Anhydride) provides a reliable and efficient means of amide bond formation.
Protocol 1: HATU-Mediated Amide Coupling
HATU is a highly effective uronium-based coupling reagent that facilitates the formation of an active ester intermediate, leading to rapid and clean conversion to the desired amide.[3][4] The presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the generated acids and deprotonate the amine nucleophile.
Experimental Workflow:
Caption: Workflow for HATU-mediated amidation.
Materials:
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | 1086390-83-1 | 241.04 | Commercially Available |
| HATU | 148893-10-1 | 380.23 | Sigma-Aldrich, etc. |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Sigma-Aldrich, etc. |
| Amine (R1R2NH) | Varies | Varies | Various |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Sigma-Aldrich, etc. |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Fisher Scientific, etc. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | N/A | N/A | In-house preparation |
| Brine (Saturated aqueous NaCl solution) | N/A | N/A | In-house preparation |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | 7487-88-9 / 7757-82-6 | 120.37 / 142.04 | Sigma-Aldrich, etc. |
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) followed by DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add this solution dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: T3P®-Mediated Amide Coupling
T3P® is a mild and effective coupling reagent that generates a mixed anhydride intermediate. It is known for its low epimerization potential in chiral substrates and the byproducts are water-soluble, simplifying purification.
Experimental Workflow:
Caption: Workflow for T3P®-mediated amidation.
Materials:
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | 1086390-83-1 | 241.04 | Commercially Available |
| T3P® (Propylphosphonic Anhydride), 50% solution in EtOAc or DMF | 68957-94-8 | 318.10 | Sigma-Aldrich, etc. |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Sigma-Aldrich, etc. |
| Amine (R1R2NH) | Varies | Varies | Various |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Sigma-Aldrich, etc. |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Fisher Scientific, etc. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | N/A | N/A | In-house preparation |
| Brine (Saturated aqueous NaCl solution) | N/A | N/A | In-house preparation |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | 7487-88-9 / 7757-82-6 | 120.37 / 142.04 | Sigma-Aldrich, etc. |
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF, add T3P® (1.5 eq, as a 50% solution in a suitable solvent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
PART 2: Ester Formation
Ester derivatives are also of significant interest in drug development, often serving as prodrugs or modulating the physicochemical properties of the parent molecule.
Protocol 3: Acid-Catalyzed Esterification
For the synthesis of simple alkyl esters, such as methyl or ethyl esters, a straightforward acid-catalyzed esterification in the corresponding alcohol as the solvent is often effective.
Experimental Workflow:
Caption: Workflow for acid-catalyzed esterification.
Materials:
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | 1086390-83-1 | 241.04 | Commercially Available |
| Methanol (MeOH) or Ethanol (EtOH), anhydrous | 67-56-1 / 64-17-5 | 32.04 / 46.07 | Sigma-Aldrich, etc. |
| Sulfuric acid (H₂SO₄), concentrated | 7664-93-9 | 98.08 | Sigma-Aldrich, etc. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | N/A | N/A | In-house preparation |
| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | Fisher Scientific, etc. |
| Brine (Saturated aqueous NaCl solution) | N/A | N/A | In-house preparation |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | 7487-88-9 / 7757-82-6 | 120.37 / 142.04 | Sigma-Aldrich, etc. |
Step-by-Step Protocol:
-
Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which serves as both the reagent and the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of NaHCO₃.
-
Remove the alcohol solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired ester.
Data Summary
| Derivative Class | Coupling Reagent/Method | Key Advantages | Typical Reaction Time | Purification Method |
| Amide | HATU/DIPEA | High efficiency, fast reaction rates, mild conditions | 2-4 hours | Column Chromatography |
| Amide | T3P®/DIPEA | Water-soluble byproducts, low epimerization | 0.5-4 hours | Column Chromatography |
| Ester | Acid-catalyzed | Simple, inexpensive for basic alkyl esters | 4-16 hours | Column Chromatography/Recrystallization |
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for the derivatization of the carboxylic acid group of this compound. The choice of method will depend on the desired derivative (amide or ester) and the specific properties of the nucleophile. For amide synthesis, both HATU and T3P® offer excellent and reliable options. For simple ester synthesis, the classic acid-catalyzed method remains a viable and economical choice. These methodologies are fundamental for the exploration of the chemical space around the 7-azaindole scaffold in the pursuit of novel drug candidates.
References
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra02293a]
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8186981/]
- Amide Synthesis - Fisher Scientific. [URL: https://www.fishersci.com/us/en/technical-support/research-and-application-resources/organic-synthesis-schemes/amide-synthesis.html]
- Process optimization for acid-amine coupling: a catalytic approach - Growing Science. [URL: https://growingscience.com/ac/Vol7/ac_2022_15.pdf]
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7549101/]
Sources
reaction conditions for Buchwald-Hartwig amination of 4-bromo-pyrrolopyridines
An Application Guide to the Buchwald-Hartwig Amination of 4-Bromo-Pyrrolopyridines
Introduction: The Strategic Importance of Pyrrolopyridines and C-N Couplings
Pyrrolopyridines, also known as azaindoles, represent a class of privileged heterocyclic scaffolds in medicinal chemistry and drug development. Their structural resemblance to indoles, combined with the introduction of a nitrogen atom in the six-membered ring, imparts unique electronic properties and provides an additional hydrogen bond acceptor site. This modification can significantly influence a molecule's pharmacological profile, making pyrrolopyridines key components in a multitude of therapeutic agents.
The functionalization of these scaffolds is paramount for exploring structure-activity relationships. Among the most crucial transformations is the formation of a carbon-nitrogen (C-N) bond at the 4-position. The Buchwald-Hartwig amination has emerged as a premier method for achieving this, offering significant advantages over classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2][3] Its broad substrate scope, tolerance of diverse functional groups, and reliance on milder reaction conditions have established it as an indispensable tool in modern synthetic chemistry.[1][2]
However, the application of this reaction to electron-deficient N-heterocycles like 4-bromo-pyrrolopyridines is not without its challenges. The presence of the basic nitrogen atom in the pyridine ring can lead to catalyst inhibition, and the inherent electronic properties of the substrate can complicate the desired coupling.[4][5] This guide provides a detailed examination of the reaction conditions, mechanistic principles, and practical protocols required to successfully navigate these challenges and execute the Buchwald-Hartwig amination on this important substrate class.
Mechanistic Underpinnings: The Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a palladium-catalyzed cycle that methodically constructs the C-N bond. A thorough understanding of this mechanism is critical for rational troubleshooting and optimization. The generally accepted catalytic cycle involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6][7]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid in Medicinal Chemistry
Introduction: The Privileged 7-Azaindole Scaffold
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be readily modified to interact with a wide array of biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a preeminent example of such a scaffold. Its structure is a bioisostere of indole and purine, allowing it to mimic the interactions of these essential biological motifs.[1] The strategic placement of a nitrogen atom in the six-membered ring creates a unique hydrogen bond donor (the pyrrole N-H) and acceptor (the pyridine N) arrangement. This configuration is exceptionally well-suited for binding to the hinge region of protein kinases, a critical interaction for ATP-competitive inhibition.[2][3][4][5]
The subject of this guide, 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid , is a highly functionalized and versatile building block derived from this privileged core. Its utility is twofold:
-
The Carboxylic Acid (C6-Position): This group serves as a primary anchor point for synthetic elaboration, most commonly through amide bond formation. This allows for the systematic introduction of diverse chemical groups to explore the solvent-exposed regions of a target's binding site, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
-
The Bromo Substituent (C4-Position): The bromine atom is a powerful synthetic handle for modern cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[6][7] This allows for the introduction of aryl or heteroaryl moieties, which can be directed toward deep hydrophobic pockets or other key interaction sites within the target protein.
This document provides a technical guide for researchers, outlining the strategic application of this building block in the synthesis of kinase inhibitors, with a focus on Fibroblast Growth Factor Receptor (FGFR) inhibitors, and detailing protocols for synthesis and biological evaluation.
Strategic Application: Design of FGFR Inhibitors
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and angiogenesis.[8] Aberrant FGFR signaling, due to gene amplification, fusions, or activating mutations, is a known driver in numerous cancers, making FGFRs a compelling therapeutic target.[9][10][11] Many potent FGFR inhibitors utilize a hinge-binding scaffold, and the 7-azaindole core is an excellent candidate for this purpose.[8]
The structure of this compound is ideally suited for generating a library of potent FGFR inhibitors. A common design strategy involves:
-
Amide Coupling: Utilizing the 6-carboxylic acid to couple with various amines, introducing side chains that can interact with the solvent front or allosteric sites.
-
Suzuki Coupling: Replacing the 4-bromo substituent with an aryl group designed to occupy the hydrophobic pocket adjacent to the ATP binding site.
The following sections provide a detailed, step-by-step protocol for a plausible synthesis of a potent FGFR inhibitor starting from this key building block.
Experimental Protocols
Protocol 1: Synthesis of a Novel FGFR Inhibitor via Amide Coupling and Suzuki Reaction
This protocol describes a two-step synthesis of a hypothetical, yet representative, FGFR inhibitor, N-(2,6-dimethylphenyl)-4-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine-6-carboxamide , demonstrating the utility of the title compound.
Workflow Overview:
Caption: Synthetic workflow for a model FGFR inhibitor.
Step 1: Amide Coupling to Synthesize 4-bromo-N-(2,6-dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine-6-carboxamide
Causality: The carboxylic acid is first converted to an activated ester using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient peptide coupling reagent that minimizes side reactions and racemization.[12][13] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed and facilitate the reaction. This amide formation step attaches the moiety that will ultimately interact with the solvent-exposed surface of the kinase.
Materials:
-
This compound (1.0 eq)
-
2,6-dimethylaniline (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Saturated aq. NaHCO₃, Brine
-
Anhydrous MgSO₄
-
Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) to the mixture and stir for another 10 minutes until it fully dissolves.
-
Add 2,6-dimethylaniline (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the pure amide intermediate.
Step 2: Suzuki-Miyaura Coupling to Synthesize the Final Product
Causality: This palladium-catalyzed cross-coupling reaction is a robust method for forming carbon-carbon bonds.[14] The bromine atom on the 7-azaindole core is replaced with the 4-methoxyphenyl group from the boronic acid. This specific moiety is chosen to occupy a hydrophobic pocket in the FGFR kinase domain, a common feature in potent inhibitors.[15] Pd(PPh₃)₄ is a common and effective catalyst for this transformation, and K₂CO₃ serves as the necessary base.
Materials:
-
4-bromo-N-(2,6-dimethylphenyl)-1H-pyrrolo[2,3-b]pyridine-6-carboxamide (1.0 eq)
-
4-methoxyphenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Reaction vessel suitable for heating (e.g., microwave vial or reflux setup)
Procedure:
-
To a reaction vessel, add the bromo-intermediate (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.1 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the vessel with nitrogen or argon three times.
-
Add the degassed dioxane/water (4:1) solvent mixture.
-
Heat the reaction mixture to 100-120 °C for 2-4 hours (or use microwave irradiation at a similar temperature for 30-60 minutes). Monitor reaction completion by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the final inhibitor.
Biological Context and Evaluation
Target Signaling Pathways
The 7-azaindole scaffold is a versatile inhibitor of multiple kinase families. Understanding the downstream signaling pathways is critical for interpreting cellular activity.
1. Fibroblast Growth Factor Receptor (FGFR) Pathway: Aberrant FGFR activation leads to the stimulation of several downstream pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival, respectively.[9][16][17]
Caption: Simplified FGFR signaling pathway and point of inhibition.
2. Janus Kinase (JAK) - STAT Pathway: This pathway is central to cytokine signaling and is often dysregulated in inflammatory diseases and hematological malignancies.[18][19][20] Cytokine binding leads to JAK activation, which then phosphorylates STAT proteins, causing their dimerization, nuclear translocation, and transcription of target genes.[18][21][22]
Caption: Overview of the JAK-STAT signaling pathway.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for determining the inhibitory potency (IC₅₀) of the synthesized compound against a target kinase (e.g., FGFR1) using a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.[23][24]
Causality: This assay directly measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's active site by the test inhibitor. A potent inhibitor will compete effectively with the tracer, leading to a decrease in the FRET signal, which allows for quantitative determination of the compound's binding affinity.
Materials:
-
Target Kinase (e.g., recombinant human FGFR1)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Synthesized inhibitor compound, serially diluted in DMSO
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Low-volume 384-well plates (white or black)
-
Plate reader capable of TR-FRET measurements (e.g., excitation at ~340 nm, emission at 615 nm and 665 nm)
Procedure:
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution of the synthesized inhibitor in DMSO, starting from a high concentration (e.g., 1 mM).
-
Prepare a 4X working solution of each compound concentration by diluting the DMSO stock into the kinase buffer.
-
-
Reagent Preparation:
-
Prepare a 2X Kinase/Antibody mixture in kinase buffer at the recommended concentrations (e.g., 10 nM FGFR1, 4 nM Eu-Antibody).
-
Prepare a 4X Tracer solution in kinase buffer at the recommended concentration (e.g., 20 nM Tracer).
-
-
Assay Plate Setup:
-
Add 4 µL of the 4X inhibitor solution (or DMSO for no-inhibitor control) to the appropriate wells of the 384-well plate.
-
Add 8 µL of the 2X Kinase/Antibody mixture to all wells.
-
Initiate the binding reaction by adding 4 µL of the 4X Tracer solution to all wells. The final volume will be 16 µL.
-
-
Incubation and Measurement:
-
Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, collecting emission signals at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of inhibitor required to displace 50% of the tracer.
-
Quantitative Data Summary (Hypothetical)
| Compound | Target Kinase | IC₅₀ (nM) |
| Synthesized Product | FGFR1 | 15 |
| Synthesized Product | FGFR2 | 25 |
| Synthesized Product | JAK2 | >1000 |
| Staurosporine (Control) | FGFR1 | 5 |
This table illustrates the kind of selective, potent inhibitory activity that can be achieved using this compound as a starting scaffold.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry, particularly in the development of kinase inhibitors. Its dual functionality allows for systematic and efficient exploration of chemical space through robust amide coupling and cross-coupling reactions. The 7-azaindole core provides a validated, high-affinity anchor for the kinase hinge region, making this scaffold a cornerstone of modern drug discovery campaigns targeting diseases driven by aberrant kinase activity. The protocols and pathways detailed herein provide a comprehensive guide for researchers looking to leverage this valuable chemical tool.
References
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. [Link]
-
Current progress in cancer treatment by targeting FGFR signaling. Journal of Hematology & Oncology. [Link]
-
Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
-
JAK-STAT signaling pathway. Wikipedia. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. Journal of Biomedical Science. [Link]
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3- d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. PubMed. [Link]
-
Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. Clinical Cancer Research. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. [Link]
-
FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
-
JAK-STAT Signaling Pathway. Creative Diagnostics. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Semantic Scholar. [Link]
-
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. Cells. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]
-
Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. [Link]
-
5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyridin-2-amine Dihydrochloride Dihydrate (Pexidartinib Dihydrochloride Dihydrate). Molbank. [Link]
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity. PubMed Central. [Link]
-
Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Cell and Developmental Biology. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]
-
JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology. [Link]
-
Synthesis and structure of pexidartinib. ResearchGate. [Link]
-
Synthesis and antiproliferative evaluation of 7-aminosubstituted pyrroloiminoquinone derivatives. PubMed. [Link]
-
JAK/STAT Signaling Transduction Pathways. YouTube. [Link]
-
Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Design and Synthesis of Pyridine-Based Pyrrolo[2,3- d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. growingscience.com [growingscience.com]
- 13. Amide Synthesis [fishersci.dk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 18. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 19. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. youtube.com [youtube.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Synthesis of 1H-Pyrrolo[2,3-b]pyridine-Based JAK Inhibitors: A Detailed Guide for Researchers
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases has made it a cornerstone for the development of numerous clinical candidates and approved drugs. This guide provides a comprehensive overview of the synthesis of 1H-pyrrolo[2,3-b]pyridine-based Janus kinase (JAK) inhibitors, offering detailed protocols, insights into the underlying chemical principles, and a discussion of structure-activity relationships (SAR) to aid researchers in the design and synthesis of novel therapeutics.
The Significance of JAK Inhibition and the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a pivotal role in cytokine signaling.[1] The JAK-STAT signaling pathway is crucial for a multitude of cellular processes, including immunity, cell proliferation, and differentiation.[1] Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases, as well as certain cancers. Consequently, inhibitors of JAKs have become an important class of therapeutic agents.[2][3]
The 1H-pyrrolo[2,3-b]pyridine core has proven to be an exceptional starting point for the development of JAK inhibitors. Its structural features allow for the introduction of various substituents at different positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5] A prime example is Tofacitinib, a pan-JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, which features the 1H-pyrrolo[2,3-b]pyridine scaffold.[3][6]
The JAK-STAT Signaling Pathway
Understanding the mechanism of action of these inhibitors requires a clear picture of the JAK-STAT signaling pathway. The following diagram illustrates the key steps involved:
Caption: The JAK-STAT signaling cascade and the point of intervention for 1H-pyrrolo[2,3-b]pyridine-based inhibitors.[7]
Synthetic Strategies and Key Intermediates
The synthesis of 1H-pyrrolo[2,3-b]pyridine-based JAK inhibitors generally involves the construction of a functionalized 7-azaindole core, followed by the introduction of various side chains through cross-coupling reactions. A crucial and versatile intermediate in many synthetic routes is 4-chloro-1H-pyrrolo[2,3-b]pyridine .
General Synthetic Workflow
The overall synthetic approach can be visualized as a multi-step process, starting from readily available pyridine derivatives and culminating in the final inhibitor.
Caption: A generalized workflow for the synthesis of 1H-pyrrolo[2,3-b]pyridine-based JAK inhibitors.
Detailed Protocols
Protocol 1: Synthesis of the Key Intermediate: 4-Chloro-1H-pyrrolo[2,3-b]pyridine
This protocol outlines a common route to the pivotal 4-chloro-7-azaindole intermediate, starting from 2-amino-3-bromopyridine.[8]
Step 1: Sonogashira Coupling of 2-Amino-3-bromopyridine
-
To a solution of 2-amino-3-bromopyridine (1.0 eq) in a suitable solvent such as a mixture of 1,4-dioxane and water is added trimethylsilylacetylene (1.2 eq).
-
Add copper(I) iodide (0.05 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq) to the reaction mixture.
-
Add a base, such as triethylamine (2.0 eq), and stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the trimethylsilyl-protected alkyne.
Step 2: Cyclization to form the 1H-Pyrrolo[2,3-b]pyridine Core
-
The trimethylsilyl-protected alkyne from the previous step is dissolved in a suitable solvent like methanol.
-
A base, such as potassium carbonate (2.0 eq), is added, and the mixture is stirred at room temperature to effect desilylation.
-
The reaction is then heated to reflux to induce cyclization.
-
After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent.
-
The organic layer is dried and concentrated to yield the 1H-pyrrolo[2,3-b]pyridine.
Step 3: Chlorination at the C4-Position
-
The 1H-pyrrolo[2,3-b]pyridine is dissolved in a suitable solvent such as acetonitrile.
-
N-Chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at room temperature.
-
The reaction mixture is stirred until the starting material is consumed.
-
The solvent is removed, and the residue is purified by column chromatography to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine.
Protocol 2: Functionalization of the 4-Chloro-1H-pyrrolo[2,3-b]pyridine Core via Suzuki-Miyaura Coupling
This protocol describes the introduction of an aryl or heteroaryl group at the C4 position.[9]
-
In a reaction vessel, combine 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos), and a base like potassium carbonate (2.0 eq).[9]
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).[9]
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography on silica gel.
Protocol 3: Functionalization via Buchwald-Hartwig Amination
This protocol details the introduction of an amine substituent at the C4 position, a key step in the synthesis of many JAK inhibitors, including Tofacitinib.[9][10]
-
To a reaction vessel under an inert atmosphere, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 0.04 eq), and a base such as sodium tert-butoxide or cesium carbonate (1.5-2.0 eq).[10][11]
-
Add a dry, degassed solvent such as toluene or 1,4-dioxane.
-
Heat the reaction mixture at a temperature between 80 and 110 °C until the starting material is fully consumed.
-
Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 4-amino-1H-pyrrolo[2,3-b]pyridine derivative.
Characterization and Quality Control
The identity and purity of all intermediates and the final products must be rigorously confirmed using a combination of analytical techniques.
| Technique | Purpose | Typical Observations for 1H-Pyrrolo[2,3-b]pyridine Derivatives |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of functional groups. | Characteristic aromatic proton signals for the pyridine and pyrrole rings. The NH proton of the pyrrole often appears as a broad singlet. Signals corresponding to the introduced substituents should be clearly identifiable.[12] |
| Mass Spectrometry (HRMS) | Determination of the exact mass and molecular formula. | Provides the molecular weight of the compound with high accuracy, confirming the elemental composition. Fragmentation patterns can also aid in structural confirmation. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicates high purity. Retention time is a characteristic property of the compound under specific chromatographic conditions. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for N-H, C=C, and C-N bonds within the heterocyclic core and substituents. |
Structure-Activity Relationship (SAR) Insights
The development of selective JAK inhibitors requires a deep understanding of how structural modifications to the 1H-pyrrolo[2,3-b]pyridine scaffold impact inhibitory potency and selectivity across the JAK family.
-
C4-Position: This position is crucial for interacting with the solvent-exposed region of the ATP-binding pocket. The introduction of various amino groups, often with cyclic or substituted alkyl chains, has been a successful strategy to enhance potency and modulate selectivity. For example, in Tofacitinib, the piperidine moiety at this position is critical for its activity.[2]
-
C5-Position: Modifications at this position can influence selectivity. Introduction of a carbamoyl group has been shown to significantly increase JAK3 inhibitory activity in some series.[2][13]
-
N1-Position (Pyrrole Nitrogen): While often unsubstituted to maintain a hydrogen bond donor interaction with the hinge region, protection with groups like a tosyl or SEM group can be employed during synthesis. The final compound is typically deprotected.[9]
-
C2 and C3-Positions: These positions are also amenable to modification, although they are less frequently altered in the context of JAK inhibitors compared to the C4-position.[5]
The following table summarizes the inhibitory activity of some representative 1H-pyrrolo[2,3-b]pyridine-based compounds against different JAK isoforms, illustrating the impact of structural variations.
| Compound | C4-Substituent | C5-Substituent | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) | Reference |
| Tofacitinib | (3R,4R)-1-(cyanoacetyl)-3-methyl-4-piperidylamino | H | 1.2 | 20 | 112 | - | [13] |
| Compound A | Cyclohexylamino | H | 2900 | 1800 | 1100 | - | [13] |
| Compound B | Cyclohexylamino | Carbamoyl | 55 | 50 | 14 | - | [13] |
| Compound C | Cyclopentylamino | Carbamoyl | 45 | 44 | 15 | - | [13] |
Note: IC₅₀ values are indicative and can vary depending on the assay conditions.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile and highly valuable platform for the design and synthesis of potent and selective JAK inhibitors. This guide has provided a detailed overview of the key synthetic strategies, including step-by-step protocols for the preparation of a crucial intermediate and its subsequent functionalization. By understanding the underlying chemical principles and the structure-activity relationships, researchers can effectively leverage this privileged scaffold to develop novel therapeutics for a wide range of inflammatory and autoimmune diseases. Rigorous characterization and quality control are paramount at every stage of the synthesis to ensure the integrity of the final compounds.
References
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-353. [Link]
-
Hovland, R., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3483. [Link]
-
Li, J., et al. (2006). A Practical Synthesis of 2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic Acid. The Journal of Organic Chemistry, 71(10), 4021-4023. [Link]
-
Bandarage, U. K., et al. (2021). ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127721. [Link]
- CN103664765A - Prepar
-
Guchhait, S. K., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(9), 8635–8646. [Link]
-
Wang, X., et al. (2017). Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization. Journal of Pharmaceutical and Biomedical Analysis, 145, 437-445. [Link]
-
Reddy, T. J., et al. (2008). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 4, 5. [Link]
- WO2021084556A1 - Process for the preparation of tofacitinib and intermedi
-
ResearchGate. (n.d.). Graphical representation of JAK-STAT signaling pathway and therapeutic.... [Link]
-
SciSpace. (n.d.). PI3K/AKT RAS/MAPK JAK/STAT Signaling Diagram. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-353. [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
-
Irie, T., & Sawa, M. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]
-
Reddy, G. M., et al. (2015). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 19(11), 1688–1693. [Link]
-
Abdelwahab, A. M., et al. (2017). Targeted Synthesis of 4-Chloro-3-formylthieno[2,3-b]pyridine and/or 4-Chlorothieno[2,3-b]pyridine by Reaction between N-Protected 3-Acetyl-2-aminothiophenes and Vilsmeier–Haack Reagent. Journal of Heterocyclic Chemistry, 54(5), 2873-2879. [Link]
-
Srishylam, V., et al. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(18), 24-30. [Link]
-
ResearchGate. (n.d.). Diagram of the JAK-STAT signaling pathway. [Link]
-
Kumar, A., et al. (2017). Exploration of 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one derivatives as JAK inhibitors using various in silico techniques. Journal of the Iranian Chemical Society, 15, 239–253. [Link]
-
Fernandes, P. A. M., & Romão, C. C. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
-
Blaisdell, T. P., & Morken, J. P. (2015). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 17(19), 4710–4713. [Link]
-
Norman, P. (2016). Inhibitors of JAK-family kinases: an update on the patent literature 2013-2015, part 1. Expert Opinion on Therapeutic Patents, 26(6), 657-671. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Carvalho, L. C. R., et al. (2019). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry, 2019(4), 615-624. [Link]
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. [Link]
-
Sharma, S., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. RSC Medicinal Chemistry, 14(12), 2415-2435. [Link]
- EP3078665A1 - Efficient method for the preparation of tofacitinib citr
- WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermedi
- CA2932169A1 - Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86325-86328. [Link]
-
Animated biology with arpan. (2023, October 15). JAK-STAT signaling pathway [Video]. YouTube. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Search Results. [Link]
-
Navarro-Vazquez, A., et al. (2013). Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules. PLoS ONE, 8(10), e76035. [Link]
-
Li, J., et al. (2006). A Practical Synthesis of 2-((1H-Pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic Acid. The Journal of Organic Chemistry, 71(10), 4021–4023. [Link]
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36. [Link]
Sources
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. emergingstandards.usp.org [emergingstandards.usp.org]
- 4. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 9. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Proton Fingerprints Portray Molecular Structures: Enhanced Description of the 1H NMR Spectra of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: A Practical Guide to the N-Alkylation of 4-Bromo-7-Azaindole Derivatives
Abstract
This comprehensive guide details robust experimental procedures for the N-alkylation of 4-bromo-7-azaindole, a critical scaffold in medicinal chemistry and drug development. We present two field-proven protocols: a classical approach utilizing strong base chemistry and the versatile Mitsunobu reaction. This document provides not only step-by-step instructions but also the underlying chemical principles, troubleshooting guidance, and key considerations for reaction optimization, ensuring researchers can confidently and successfully synthesize N-alkylated 4-bromo-7-azaindole derivatives.
Introduction: The Significance of N-Alkylated 7-Azaindoles
The 7-azaindole scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds and approved pharmaceuticals. As a bioisostere of indole, its incorporation can significantly modulate the physicochemical properties of a molecule, such as hydrogen bonding capacity, polarity, and metabolic stability. The nitrogen atom in the pyridine ring distinguishes it from indole, often leading to unique biological activities.
N-alkylation of the 7-azaindole core is a pivotal synthetic transformation, enabling the exploration of structure-activity relationships (SAR) by introducing a diverse range of substituents. This modification directly impacts a compound's potency, selectivity, and pharmacokinetic profile. However, the N-alkylation of azaindoles is not without its challenges. A primary consideration is regioselectivity; alkylation can potentially occur at the N1 position of the pyrrole ring or the N7 position of the pyridine ring, although N1 alkylation is generally favored. Furthermore, the choice of reaction conditions is critical to avoid side reactions and ensure high yields.
This application note provides detailed protocols for two of the most reliable and widely used methods for the N-alkylation of 4-bromo-7-azaindole: direct alkylation using a strong base and the Mitsunobu reaction.
General Experimental Workflow
The overall process for the N-alkylation of 4-bromo-7-azaindole follows a logical sequence of steps designed to ensure reaction efficiency, safety, and purity of the final product. The workflow encompasses reaction setup under controlled conditions, careful monitoring of the reaction progress, a standardized workup procedure to isolate the crude product, and a final purification step, typically column chromatography.
Figure 1: General workflow for the N-alkylation of 4-bromo-7-azaindole.
Protocol 1: N-Alkylation via Deprotonation with Sodium Hydride
This classic method involves the deprotonation of the weakly acidic N-H of the pyrrole ring using a strong, non-nucleophilic base like sodium hydride (NaH). The resulting azaindole anion then acts as a nucleophile, attacking the electrophilic alkylating agent (e.g., an alkyl halide or sulfonate) in a standard SN2 reaction.
Causality Behind Experimental Choices:
-
Inert Atmosphere (Nitrogen/Argon): Sodium hydride is highly reactive and pyrophoric, reacting violently with moisture and oxygen. An inert atmosphere is crucial for safety and to prevent quenching of the base.
-
Anhydrous Solvent (THF/DMF): Any protic solvent (like water or alcohols) will react with and consume the sodium hydride, preventing the deprotonation of the azaindole. Tetrahydrofuran (THF) and N,N-Dimethylformamide (DMF) are common choices due to their ability to dissolve the reactants and their stability to the reaction conditions.[1]
-
Cooling to 0 °C: The initial reaction between 4-bromo-7-azaindole and NaH can be exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent potential side reactions.[1]
-
Stirring Period after NaH addition: Allowing the mixture to stir for a period after the addition of NaH ensures that the deprotonation is complete before the alkylating agent is introduced.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Bromo-7-azaindole | ≥96% | Sigma-Aldrich | Starting material |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Any major supplier | Handle with extreme care under inert gas. |
| Alkylating Agent (e.g., Alkyl Bromide) | Reagent Grade | Any major supplier | Electrophile. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Any major supplier | Anhydrous solvent is critical. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | ACS Reagent | Any major supplier | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | ACS Reagent | Any major supplier | Extraction solvent. |
| Brine (Saturated Aqueous NaCl) | ACS Reagent | Any major supplier | For washing the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Any major supplier | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Any major supplier | For column chromatography. |
Step-by-Step Protocol
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add 4-bromo-7-azaindole (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous THF (or DMF) via syringe to achieve a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the resulting solution/suspension to 0 °C in an ice-water bath.
-
Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) to the stirred mixture in small portions. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. The mixture may become a clearer solution as the sodium salt forms.[1]
-
Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (1.1-1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 12 hours depending on the electrophile's reactivity.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated 4-bromo-7-azaindole.
Protocol 2: Mitsunobu N-Alkylation
The Mitsunobu reaction is a powerful tool for forming C-N bonds under mild, neutral conditions. It is particularly useful for coupling the azaindole with primary or secondary alcohols. The reaction proceeds via the activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as DEAD or DIAD). The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the 7-azaindole.[2][3]
Causality Behind Experimental Choices:
-
Reagent Combination (PPh₃/DIAD): This pair is the classic combination for activating the alcohol. The triphenylphosphine is oxidized to triphenylphosphine oxide, and the diisopropyl azodicarboxylate (DIAD) is reduced, driving the reaction forward.[4]
-
Order of Addition: Adding the DIAD slowly at 0 °C to a solution of the other components is crucial. This helps to control the formation of the reactive intermediates and minimizes the formation of side products.
-
Anhydrous Conditions: While less sensitive to moisture than the NaH protocol, anhydrous conditions are still recommended for optimal yields as water can compete in the reaction.
-
Purification Challenge: A common challenge with the Mitsunobu reaction is the removal of byproducts: triphenylphosphine oxide and the reduced hydrazine.[4] Purification often requires careful column chromatography.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Bromo-7-azaindole | ≥96% | Sigma-Aldrich | Starting material |
| Alcohol (R-OH) | Reagent Grade | Any major supplier | Primary or secondary alcohol. |
| Triphenylphosphine (PPh₃) | ≥99% | Any major supplier | Solid, handle in a fume hood. |
| Diisopropyl azodicarboxylate (DIAD) | 97% | Any major supplier | Toxic and lachrymator. Handle with care. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Any major supplier | Anhydrous solvent is recommended. |
| Ethyl Acetate (EtOAc) | ACS Reagent | Any major supplier | Extraction solvent. |
| Hexanes | ACS Reagent | Any major supplier | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Any major supplier | For column chromatography. |
Step-by-Step Protocol
-
Preparation: To a flame-dried, round-bottom flask under a nitrogen or argon atmosphere, add 4-bromo-7-azaindole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the solids (approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution over 10-15 minutes. An orange color may develop and then fade.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Concentration: Once the starting material is consumed, concentrate the reaction mixture directly under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can sometimes be challenging to separate. A less polar solvent system may be required initially to elute non-polar impurities before increasing polarity to elute the desired product.
Summary of Conditions and Troubleshooting
| Parameter | Protocol 1: NaH Deprotonation | Protocol 2: Mitsunobu Reaction |
| Base/Reagents | Sodium Hydride (NaH) | PPh₃ / DIAD (or DEAD) |
| Electrophile | Alkyl halides (I, Br, Cl), tosylates, mesylates | Primary or secondary alcohols |
| Solvent | Anhydrous THF, DMF | Anhydrous THF, Dichloromethane |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Key Advantage | Strong, reliable for reactive electrophiles. | Mild conditions, good for coupling alcohols. |
| Key Disadvantage | Requires strictly anhydrous/inert conditions; moisture sensitive. | Byproduct removal can be difficult. |
Troubleshooting Common Issues:
-
Low or No Conversion:
-
(Protocol 1): The NaH may have been passivated or quenched. Ensure anhydrous conditions and use fresh, reactive NaH. The alkylating agent may be unreactive; consider switching to a more reactive leaving group (e.g., from chloride to iodide).
-
(Protocol 2): The alcohol may be too sterically hindered. The reaction is most efficient for primary and less hindered secondary alcohols. Ensure reagents are of high purity.
-
-
Multiple Products (Regioselectivity Issues):
-
While N1 alkylation is generally favored for 7-azaindoles, reaction conditions can influence selectivity. In some cases, C3 alkylation can compete.[5] Careful characterization (NMR) of the product is essential to confirm the site of alkylation.
-
-
Difficult Purification:
-
(Protocol 1): Ensure the reaction is properly quenched to destroy any remaining NaH before workup.
-
(Protocol 2): Triphenylphosphine oxide can sometimes be crashed out of a non-polar solvent (like diethyl ether) prior to chromatography. Alternatively, using polymer-supported triphenylphosphine can simplify purification as the byproduct is removed by simple filtration.[3]
-
References
- Preparation method for 4-substituted-7-azaindole.
-
Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link]
-
Selective N7 Alkylation of 7-Azaindazoles. ResearchGate. [Link]
-
General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. PubMed Central. [Link]
- Preparation method for 5-bromo-7-azaindole.
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. NIH. [Link]
-
Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. ACS Publications. [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC - NIH. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. NIH. [Link]
-
N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. [Link]
-
Mitsunobu Reaction - Common Conditions. Organic Reaction Data. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC [pmc.ncbi.nlm.nih.gov]
Functionalization of the Pyrrolopyridine Core at the Bromine Position: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolopyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals.[1] Its unique electronic properties and structural features make it a versatile building block in medicinal chemistry. The strategic functionalization of this core is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. Among the various positions on the pyrrolopyridine ring system, the bromine atom serves as a highly versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. This guide provides an in-depth exploration of established and effective protocols for the functionalization of brominated pyrrolopyridines, with a focus on practical application and the underlying chemical principles.
The Strategic Importance of Bromine as a Functional Handle
The carbon-bromine (C-Br) bond on a heteroaromatic ring like pyrrolopyridine represents a sweet spot in terms of reactivity for palladium-catalyzed cross-coupling reactions. It is more reactive than a carbon-chlorine (C-Cl) bond, allowing for milder reaction conditions, yet generally more stable and cost-effective than the corresponding iodo-analogs.[2] This balance makes bromopyrrolopyridines ideal substrates for a diverse range of transformations.
Key Functionalization Strategies
The introduction of new functionalities at the bromine position of the pyrrolopyridine core is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The most widely employed and robust methods include Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and cyanation reactions. Additionally, halogen-metal exchange offers an alternative route for derivatization.
Experimental Workflow Overview
The general workflow for these functionalization reactions follows a consistent pattern, providing a solid framework for experimental design and execution.
Caption: Generalized workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for creating biaryl and heteroaryl-aryl structures.[3][4][5] This reaction involves the coupling of the bromopyrrolopyridine with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[3][4]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For heteroaromatic substrates like pyrrolopyridines, the nitrogen atom can coordinate to the palladium center, potentially leading to catalyst deactivation.[3] Therefore, electron-rich and sterically bulky phosphine ligands are often employed to promote the desired catalytic cycle and prevent catalyst inhibition.
-
Base and Solvent: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base and solvent system is often interdependent and needs to be optimized for specific substrates. Aqueous mixtures of solvents like dioxane or toluene with bases such as potassium carbonate or cesium carbonate are commonly used.[3]
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
Bromopyrrolopyridine (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a dry reaction vessel, add the bromopyrrolopyridine, boronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.[3]
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-95 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 80-98 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 80 | 85-99 |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines and heteroarylamines.[6][7][8] This palladium-catalyzed reaction couples the bromopyrrolopyridine with a primary or secondary amine in the presence of a strong base.[6][7][9]
Causality Behind Experimental Choices:
-
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Electron-rich, bulky ligands are essential to facilitate the reductive elimination step and prevent β-hydride elimination side reactions.
-
Base Strength: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide is a commonly used base for this purpose.[9]
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen, so it is crucial to perform the reaction under an inert atmosphere to prevent catalyst oxidation and deactivation.[9]
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
Bromopyrrolopyridine (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, add the bromopyrrolopyridine, palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat to 80-110 °C with stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.[9]
Caption: Catalytic cycle of Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][10][11] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst and is conducted under mild conditions.[10][11]
Causality Behind Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the oxidative addition of the bromopyrrolopyridine, while the copper(I) co-catalyst activates the alkyne, forming a copper acetylide intermediate that undergoes transmetalation to the palladium center.[12]
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves both as a base to neutralize the hydrogen halide byproduct and often as the solvent.[11]
Detailed Protocol: Sonogashira Coupling
Materials:
-
Bromopyrrolopyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the bromopyrrolopyridine, palladium catalyst, and CuI.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.[12]
| Palladium Source | Copper Source | Base | Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-50 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 25-60 |
| Pd(OAc)₂ / PPh₃ | CuI | Et₃N | Acetonitrile | 60-80 |
Cyanation: Installation of a Nitrile Group
The introduction of a nitrile group onto the pyrrolopyridine core is a valuable transformation, as nitriles can be readily converted into other functional groups such as carboxylic acids, amides, and amines. Palladium-catalyzed cyanation reactions offer a reliable method for this conversion.[13]
Causality Behind Experimental Choices:
-
Cyanide Source: Various cyanide sources can be used, including potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)₂).[13] Zinc cyanide is often preferred due to its lower toxicity and better solubility in organic solvents. Potassium ferrocyanide (K₄[Fe(CN)₆]) is an even less toxic and more environmentally benign alternative.[13][14]
-
Catalyst Poisoning: Cyanide ions can act as a poison to the palladium catalyst.[13] The choice of ligand and reaction conditions is crucial to mitigate this issue. Using ligands that form stable and active palladium complexes can help to prevent catalyst deactivation.
Detailed Protocol: Palladium-Catalyzed Cyanation
Materials:
-
Bromopyrrolopyridine (1.0 equiv)
-
Cyanide source (e.g., Zn(CN)₂, 0.6 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., dppf, 4 mol%)
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Add the bromopyrrolopyridine, zinc cyanide, palladium catalyst, and ligand to a dry reaction vessel under an inert atmosphere.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 100-120 °C and stir until the reaction is complete.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture and wash the filtrate with aqueous sodium bicarbonate and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Halogen-Metal Exchange: An Alternative Pathway
Halogen-metal exchange, typically using an organolithium reagent, provides an alternative route to functionalize the bromopyrrolopyridine core.[15][16][17] This reaction generates a lithiated pyrrolopyridine intermediate, which can then be quenched with a variety of electrophiles.
Causality Behind Experimental Choices:
-
Temperature Control: Halogen-lithium exchange reactions are typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as the deprotonation of other positions on the ring or attack of the organolithium reagent on the pyrrolopyridine core.[17]
-
Organolithium Reagent: n-Butyllithium (n-BuLi) is a commonly used reagent for this transformation. The choice of the organolithium reagent can influence the selectivity of the exchange.
Detailed Protocol: Halogen-Lithium Exchange and Electrophilic Quench
Materials:
-
Bromopyrrolopyridine (1.0 equiv)
-
n-Butyllithium (1.1 equiv)
-
Electrophile (1.2 equiv)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve the bromopyrrolopyridine in the anhydrous solvent in a dry reaction vessel under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add the n-butyllithium solution dropwise.
-
Stir the mixture at -78 °C for a short period (e.g., 15-30 minutes).
-
Add the electrophile to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the organic layer, concentrate, and purify.
Conclusion
The functionalization of the bromopyrrolopyridine core is a cornerstone of modern medicinal chemistry and drug discovery. The palladium-catalyzed cross-coupling reactions outlined in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation—provide a robust and versatile toolkit for the synthesis of a diverse array of pyrrolopyridine derivatives. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can efficiently explore the chemical space around this important scaffold, paving the way for the discovery of new therapeutic agents.
References
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
-
Regioselective bromination of pyrrolo[1,2-a]quinoxalines. PMC - NIH. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]
-
Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. Wiley Online Library. [Link]
-
Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. [Link]
-
Sonogashira Coupling. NROChemistry. [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. MDPI. [Link]
-
Help needed with unreproducible Suzuki coupling. Reddit. [Link]
-
Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. Journal of Organic Chemistry. [Link]
-
Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction. Chemical Communications (RSC Publishing). [Link]
-
Cross-Coupling Reactions. NROChemistry. [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. PMC - NIH. [Link]
-
The Role of Conjugation in the Halogen-Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3-dimethyl-2,3-dihydro-1H-perimidine. PubMed. [Link]
-
New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology. [Link]
-
Cross-coupling reaction. Wikipedia. [Link]
-
An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. ResearchGate. [Link]
-
Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. [Link]
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cross-Coupling Reactions | NROChemistry [nrochemistry.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 13. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 16. znaturforsch.com [znaturforsch.com]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Amide Coupling with 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Welcome to the technical support guide for troubleshooting amide coupling reactions involving 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (also known as 4-bromo-7-azaindole-6-carboxylic acid). This resource is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges encountered during the synthesis of amide derivatives from this specific heterocyclic carboxylic acid, providing in-depth explanations and actionable protocols to overcome them.
The unique electronic properties of the 7-azaindole scaffold, characterized by its electron-deficient pyridine ring, can present specific hurdles in achieving efficient amide bond formation. This guide is structured in a question-and-answer format to directly address the practical issues you may face at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My amide coupling reaction shows low or no conversion. What are the likely causes and how can I improve the yield?
Low conversion is the most frequently reported issue, often stemming from the reduced nucleophilicity of the carboxylic acid due to the electron-withdrawing nature of the pyridine ring in the 7-azaindole system.
Core Problem: Inefficient activation of the carboxylic acid.
Troubleshooting Strategies:
-
Choice of Coupling Reagent: For electron-deficient carboxylic acids, standard carbodiimide reagents like EDC, even with additives like HOBt, may be sluggish.[1] Uronium-based reagents are generally more potent and are highly recommended for challenging couplings.[2][3]
-
Reaction Conditions:
-
Base Selection: The choice and stoichiometry of the base are critical. A non-nucleophilic organic base is required to deprotonate the carboxylic acid without competing in the reaction.[4]
-
Recommended Bases: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are standard choices.[5] For particularly sensitive substrates where racemization is a concern, a weaker base like sym-collidine may be beneficial.[5]
-
Stoichiometry: Use at least 2-3 equivalents of the base to ensure complete deprotonation of the carboxylic acid and to neutralize any acidic byproducts formed during the reaction.
-
-
Solvent: A polar aprotic solvent is essential to dissolve the starting materials and intermediates.
-
Recommended Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred. Ensure the solvent is truly anhydrous, as water will hydrolyze the activated intermediate.
-
-
Temperature: While most couplings are run at room temperature, gentle heating (40-50 °C) can sometimes overcome a high activation barrier, especially with sterically hindered amines. However, be aware that elevated temperatures can increase the risk of side reactions and racemization.[5]
-
Question 2: I am observing significant side product formation. What are the common side reactions and how can they be minimized?
The primary side reactions in amide coupling are N-acylurea formation (with carbodiimides) and racemization if the amine or carboxylic acid contains a chiral center.
1. N-Acylurea Formation:
-
Causality: This occurs when using carbodiimide reagents (like EDC or DCC). The O-acylisourea intermediate, if not promptly intercepted by the amine, can rearrange to a stable N-acylurea, which is unreactive and terminates the desired reaction pathway.[5]
-
Mitigation:
-
Additives: The use of additives like HOBt or HOAt is strongly recommended.[5] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable and less prone to rearrangement.[2]
-
Reagent Choice: Switching to a uronium-based reagent like HATU completely avoids the formation of N-acylurea byproducts.[3]
-
2. Racemization:
-
Causality: The activation of a carboxylic acid with a chiral α-carbon can lead to the loss of stereochemical integrity through two main pathways: direct enolization or the formation of an oxazolone intermediate, both of which are base-catalyzed.[5][6][7]
-
Mitigation:
-
Coupling Reagents & Additives: Use of additives like HOBt, and particularly HOAt (the core of HATU), is known to suppress racemization.[8]
-
Base Selection: Use the weakest base necessary and avoid a large excess. For highly sensitive substrates, sym-collidine is a good alternative to DIPEA.[5]
-
Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C) to minimize the rate of epimerization.[5]
-
Question 3: My starting material, this compound, has poor solubility in common organic solvents. How can I manage this?
Poor solubility can prevent the reaction from proceeding efficiently.
Troubleshooting Strategies:
-
Solvent Selection:
-
Use highly polar aprotic solvents like DMF or DMSO.
-
A co-solvent system, such as DCM/DMF, might improve solubility while maintaining a suitable reaction environment.
-
-
Sonication: Applying sonication to the reaction mixture can help to dissolve suspended solids and promote the reaction.
-
Order of Addition: Add the carboxylic acid and a portion of the solvent first, followed by the base. Stirring this mixture for a short period to form the carboxylate salt can sometimes improve solubility before adding the coupling reagent and the amine.
Question 4: The purification of my final amide product is challenging due to its polarity and the presence of byproducts. What purification strategies are recommended?
The polar nature of the 7-azaindole core, combined with polar byproducts from coupling reagents (e.g., tetramethylurea from HATU, HOBt), can complicate purification.
Purification Protocols:
-
Aqueous Workup:
-
If using a water-soluble carbodiimide like EDC, an acidic wash (e.g., dilute HCl) can help remove unreacted amine and basic byproducts, while a basic wash (e.g., saturated NaHCO₃) can remove unreacted carboxylic acid and HOBt.
-
The urea byproduct from EDC is water-soluble and can be largely removed with aqueous washes.[3]
-
-
Chromatography:
-
Normal-Phase Silica Gel: For moderately polar compounds, a gradient elution with a mobile phase like DCM/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine (0.1-1%) can be effective. The triethylamine helps to prevent peak tailing by neutralizing acidic sites on the silica.
-
Reversed-Phase Chromatography (C18): This is often the best choice for highly polar amides.[9] A gradient of water/acetonitrile or water/methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used.
-
-
Recrystallization: If the product is a solid and sufficiently pure after initial workup, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile) can be an excellent method for obtaining highly pure material.[10]
Data & Protocols
Table 1: Selection of Amide Coupling Reagents
| Reagent Class | Example(s) | Recommended for this Substrate? | Key Advantages | Common Byproducts |
| Carbodiimide | EDC, DCC | With caution | Cost-effective, water-soluble byproducts (EDC). | N-acylurea, DCU (insoluble). |
| Uronium/Aminium | HATU, HBTU | Highly Recommended | High reactivity, fast, low racemization.[2][3] | Tetramethylurea (water-soluble). |
| Phosphonium | PyBOP, BOP | Recommended | High efficiency, low racemization. | Hexamethylphosphoramide (HMPA - carcinogenic with BOP). |
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) in one portion.
-
Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visual Guides
Reaction Mechanism Visualization
The following diagram illustrates the widely accepted mechanism for HATU-mediated amide coupling, which proceeds through a highly reactive OAt-active ester.[2][4]
Caption: Mechanism of HATU-mediated amide coupling.
Troubleshooting Decision Workflow
This flowchart provides a logical path for troubleshooting common issues encountered during the amide coupling reaction.
Caption: Troubleshooting decision tree for amide coupling.
References
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization. PMC - NIH. Retrieved from [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Surasani, R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Subir, A. K., et al. (2021). Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
Vantourout, J. C., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PMC - NIH. Retrieved from [Link]
-
Kandhasamy, S., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Peptide Racemization. ResearchGate. Retrieved from [Link]
-
Reddit. (2022, January 7). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]
-
Fields, G. B. (n.d.). Racemization Assays. Retrieved from [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. bachem.com [bachem.com]
- 6. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Navigating Challenges in the N-Boc Deprotection of Brominated Pyrrolopyridines
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the deprotection of N-Boc (tert-butyloxycarbonyl) groups on brominated pyrrolopyridine scaffolds. Pyrrolopyridines, also known as azaindoles, are privileged heterocyclic motifs in drug discovery. Their synthesis often requires the use of protecting groups, with N-Boc being a common choice due to its general stability and acid-labile nature.[1][2]
However, the combination of an electron-rich pyrrole ring, a pyridine ring, and a bromine substituent creates a unique chemical environment where standard N-Boc deprotection protocols, particularly those employing strong acids like trifluoroacetic acid (TFA), can fail or lead to significant side reactions.[3] The most prevalent issues include incomplete reaction, low yields, and, most notably, partial or complete debromination of the aromatic core.
This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comparative analysis of various deprotection strategies to help you successfully navigate these synthetic hurdles.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the most common issues observed in the laboratory.
Issue 1: Debromination is Observed as a Major Side Reaction
Question: I am attempting to deprotect my N-Boc-bromo-pyrrolopyridine using standard TFA/DCM conditions, but I am consistently observing significant amounts of the debrominated product by LC-MS. What is causing this, and how can I prevent it?
Plausible Cause: The electron-rich nature of the pyrrolopyridine ring system makes it susceptible to electrophilic attack. Under strong acidic conditions, the ring can be protonated, activating it towards the loss of Br⁺. The tert-butyl cation (t-Bu⁺), a byproduct of Boc cleavage, can also act as an electrophile, though the primary issue is often acid-mediated protodebromination.[4][5]
Recommended Solutions:
-
Introduce a Cation Scavenger: The most effective initial strategy is to add a scavenger to the reaction mixture. Scavengers are nucleophilic compounds that rapidly trap the reactive tert-butyl cation and can also mitigate ring protonation.[6][7]
-
Lower the Reaction Temperature: Performing the deprotection at 0 °C can significantly reduce the rate of debromination without completely halting the desired Boc cleavage.[6]
-
Switch to a Milder Acidic System: If scavengers are not sufficient, moving away from neat or highly concentrated TFA is recommended.
-
HCl in Dioxane/MeOH: A 4M solution of HCl in dioxane, often diluted with methanol, can be effective and is typically considered milder than TFA. The reaction can be monitored closely at 0 °C to room temperature.[8]
-
Aqueous Phosphoric Acid: In some cases, aqueous H₃PO₄ in a solvent like THF can provide a milder acidic environment sufficient for deprotection.[9]
-
Underlying Rationale: The core principle is to minimize the lifetime and reactivity of electrophilic species that can attack the sensitive brominated ring. Scavengers provide a sacrificial target for these electrophiles, while milder conditions reduce the overall activation energy for the undesired debromination pathway.
Issue 2: The Deprotection is Incomplete or Very Slow
Question: My reaction is not going to completion, even after several hours. I'm concerned about increasing the acid concentration or temperature due to potential debromination. What should I do?
Plausible Cause: Steric hindrance around the N-Boc group or reduced substrate solubility can lead to slow reaction kinetics. Additionally, if the pyrrolopyridine nitrogen is weakly basic, it may be protonated, deactivating the Boc group towards further protonation and cleavage.
Recommended Solutions:
-
Optimize Acid Concentration and Time: Instead of a drastic change, incrementally increase the acid concentration (e.g., from 20% TFA in DCM to 50%) and monitor the reaction by TLC or LC-MS at regular intervals (e.g., every 30 minutes).[3] Sometimes, a longer reaction time at room temperature is sufficient.[10]
-
Consider Thermal Deprotection (with caution): N-Boc groups can be removed thermally, often by refluxing in a high-boiling point solvent like dioxane or toluene, or by using fluorinated alcohols like TFE or HFIP, which can facilitate the process.[11][12][13] This avoids strong acids entirely but must be tested carefully as it may not be compatible with other functional groups on the molecule.
-
Alternative Non-Acidic Methods: For highly sensitive substrates, acidic conditions may be completely unsuitable. In these cases, alternative reagents should be evaluated.
-
Trimethylsilyl Iodide (TMSI): TMSI is a powerful neutral reagent for cleaving Boc groups. It works by silylating the carbamate oxygen, leading to a facile collapse that releases the free amine. The reaction is typically fast, often complete within minutes at 0 °C.[14][15][16]
-
Zinc-Based Lewis Acids: Reagents like Zinc Bromide (ZnBr₂) in DCM can selectively deprotect N-Boc groups, particularly on secondary amines, under mild, non-protic conditions.[17][18]
-
Frequently Asked Questions (FAQs)
Q1: What are the "standard" conditions for N-Boc deprotection that I should start with? For a typical, non-sensitive substrate, a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) stirred at room temperature for 1-2 hours is the most common starting point.[5][8] However, for brominated pyrrolopyridines, it is highly advisable to start at 0 °C and include a scavenger like TIS from the outset.
Q2: How does the position of the bromine atom affect the stability of the molecule? The electronic properties of the pyrrolopyridine ring are not uniform. Bromine atoms at positions more susceptible to electrophilic aromatic substitution (positions with higher electron density) are more prone to being lost during acidic deprotection. A thorough understanding of the substrate's electronic structure can help anticipate these challenges.
Q3: Can I use HCl in ether instead of dioxane? While both are solutions of HCl gas, the dioxane solution is generally more stable and commercially available at a well-defined concentration (typically 4M). Preparing and handling anhydrous HCl in diethyl ether can be less convenient and potentially less consistent.
Comparative Data & Method Selection
The choice of deprotection method is critical and depends on the substrate's overall stability. The following table summarizes the key features of different methods to guide your decision-making process.
| Method/Reagents | Typical Conditions | Advantages | Potential Drawbacks | Best Suited For |
| TFA / DCM with Scavenger | 20-50% TFA, TIS, DCM, 0°C to RT, 1-4h | Fast, common reagents, volatile byproducts | High risk of debromination , side reactions with other acid-sensitive groups | Robust substrates where side reactions are minimal. |
| HCl in Dioxane / MeOH | 4M HCl in Dioxane, MeOH, RT, 1-2h | Milder than TFA, product precipitates as HCl salt | Can be slow, dioxane is a peroxide former | Substrates sensitive to TFA but stable to HCl. |
| TMSI | 1.2-1.5 eq. TMSI, MeCN or DCM, 0°C, <30 min | Very fast, neutral, highly efficient[14][15] | Reagent is moisture-sensitive, can be expensive | Highly acid-sensitive substrates with multiple protecting groups. |
| Oxalyl Chloride / MeOH | 3 eq. (COCl)₂, MeOH, RT, 1-4h | Mild, tolerates many functional groups[19][20][21] | Reagent is toxic and moisture-sensitive | Complex molecules with other acid-labile groups like esters.[21] |
| Zinc Bromide (ZnBr₂) / DCM | Excess ZnBr₂, DCM, RT, 2-16h | Mild Lewis acid conditions, non-protic | Can be slow, requires excess reagent, workup can be complex | Selective deprotection, especially for secondary amines.[17][18] |
| Thermal (e.g., HFIP) | Reflux in HFIP or Dioxane, may require microwave | Avoids strong acids, simple workup | High temperatures can cause decomposition, not selective | Thermally stable molecules without other heat-sensitive groups.[12][22] |
Visualized Workflows and Mechanisms
To further aid in experimental design, the following diagrams illustrate a decision-making workflow and the mechanism of a key side reaction.
Caption: Simplified mechanism for acid-mediated debromination.
Detailed Experimental Protocols
Protocol 1: Optimized Deprotection using TFA with a Scavenger
This protocol is the recommended first attempt for substrates expected to have moderate stability.
-
Preparation: Dissolve the N-Boc protected bromo-pyrrolopyridine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Scavenger: Add triisopropylsilane (TIS) (2.0-5.0 eq) to the cooled solution.
-
Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (10-20 eq, often used as a 50% v/v solution in DCM) dropwise to the stirring solution.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every 30-60 minutes. If the reaction is slow, allow it to warm to room temperature.
-
Work-up: Once the reaction is complete (typically 1-4 hours), concentrate the mixture under reduced pressure to remove the bulk of the DCM and TFA.
-
Isolation: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude deprotected amine. Further purification may be required.
Protocol 2: Deprotection under Neutral Conditions using TMSI
This protocol is for highly acid-sensitive substrates where debromination is a persistent issue.
-
Preparation: To a solution of the N-Boc protected bromo-pyrrolopyridine (1.0 eq) in anhydrous acetonitrile or DCM (0.1 M) under an inert atmosphere (Nitrogen or Argon), add trimethylsilyl iodide (TMSI) (1.25 eq) dropwise at 0 °C. [15]2. Reaction: Stir the mixture at 0 °C. The reaction is often very rapid and can be complete in as little as 10-30 minutes. Monitor closely by TLC or LC-MS.
-
Quenching: Upon completion, carefully quench the reaction by adding a few drops of methanol.
-
Work-up: Dilute the mixture with an organic solvent and wash with aqueous sodium thiosulfate to remove any iodine color, followed by a standard aqueous work-up.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting zwitterionic product may precipitate directly from the organic reaction medium in some cases. [14][15]
References
-
Khatri, H. D., et al. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. Organic Process Research & Development. Available at: [Link]
-
Awuah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
-
Common Organic Chemistry (n.d.). Boc Deprotection Mechanism - TFA. Available at: [Link]
-
Nielsen, S. D., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry. Available at: [Link]
-
Common Organic Chemistry (n.d.). Boc Deprotection - TMSI. Available at: [Link]
-
Pal, R., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry. Available at: [Link]
-
National Center for Biotechnology Information (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. Available at: [Link]
-
D'hooghe, M., et al. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. Molecules. Available at: [Link]
-
Master Organic Chemistry (2023). Amine Protection and Deprotection. Available at: [Link]
-
Common Organic Chemistry (n.d.). Zinc Bromide. Available at: [Link]
-
Awuah, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
King, D. S., et al. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research. Available at: [Link]
-
Pace, V., et al. (2021). A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles. National Center for Biotechnology Information. Available at: [Link]
-
Fields, C. G., & Fields, G. B. (1991). Peptide science. PubMed. Available at: [Link]
-
Wikipedia (2023). Protecting group. Available at: [Link]
-
Chemistry LibreTexts (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Protective Groups. Available at: [Link]
-
YouTube (2022). Boc Deprotection Mechanism | Organic Chemistry. Available at: [Link]
-
ResearchGate (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Available at: [Link]
-
Reddit (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]
-
ResearchGate (2013). Boc deprotection conditions tested. Available at: [Link]
-
Reddit (2023). Boc De-protection. Available at: [Link]
-
ResearchGate (2013). I have a problem with boc deprotection of pyridinium salts. Available at: [Link]
-
ResearchGate (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Available at: [Link]
-
ResearchGate (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Available at: [Link]
-
MDPI (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]
-
PubMed (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Available at: [Link]
-
ResearchGate (2015). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]
-
ResearchGate (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. Available at: [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 17. Zinc Bromide [commonorganicchemistry.com]
- 18. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. xray.uky.edu [xray.uky.edu]
- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Welcome to the technical support center for the synthesis of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. Drawing from established chemical principles and field-proven insights, this document provides in-depth, practical solutions to ensure the successful synthesis of your target compound.
Introduction to the Synthetic Challenge
The synthesis of this compound, a key building block in medicinal chemistry, presents several challenges primarily related to regioselectivity and functional group manipulations. A common synthetic strategy involves the initial functionalization of the 7-azaindole core, followed by a directed bromination. This guide will focus on a plausible and widely applicable synthetic route, highlighting critical steps where byproducts are commonly formed and offering solutions for their mitigation and removal.
A likely synthetic pathway proceeds as follows:
-
Cyanation at the 6-position: Starting from 1H-pyrrolo[2,3-b]pyridine 7-oxide, a cyano group is introduced at the 6-position.
-
Bromination at the 4-position: The resulting 6-cyano-7-azaindole is then brominated at the 4-position.
-
Hydrolysis of the nitrile: The final step involves the hydrolysis of the 6-cyano group to the desired carboxylic acid.
Each of these stages presents unique challenges that can impact the yield and purity of the final product. This guide will address these issues in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective route involves a three-step sequence starting from 1H-pyrrolo[2,3-b]pyridine (7-azaindole):
-
N-oxidation: 7-azaindole is first converted to its N-oxide.
-
Regioselective Cyanation and Bromination: The N-oxide is then subjected to sequential or one-pot cyanation at the 6-position and bromination at the 4-position. The N-oxide functionality is crucial for directing the regioselectivity of these substitutions.
-
Nitrile Hydrolysis: The resulting 4-bromo-6-cyano-1H-pyrrolo[2,3-b]pyridine is then hydrolyzed to the final carboxylic acid.
Q2: Why is the N-oxidation of 7-azaindole a critical first step for bromination at the 4-position?
The pyrrole ring of 7-azaindole is electron-rich and highly susceptible to electrophilic attack, with the 3-position being the most reactive. Direct bromination of 7-azaindole typically yields the 3-bromo derivative as the major product.[1][2] N-oxidation of the pyridine nitrogen deactivates the pyridine ring towards electrophilic attack and electronically favors substitution at the 4-position of the pyridine ring.
Q3: What are the typical yields and purity I can expect for this synthesis?
Yields and purity can vary significantly depending on the optimization of each step. With careful control of reaction conditions and effective purification, it is possible to achieve an overall yield of 40-50% with purity exceeding 97% by HPLC.[3][4]
Troubleshooting Guide: Byproduct Formation and Mitigation
This section provides a detailed breakdown of common issues, their root causes, and actionable troubleshooting steps for each stage of the synthesis.
Part 1: Bromination of the 7-Azaindole Core
Issue 1: Formation of Regioisomeric Bromo-Substituted Byproducts
Question: During the bromination step, I am observing multiple bromo-isomers in my crude product mixture, primarily the 3-bromo and 5-bromo derivatives, in addition to my desired 4-bromo product. How can I improve the regioselectivity?
Causality: The formation of bromo-regioisomers is a common challenge in the electrophilic substitution of 7-azaindole. The pyrrole ring is inherently more electron-rich than the pyridine ring, making the 3-position a kinetically favored site for bromination.[2] While N-oxidation helps to direct bromination to the 4-position, suboptimal reaction conditions can still lead to the formation of other isomers.
Troubleshooting Protocol:
-
Confirm Complete N-Oxidation: Ensure the preceding N-oxidation step has gone to completion. Any unreacted 7-azaindole will preferentially brominate at the 3-position.
-
Choice of Brominating Agent and Conditions: A well-established method for the 4-bromination of 7-azaindole N-oxide involves the use of methanesulfonic anhydride (Ms₂O) and a bromide source like tetramethylammonium bromide (TMAB) in a polar aprotic solvent such as DMF.[5]
-
Temperature Control: Maintain strict temperature control during the addition of the brominating agent. Running the reaction at a lower temperature (e.g., 0 °C) can enhance regioselectivity.
-
Purification Strategy: If isomeric byproducts are still formed, they can often be separated by column chromatography on silica gel. A gradient elution system, for instance, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the isomers. Reverse-phase HPLC can also be a valuable tool for both analysis and purification of these closely related compounds.[6]
Table 1: Typical HPLC Retention Times for Bromo-7-azaindole Isomers
| Compound | Typical Retention Time (min) | Notes |
| 3-Bromo-7-azaindole | Shorter | Generally less polar |
| 5-Bromo-7-azaindole | Intermediate | Polarity is similar to the 4-bromo isomer |
| 4-Bromo-7-azaindole | Longer | Desired Product |
Note: Retention times are relative and highly dependent on the specific HPLC method (column, mobile phase, flow rate, etc.).
Issue 2: Formation of Di-brominated Byproducts
Question: I am observing a significant amount of a di-brominated species in my reaction mixture. How can I prevent this over-bromination?
Causality: The use of an excess of the brominating agent or prolonged reaction times can lead to the formation of di-brominated byproducts. The mono-brominated product is still activated towards further electrophilic substitution.
Troubleshooting Protocol:
-
Stoichiometry of the Brominating Agent: Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.1 equivalents.
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-brominated product.
-
Controlled Addition: Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture.
Part 2: Hydrolysis of the 6-Cyano Group
Issue 3: Incomplete Hydrolysis and Formation of the Amide Intermediate
Question: My final product contains significant amounts of the starting 4-bromo-6-cyano-7-azaindole and the corresponding 6-carboxamide intermediate. How can I drive the hydrolysis to completion?
Causality: The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate.[7][8] This second hydrolysis step (amide to carboxylic acid) can be sluggish, especially on an electron-deficient heterocyclic system. Both acidic and basic conditions can be employed for this transformation.[9]
Troubleshooting Protocol:
-
Reaction Conditions for Hydrolysis:
-
Increase Reaction Time and/or Temperature: If the reaction is incomplete, increasing the reflux time or carefully raising the temperature (if the solvent allows) can help drive it to completion.
-
Choice of Solvent: The use of a co-solvent that improves the solubility of the starting material can enhance the reaction rate. For example, a mixture of water and a high-boiling alcohol like ethanol or a solvent like dioxane can be effective.
-
Work-up Procedure:
-
For acidic hydrolysis, after cooling, the product may precipitate. The pH can be adjusted to the isoelectric point to maximize precipitation.
-
For basic hydrolysis, after cooling, the reaction mixture should be acidified with a strong acid (e.g., concentrated HCl) to a pH of around 2-3 to precipitate the carboxylic acid.
-
Workflow for Optimizing Nitrile Hydrolysis dot graph hydrolysis_optimization { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
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Sources
- 1. researchgate.net [researchgate.net]
- 2. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]
- 6. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Challenge of Protodeboronation in Suzuki Couplings with Pyridine Boronic Acids
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with Suzuki-Miyaura reactions involving pyridine boronic acids. The inherent instability of these crucial building blocks, leading to the undesired side-reaction of protodeboronation, is a frequent cause of low yields and reaction failure.
This document moves beyond standard protocols to provide a deeper mechanistic understanding and a framework for logical troubleshooting. Our goal is to empower you to diagnose issues and rationally design robust reaction conditions to overcome the protodeboronation challenge.
Part 1: The Core Problem — Understanding Protodeboronation
Before troubleshooting, it is critical to understand the underlying chemical pathways responsible for the decomposition of pyridine boronic acids. Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material and generating the parent pyridine as a byproduct.[1][2]
For pyridine boronic acids, particularly the notoriously unstable 2-pyridyl isomer, the mechanism is more complex than simple base-catalyzed hydrolysis.[3][4] At neutral pH, 2-pyridyl boronic acid exists predominantly as a zwitterion. This zwitterionic form is primed for rapid, unimolecular decomposition, making it highly susceptible to protodeboronation even under seemingly mild conditions.[1] Counterintuitively, both strongly acidic or strongly basic conditions can suppress this specific decomposition pathway by shifting the equilibrium away from the reactive zwitterionic state.[1]
The central challenge in any Suzuki reaction is to ensure the rate of the productive catalytic cycle far exceeds the rate of protodeboronation.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when using pyridine boronic acids in Suzuki couplings.
Q1: My reaction yield is poor, and my main byproduct is the simple, uncoupled pyridine. What is happening?
A: This is the classic signature of protodeboronation.[5] You are losing your boronic acid nucleophile to protonolysis before it can participate in the cross-coupling cycle.
-
How to Confirm: Use LC-MS or GC-MS to analyze a crude sample of your reaction mixture. You should see a mass corresponding to your starting aryl halide, a mass for your desired biaryl product, and a mass for the protonated pyridine (the molecular weight of pyridine + 1). 1H NMR of the crude mixture will also clearly show the characteristic signals of the parent heterocycle.
Q2: My standard conditions (Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O at 100 °C) are failing. Where should I start my optimization?
A: This "classic" set of conditions is often too slow and harsh for sensitive heteroaryl boronic acids. The key is to accelerate the productive Suzuki coupling so it outpaces decomposition. Focus on three areas simultaneously: the Catalyst System , the Base , and the Temperature .
-
Catalyst System: A slow or inefficient catalyst gives the boronic acid more time to decompose.[5]
-
Recommendation: Switch to a modern, highly active catalyst system. Buchwald-type palladium precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) are exceptionally effective.[6][7] They are paired with bulky, electron-rich biarylphosphine ligands that dramatically accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[8] This increased catalytic turnover is often the single most impactful change you can make.
-
-
Base Selection: The choice of base is critical. While base is required for transmetalation, strong bases in aqueous media can accelerate protodeboronation.[2][9]
-
Recommendation: Move away from strong hydroxide bases (NaOH, KOH). Instead, use milder inorganic bases like finely ground potassium phosphate (K₃PO₄) or cesium fluoride (CsF).[5][10] These bases are sufficiently active to promote transmetalation without creating an overly harsh environment that favors decomposition.
-
-
Temperature Control: High temperatures accelerate all reactions, including the undesired protodeboronation.[2]
Q3: The protodeboronation is happening too fast; my boronic acid is gone within minutes of adding the base. What's next?
A: When the free boronic acid is simply too unstable, the solution is to use a more stable derivative that acts as a "slow-release" source of the active boron species. This strategy keeps the instantaneous concentration of the unstable boronic acid low, ensuring that when it is released, it is quickly consumed by the catalyst in the productive cycle.[1][9]
| Boron Reagent Type | Structure Example | Key Advantages & Use Cases |
| Free Boronic Acid | Py-B(OH)₂ | Commercially available but often unstable, especially 2-pyridyl derivatives.[3] |
| Pinacol Boronate Ester | Py-B(pin) | More stable to purification and storage than the free acid. A common first choice for stabilizing sensitive substrates.[11][12] |
| MIDA Boronate Ester | Py-B(MIDA) | Exceptionally stable; designed for slow, controlled hydrolysis under reaction conditions. Ideal for extremely unstable boronic acids.[1][6] |
| Potassium Trifluoroborate | Py-BF₃K | Crystalline, air-stable solids. They also act as a slow-release source of boronic acid under basic, aqueous conditions.[1][6] |
Q4: I am using a 2-pyridyl boronic acid derivative and still see significant decomposition. Are there any special considerations?
A: Yes, the 2-pyridyl position is uniquely challenging due to the proximity of the nitrogen lone pair, which influences the protodeboronation mechanism.[1][4]
-
pH is Critical: As discussed, the zwitterionic form, most prevalent at neutral pH, is highly reactive. Both strongly acidic and basic conditions can improve stability.[1] In the context of a Suzuki reaction (which requires base), using a strong enough base (like K₃PO₄) helps avoid the problematic neutral pH range where the zwitterion dominates.
-
Anhydrous Conditions: Since water is the ultimate proton source for protodeboronation, moving to anhydrous or nearly anhydrous conditions can be highly effective. Recent studies have shown that bases like potassium trimethylsilanolate (TMSOK) in aprotic solvents can promote direct transmetalation from boronic esters, completely avoiding water and suppressing protodeboronation.[13][14][15]
-
Additives: In some cases, additives like silver or copper salts have been used to accelerate cross-coupling, though this adds complexity to the reaction.[1]
Part 3: Recommended Starting Protocol & Troubleshooting Workflow
This protocol provides a robust starting point for coupling an aryl halide with a challenging pyridine boronic acid derivative.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with 2-Pyridyl Pinacol Boronate
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), the 2-pyridyl boronate ester (1.3-1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Scientist's Note: Using a slight excess of the boronate partner can help compensate for any minor decomposition.[8] Ensure the K₃PO₄ is finely powdered to maximize surface area.
-
-
Inert Atmosphere:
-
Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times. A well-degassed system is crucial to prevent catalyst oxidation.[16]
-
-
Catalyst & Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Add the degassed solvent system via syringe. A good starting point is a 10:1 mixture of 1,4-dioxane and water. The final concentration should be around 0.1 M with respect to the limiting aryl halide.[16]
-
Scientist's Note: The small amount of water is often essential for dissolving the base and facilitating the formation of the active boronate species for transmetalation.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated heating block or oil bath set to 60-80 °C. Stir vigorously.
-
Scientist's Note: Start with a lower temperature. Higher temperatures should only be explored if the reaction is clean but slow.
-
-
Monitoring & Workup:
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC, LC-MS, or GC-MS. Check for the consumption of the aryl halide and the formation of both the desired product and the protodeboronated pyridine byproduct.
-
Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate, wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]
-
-
Purification:
-
Purify the crude material via flash column chromatography on silica gel.
-
Troubleshooting Flowchart
References
-
Wikipedia. Protodeboronation. [Link]
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Al-Zoubi, R. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Guram, A. S., et al. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry.
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
-
ResearchGate. (2019). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Billingsley, K. L., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
-
Yoneda Labs. Suzuki-Miyaura coupling: Practical Guide. [Link]
- Al-Zoubi, R. M., et al. (2015).
-
Reddit r/chemistry. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
- Wisniewski, S. R., et al. (2024). Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings.
-
Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. [Link]
- Mondal, T., et al. (2022). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au.
- Li, J., et al. (2023). Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation.
-
ResearchGate. (2023). Room Temperature Anhydrous Suzuki–Miyaura Polymerization Enabled by C−S Bond Activation. [Link]
-
Semantic Scholar. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. [Link]
-
Organic Chemistry Portal. Protodeboronations. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- Pye, A. J., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
-
ResearchGate. (2011). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. (2017). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. [Link]
- Kuivila, H. G., & Nahabedian, K. V. (1961). Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society.
- Hayes, H. L. D., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
-
ResearchGate. The effect of various temperatures on the Suzuki coupling reaction. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Amide Bond Formation with Electron-Deficient Anilines
Welcome to the Technical Support Center dedicated to one of the more persistent challenges in synthetic chemistry: achieving high yields in amide bond formation with electron-deficient anilines. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter sluggish reactions, low yields, or complete reaction failure when working with these weakly nucleophilic substrates.
Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic explanations, and field-tested solutions to drive your challenging coupling reactions to completion.
Troubleshooting Guide: From Reaction Failure to Success
This section is structured to diagnose and solve common issues encountered during the amidation of electron-deficient anilines.
Problem 1: My standard coupling reaction (e.g., HATU/DIPEA, EDC/HOBt) is failing or giving abysmal yields.
Root Cause Analysis:
The fundamental issue is the low nucleophilicity of the electron-deficient aniline.[1] Electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) groups, significantly reduce the electron density on the amine nitrogen through inductive and resonance effects.[1] This diminished electron density makes the nitrogen lone pair less available to attack the activated carboxylic acid intermediate generated by standard coupling reagents.[1] Reagents like HATU or HOBt form active esters that are simply not electrophilic enough to react efficiently with the "deactivated" aniline.[2][3]
Solutions & Strategies:
Strategy 1: Enhance the Electrophilicity of the Carboxylic Acid
If the nucleophile is weak, the electrophile must be stronger. Standard active esters are often insufficient.
-
Option A: Conversion to Acyl Chloride This is a classic but highly effective strategy. Acyl chlorides are among the most reactive carboxylic acid derivatives.
-
Protocol: Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[4] The resulting crude acid chloride can then be reacted with the electron-deficient aniline, typically in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[4][5]
-
Causality: The extreme electrophilicity of the acyl chloride carbonyl carbon overcomes the poor nucleophilicity of the aniline.
-
Caveat: This method may not be suitable for substrates with acid-sensitive functional groups.
-
-
Option B: In Situ Formation of Acyl Fluorides Acyl fluorides are highly reactive but often more selective and less prone to side reactions than acyl chlorides. This method has proven effective for coupling sterically hindered and electron-deficient amines where other methods fail.[6][7][8][9]
-
Recommended Reagents: Use fluorinating agents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.[6][9]
-
Causality: The high electronegativity of fluorine makes the carbonyl carbon exceptionally electrophilic. The in situ generation minimizes handling of the reactive intermediate.
-
Benefit: This approach has been shown to be successful even at elevated temperatures without significant epimerization of adjacent chiral centers.[8]
-
Strategy 2: Utilize a More Potent Coupling System
Some modern coupling systems are specifically designed to generate highly reactive intermediates capable of acylating weak nucleophiles.
-
The EDC/DMAP/HOBt (catalytic) System This protocol has been specifically reported to be effective for electron-deficient and unreactive amines, providing good to excellent yields.[2][10][11]
-
Mechanism: While EDC and HOBt form a reactive HOBt ester, the key is the addition of a stoichiometric amount of DMAP (4-dimethylaminopyridine).[2] DMAP acts as a powerful acyl transfer catalyst, intercepting the HOBt ester to form a highly reactive N-acylpyridinium ion intermediate.[2] This intermediate is significantly more electrophilic and readily attacked by the weak aniline nucleophile.[1][2]
-
Critical Factor: The use of DMAP is crucial for reactivity and high yields in this system.[2]
-
Decision Workflow for Strategy Selection
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. researchgate.net [researchgate.net]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Selective N-Protection of 7-Azaindole Intermediates
Welcome to the technical support center for 7-azaindole chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively protecting the nitrogen atoms of the 7-azaindole scaffold. As a privileged structure in numerous kinase inhibitors and approved therapeutics, mastering its manipulation is critical for successful drug discovery programs.
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot common issues and rationalize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: Why is the selective N-protection of 7-azaindole so critical and challenging?
The 7-azaindole core contains two distinct nitrogen atoms: the pyrrolic N1 and the pyridinic N7. The N1 nitrogen is analogous to the nitrogen in indole, possessing a lone pair that is part of the aromatic sextet and an acidic N-H proton (pKa ≈ 19-20 in DMSO). The N7 nitrogen is a basic, sp²-hybridized pyridine nitrogen.
Selective protection is critical for several reasons:
-
Controlling Reactivity: Subsequent reactions, such as lithiation, halogenation, or cross-coupling, are highly dependent on which nitrogen is free or protected. For instance, N1-protection is often required to facilitate metalation at the C2 position.
-
Preventing Side Reactions: The unprotected N1-H can interfere with many reactions, acting as an undesired nucleophile or acidic proton source.
-
Modulating Physical Properties: Protection can alter the solubility, crystallinity, and chromatographic behavior of intermediates.
The challenge arises from the similar reactivity of the two nitrogens under various conditions, which can lead to mixtures of N1- and N7-protected isomers, as well as di-protected species.
Q2: What are the fundamental principles governing regioselectivity (N1 vs. N7)?
Selectivity is a delicate balance between kinetic and thermodynamic control, governed by steric and electronic factors.
-
Steric Hindrance: The N7 (pyridine) nitrogen is sterically more accessible than the N1 (pyrrole) nitrogen, which is flanked by the fused ring system. However, the reagent's steric bulk is often the deciding factor. Large, bulky electrophiles (e.g., di-tert-butyl dicarbonate) will preferentially react at the less hindered N1-anion, which is formed by deprotonation of the acidic N1-H.
-
Electronic Effects: The N1-H is the most acidic proton. In the presence of a base, it is deprotonated to form the 7-azaindolide anion. This anion has two nucleophilic centers, N1 and N7. While N1 is the site of deprotonation, the N7 atom is often considered the "harder" nucleophilic center. Electron-withdrawing protecting groups, such as sulfonyl chlorides (e.g., TsCl, BsCl), are hard electrophiles and often show a preference for the N7 position.[1] This preference can also be influenced by the coordination of reagents to the pyridine nitrogen.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or incomplete conversion during the protection reaction.
-
Symptom: Significant starting material remains after the recommended reaction time.
-
Probable Cause & Solution:
-
Insufficient Deprotonation (for N1-H alkylation/acylation): The N1-H of 7-azaindole requires a strong, non-nucleophilic base for complete deprotonation. Weaker bases like triethylamine or DIPEA are often insufficient.
-
Solution: Use a strong base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).[2] Ensure the base is fresh and the solvent (typically THF or DMF) is anhydrous.
-
-
Poor Reagent Reactivity: The protecting group precursor may be old or degraded.
-
Solution: Use a freshly opened bottle of the reagent (e.g., Boc-anhydride). For sulfonyl chlorides, ensure they have not hydrolyzed.
-
-
Low Temperature: While lower temperatures can improve selectivity, they may also slow the reaction rate to an impractical level.
-
Solution: If selectivity is not an issue, try gradually increasing the reaction temperature. For NaH, starting at 0 °C and allowing the reaction to warm to room temperature is a standard practice.[3]
-
-
Problem 2: Poor regioselectivity, resulting in a mixture of N1 and N7 isomers.
-
Symptom: TLC or LC-MS analysis shows two product spots with identical mass that are difficult to separate.
-
Probable Cause & Solution:
-
Incorrect Choice of Protecting Group for Desired Isomer: The protecting group's inherent steric and electronic properties are mismatched with the desired outcome.
-
Solution: Follow the general principle: use bulky groups for N1 selectivity and smaller, electron-withdrawing groups for N7 selectivity. The workflow below can guide your choice.
-
-
Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamic mixture rather than the desired kinetic product. For example, prolonged reaction times or elevated temperatures can lead to equilibration and loss of selectivity.
-
Solution: Attempt the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the kinetic product. Minimize reaction time, monitoring closely by TLC/LC-MS.
-
-
Caption: Decision tree for protecting group selection.
Problem 3: Difficulty in separating N1 and N7 isomers.
-
Symptom: Isomers co-elute or have very poor resolution during column chromatography.
-
Probable Cause & Solution:
-
Similar Polarity: The two regioisomers often have very similar polarities, making separation challenging.
-
Solution 1 (Chromatography): Use a shallower solvent gradient and high-performance silica. Sometimes, switching to a different solvent system (e.g., DCM/MeOH instead of Hex/EtOAc) or using a reverse-phase system can improve resolution.
-
Solution 2 (Crystallization): If one isomer is crystalline, attempting to crystallize the desired product from the crude mixture can be an effective purification method.
-
Solution 3 (Derivatization): If separation is impossible and the subsequent reaction is selective for one isomer, it may be possible to carry the mixture through the next step and separate the products. This is a less ideal but sometimes pragmatic approach.
-
-
Problem 4: Challenges in isomer identification and characterization.
-
Symptom: It is unclear which isomer has been synthesized.
-
Probable Cause & Solution:
-
Subtle Spectroscopic Differences: ¹H and ¹³C NMR shifts can be similar, but key differences exist.
-
Solution (NMR Spectroscopy):
-
¹H NMR: The proton at the C6 position is a reliable diagnostic handle. In N1-protected isomers, the C6-H signal is typically shifted downfield compared to the corresponding N7-protected isomer due to the electronic effects of the protecting group on the pyrrole ring influencing the adjacent pyridine ring.[4]
-
NOE/NOESY: For N1-protected isomers with groups containing protons (e.g., Boc, SEM), a Nuclear Overhauser Effect (NOE) can often be observed between the protecting group protons and the C2-H and/or C6-H of the azaindole core. This is generally absent in N7-isomers.
-
-
-
Problem 5: Unwanted deprotection during subsequent reaction steps.
-
Symptom: The protecting group is cleaved under reaction conditions intended to modify another part of the molecule.
-
Probable Cause & Solution:
-
Protecting Group Lability: The chosen protecting group is not stable to the downstream reaction conditions (e.g., using an acid-labile Boc group before a strongly acidic reaction).
-
Solution: This highlights the importance of synthetic planning. Choose an orthogonal protecting group that is stable to your planned conditions. For example, if you need to perform reactions under acidic conditions, a robust sulfonyl group (stable to acid, removed with base) is a better choice than a Boc group.
-
-
Key Protecting Group Comparison & Protocols
This table summarizes the properties of common protecting groups for 7-azaindole.
| Protecting Group | Common Reagent | Typical Selectivity | Introduction Conditions | Cleavage Conditions | Stability Profile |
| Boc (tert-Butoxycarbonyl) | (Boc)₂O | N1 (steric control) | NaH, THF, 0 °C to RT[3] | Strong Acid (TFA in DCM; HCl in Dioxane)[3][5] | Stable to base, hydrogenolysis. Labile to strong acid. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl | N1 (steric control) | NaH, DMF, 0 °C to RT[6][7] | Fluoride (TBAF); Strong Acid (HCl) | Stable to base, nucleophiles. Cleaved by fluoride or acid. |
| Ts (p-Toluenesulfonyl) | TsCl | N7 (electronic control) | Pyridine, DMAP, DCM, RT | Strong Base (KOH, NaOH in alcohol); Cs₂CO₃ in THF/MeOH[8][9] | Stable to acid, oxidation. Labile to strong base, some reducing agents. |
| Bs (Benzenesulfonyl) | BsCl | N7 (electronic control) | NaH, DMF, 0 °C to RT[1] | Strong Base (e.g., aq. NaOH)[1] | Stable to acid, oxidation. Labile to strong base. |
Detailed Experimental Protocols
Protocol 1: Selective N1-Boc Protection
This protocol leverages the steric bulk of the Boc group to achieve high selectivity for the N1 position.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 7-azaindole (1.0 equiv).
-
Solvent & Base: Add anhydrous THF (approx. 0.2 M concentration) and cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Deprotonation: Stir the mixture at 0 °C for 30 minutes. The suspension should become a clearer solution as the sodium azaindolide salt forms.
-
Addition of Boc₂O: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) in anhydrous THF dropwise via a syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute with ethyl acetate and water.
-
Extraction & Purification: Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the N1-Boc-7-azaindole.[3]
Protocol 2: Selective N7-Benzenesulfonyl Protection
This protocol uses an electron-withdrawing sulfonyl group, which often favors the N7 position.
-
Preparation: To a flame-dried flask under argon, add 7-azaindole (1.0 equiv) and anhydrous DMF (approx. 0.5 M). Cool to 0 °C.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion, 1.1 equiv) portion-wise and stir for 30 minutes at 0 °C.
-
Addition of BsCl: Add benzenesulfonyl chloride (BsCl, 1.05 equiv) dropwise.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor by LC-MS.
-
Workup: Quench the reaction by pouring it into ice-water. A precipitate may form.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to isolate the N7-benzenesulfonyl-7-azaindole.[1]
Protocol 3: Deprotection of an N7-Tosyl Group with Cesium Carbonate
This is a mild method for cleaving robust sulfonyl groups, avoiding the harsh conditions of refluxing strong base.[8]
-
Setup: Dissolve the N-tosyl-7-azaindole (1.0 equiv) in a 2:1 mixture of THF and Methanol (approx. 0.1 M).
-
Reagent Addition: Add cesium carbonate (Cs₂CO₃, 3.0 equiv).
-
Reaction: Stir the mixture at room temperature. Azaindoles are typically deprotected faster than indoles; the reaction may be complete in 0.5-2 hours.[8] Monitor closely by TLC/LC-MS.
-
Workup: Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Extraction & Purification: Add water and ethyl acetate to the residue. Separate the layers, and extract the aqueous layer again with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography if necessary.
General Workflow Diagram
Caption: A typical synthetic sequence involving 7-azaindole.
References
-
Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 2019.
-
Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Semantic Scholar.
-
Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Thieme Chemistry.
-
Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 2020.
-
Regioseletive C–H functionalization of 7-azaindoles. ResearchGate.
-
Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. ResearchGate.
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate.
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2016.
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 2005.
-
Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 2006.
-
Application Note – N-Boc protection. Sigma-Aldrich.
-
Amine Protection / Deprotection. Fisher Scientific.
-
A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis. Organic Process Research & Development, 2007.
-
Understanding the NMR properties and conformational behavior of indole vs. azaindole group in protoberberines: NICS and NCS analysis. ResearchGate.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification Challenges of Polar Pyrrolopyridine Carboxylic Acids
Welcome to the technical support center for the purification of polar pyrrolopyridine carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these challenging molecules. The inherent polarity, zwitterionic nature, and potential for strong interactions with stationary phases often lead to frustrating chromatographic outcomes. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
I. Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the purification of polar pyrrolopyridine carboxylic acids.
Q1: Why is my polar pyrrolopyridine carboxylic acid showing poor retention on a standard C18 reversed-phase column?
A1: Standard silica-based C18 columns primarily rely on hydrophobic interactions for analyte retention.[1] Polar pyrrolopyridine carboxylic acids, due to their high polarity, have limited affinity for the non-polar stationary phase and tend to elute in or near the void volume of the column.[2][3] This is a common issue when dealing with highly polar compounds.[2]
Q2: I'm observing significant peak tailing with my compound. What are the likely causes?
A2: Peak tailing is a frequent problem when purifying polar and ionizable compounds like pyrrolopyridine carboxylic acids. The primary causes include:
-
Secondary Interactions: Strong interactions between the analyte and residual silanol groups on the silica-based stationary phase can lead to peak tailing, especially for basic compounds.[4][5]
-
Multiple Retention Mechanisms: The presence of more than one retention mechanism, where one becomes overloaded, can disrupt the ideal symmetrical peak shape.[4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your compound, it can exist in both ionized and non-ionized forms, leading to asymmetrical peaks.[6]
Q3: What are the initial recommended chromatography techniques for purifying these compounds?
A3: For polar pyrrolopyridine carboxylic acids, it is advisable to start with one of the following techniques:
-
Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases with both reversed-phase and ion-exchange functionalities, providing multiple retention mechanisms for better separation of polar and charged compounds.[7][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. This is effective for retaining and separating very polar compounds.[2][9]
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for purifying polar compounds, offering fast and efficient separations with reduced solvent consumption.[10][11]
Q4: How can I effectively remove salt from my final purified product?
A4: Salt removal is a critical step, especially when using ion-exchange chromatography or buffered mobile phases. Common desalting techniques include:
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on size, allowing for the removal of small salt molecules from the larger product.
-
Diafiltration/Tangential Flow Filtration (TFF): This is a scalable method for exchanging the buffer and removing salts from solutions of larger molecules.
-
Reversed-Phase Solid-Phase Extraction (SPE): The compound of interest can be retained on a reversed-phase cartridge while the salts are washed away. The purified compound is then eluted with a stronger solvent.
II. Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during the purification of polar pyrrolopyridine carboxylic acids.
Guide 1: Poor Peak Shape and Tailing in Reversed-Phase HPLC
Poor peak shape, particularly tailing, is a common hurdle. This guide will help you diagnose and resolve this issue.
Problem Diagnosis and Solution Workflow
Caption: Troubleshooting workflow for poor peak shape.
Detailed Troubleshooting Steps
-
Mobile Phase pH Adjustment:
-
Rationale: To ensure a single ionic species of your analyte, the mobile phase pH should be adjusted to be at least two pH units away from the pKa of the carboxylic acid and the pyrrolopyridine nitrogen.[12] For a carboxylic acid, a lower pH (e.g., pH 2.5) will protonate the carboxyl group, increasing its hydrophobicity and retention on a reversed-phase column.[13]
-
Protocol: Prepare your mobile phase with a suitable buffer (e.g., formic acid, trifluoroacetic acid, or ammonium formate) to maintain a constant pH.[1]
-
-
Column Selection:
-
Rationale: Standard C18 columns often have exposed silanol groups that can cause secondary interactions with the basic nitrogen of the pyrrolopyridine ring, leading to peak tailing.[5][6] Mixed-mode columns, which have both reversed-phase and ion-exchange characteristics, can provide better retention and peak shape for zwitterionic compounds.[7][14]
-
Recommendation: Consider using a mixed-mode column with both C18 and anion-exchange or cation-exchange functionalities.
-
-
Column Overload:
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[12]
-
Action: Reduce the concentration of your sample or the injection volume and observe the effect on the peak shape.
-
-
Extra-Column Effects:
-
Rationale: The tubing and connections in your HPLC system can contribute to peak broadening and tailing.[6]
-
Action: Minimize the length and internal diameter of the tubing between the injector, column, and detector.
-
Guide 2: Low Recovery and Poor Retention
Low recovery of your target compound can be due to irreversible adsorption or poor retention.
Problem Diagnosis and Solution Workflow
Caption: Troubleshooting workflow for low recovery.
Detailed Troubleshooting Steps
-
Inadequate Retention:
-
Rationale: As discussed, high polarity is the primary reason for poor retention on traditional reversed-phase columns.[2]
-
Solutions:
-
Mixed-Mode Chromatography (MMC): These columns provide multiple interaction mechanisms, enhancing the retention of polar and charged molecules.[8][15] By adjusting mobile phase pH and ionic strength, you can modulate both reversed-phase and ion-exchange interactions.[14]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica or a bonded polar phase) with a high organic content mobile phase, promoting partitioning of the analyte into a water-enriched layer on the stationary phase surface.[2][9]
-
Supercritical Fluid Chromatography (SFC): SFC is increasingly used for the purification of polar compounds.[10][16] It offers high separation efficiency and is a greener alternative to HPLC.[11][17]
-
-
-
Irreversible Adsorption:
-
Rationale: The compound may be strongly and irreversibly binding to active sites on the stationary phase, such as exposed silanols.
-
Action:
-
Column Choice: Use end-capped columns to minimize exposed silanols.[6] Alternatively, polymer-based columns can be a good option as they lack silanol groups.
-
Mobile Phase Additives: Adding a small amount of a competing acid or base to the mobile phase can help to mask active sites on the stationary phase.
-
-
-
Sample Solubility:
-
Rationale: If the sample is not fully soluble in the mobile phase, it can precipitate at the head of the column, leading to low recovery and poor peak shape.
-
Action: Ensure your sample is completely dissolved in a solvent that is compatible with your mobile phase. Ideally, dissolve the sample in the mobile phase itself.
-
Guide 3: Challenges in Chiral Purification
The separation of enantiomers or diastereomers of polar pyrrolopyridine carboxylic acids presents another layer of complexity.
Key Considerations and Strategies
-
Chiral Stationary Phases (CSPs): The most direct approach is to use a chiral HPLC column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.
-
Chiral Derivatization: If direct separation on a CSP is unsuccessful, consider derivatizing your compound with a chiral reagent to form diastereomers. These diastereomers can then be separated on a standard achiral column.[18]
-
Supercritical Fluid Chromatography (SFC): SFC is a highly effective technique for chiral separations and is often preferred over HPLC due to its speed and efficiency.[10]
Data Summary for Chiral Purification Approaches
| Technique | Stationary Phase | Mobile Phase | Key Advantages | Key Considerations |
| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Normal or Reversed-Phase | Direct separation of enantiomers | Can be expensive; requires screening of different CSPs |
| Diastereomeric Derivatization | Standard Achiral (e.g., C18) | Reversed-Phase | Uses standard columns | Requires additional reaction and purification steps |
| Chiral SFC | Chiral Stationary Phase | CO2 with co-solvents (e.g., methanol) | Fast, high-resolution separations; reduced solvent waste | Requires specialized instrumentation |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Mixed-Mode Chromatography (Reversed-Phase/Anion-Exchange)
This protocol is designed for the purification of a polar pyrrolopyridine carboxylic acid that exhibits poor retention and peak tailing on a standard C18 column.
-
Column Selection: Choose a mixed-mode column with both C18 and weak anion-exchange (WAX) or strong anion-exchange (SAX) functionalities.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase the concentration to elute your compound. A typical gradient might be 5-95% B over 20 minutes.
-
-
pH and Salt Concentration Optimization:
-
If retention is still not optimal, you can adjust the pH of Mobile Phase A. Increasing the pH will increase the negative charge on the carboxylic acid, leading to stronger interaction with an anion-exchange stationary phase.
-
You can also add a salt (e.g., ammonium formate) to the mobile phase to modulate the ionic interactions.
-
Protocol 2: Supercritical Fluid Chromatography (SFC)
SFC is an excellent alternative for the purification of polar compounds.[19]
-
Column Selection: A polar stationary phase is typically used for polar analytes in SFC.
-
Mobile Phase:
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol with an additive (e.g., 0.1% ammonium hydroxide or formic acid) to improve peak shape and solubility.
-
-
Method Development:
-
Start with a gradient of 5-40% co-solvent over a short time (e.g., 5-10 minutes).
-
Optimize the gradient, temperature, and back-pressure to achieve the best separation.
-
IV. References
-
Chromatography Today. (n.d.). How Good is SFC for Polar Analytes? Retrieved from [Link]
-
Naegele, E., & Soelter, S. (n.d.). Analysis of Highly Polar Compounds by SFC/Q-TOF MS with Identification using Database and Library Searches. Agilent Technologies, Inc. Retrieved from [Link]
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]
-
VTechWorks. (n.d.). Analysis of polar compounds by supercritical fluid chromatography. Retrieved from [Link]
-
HDL, Inc. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
-
PubMed. (2008). Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography. Retrieved from [Link]
-
JoVE. (2024). Video: Supercritical Fluid Chromatography. Retrieved from [Link]
-
Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? Retrieved from [Link]
-
LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. Retrieved from [Link]
-
YouTube. (2020). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Semantic Scholar. (2019). Preparation and evaluation of versatile zwitterionic mixed-mode chromatographic stationary phases. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]
-
LCGC. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? Retrieved from [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC? Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
ACS Publications. (n.d.). Retention behavior of carboxylic acids and their quaternary ammonium ion pairs in reversed phase chromatography with acetonitrile as organic modifier in the mobile phase. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Google Patents. (n.d.). Purification of crude pyrroles. Retrieved from
-
Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]
-
Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? Retrieved from [Link]
-
PubMed. (2016). Enhanced Salt Removal by Unipolar Ion Conduction in Ion Concentration Polarization Desalination. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]
-
Google Patents. (n.d.). Purification of organic acids using anion exchange chromatography. Retrieved from
-
NIH. (2011). Resolution of Carboxylic Acids Using Copper (I)-Promoted Removal of Propargylic Esters Under Neutral Conditions. Retrieved from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Retrieved from [Link]
-
PubMed. (n.d.). Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Salt Screening. Retrieved from [Link]
-
NIH. (2022). Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Retrieved from [Link]
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2025). Retrieved from [Link]
-
ResearchGate. (2025). Ion-Exchange Chromatography: Basic Principles and Application to the Partial Purification of Soluble Mammalian Prolyl Oligopeptidase. Retrieved from [Link]
-
MDPI. (2023). Enhancing Selectivity of Protein Biopharmaceuticals in Ion Exchange Chromatography through Addition of Organic Modifiers. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. waters.com [waters.com]
- 3. quora.com [quora.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. sielc.com [sielc.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biotage.com [biotage.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Video: Supercritical Fluid Chromatography [jove.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. helixchrom.com [helixchrom.com]
- 15. Simultaneous determination of cations, zwitterions and neutral compounds using mixed-mode reversed-phase and cation-exchange high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of polar compounds by supercritical fluid chromatography [vtechworks.lib.vt.edu]
Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions of Bromopyridines
Welcome to the technical support center for navigating the complexities of cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with catalyst performance and reaction efficiency. Bromopyridines are essential building blocks in medicinal chemistry and materials science, but their successful implementation in cross-coupling reactions is often hampered by catalyst deactivation.
This document moves beyond standard protocols to provide a deeper understanding of the underlying deactivation mechanisms, offering a structured, question-and-answer-based approach to troubleshooting and prevention.
The Core Challenge: Why Bromopyridines are Difficult Substrates
The primary difficulty with bromopyridines arises from the pyridine nitrogen atom itself. The lone pair of electrons on the nitrogen can act as a potent ligand, coordinating strongly to the palladium catalyst.[1][2][3] This coordination can sequester the active catalytic species, effectively "poisoning" the catalyst and halting the catalytic cycle before it can proceed to completion. This inhibitory effect is a major cause of low or no conversion, a frequent issue reported by researchers.[1][3]
Furthermore, the electronic nature of the pyridine ring can influence the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, making catalyst and ligand selection paramount for success.[4][5]
Visualizing Catalyst Deactivation Pathways
Understanding how a catalyst deactivates is the first step toward preventing it. The following diagram illustrates the main pathways by which an active Pd(0) catalyst can be rendered inactive during a reaction with a bromopyridine substrate.
Caption: Primary deactivation pathways for palladium catalysts in the presence of pyridine substrates.
Troubleshooting Guide: Question & Answer Format
This section addresses the most common issues encountered during cross-coupling reactions of bromopyridines.
Issue 1: My reaction shows low or no conversion of the bromopyridine starting material.
This is the most frequent problem, often pointing directly to catalyst deactivation or suboptimal reaction conditions.
Q: What is the most likely cause of my reaction failure?
A: The most probable cause is catalyst inhibition by the pyridine nitrogen.[1][2] The lone pair on the nitrogen coordinates to the palladium center, forming a stable, inactive complex that prevents the catalyst from participating in the reaction.[1] Another common issue is the formation of catalytically inactive palladium black, often seen as a black precipitate, which occurs when the active Pd(0) species aggregates.[1]
Q: How can I prevent catalyst poisoning by the pyridine nitrogen?
A: The key is to select a ligand that can effectively shield the palladium center.
-
Expert Insight: The choice of phosphine ligand is critical for success.[3] Sterically hindered and electron-rich biaryl phosphine ligands are the industry standard for these challenging substrates.[2][3] Ligands such as XPhos, SPhos, and RuPhos are highly effective. Their bulkiness creates a large coordination sphere around the palladium, which physically blocks the pyridine nitrogen from accessing and binding to the metal.[2] This allows the catalytic cycle to proceed efficiently.
Q: My reaction starts but then seems to stop. I see a black precipitate forming. What's happening?
A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black.[1] This occurs when the monoligated Pd(0)L species, the active catalyst, is unstable and aggregates.
-
Troubleshooting Steps:
-
Increase Ligand-to-Palladium Ratio: A slight excess of ligand can help stabilize the active monomeric species in solution and prevent aggregation.
-
Control Temperature: Excessive heat can accelerate catalyst decomposition.[6] Run the reaction at the lowest temperature that provides a reasonable rate. Consider a temperature screen to find the optimal balance.
-
Ensure Rigorous Degassing: Oxygen can facilitate the decomposition of Pd(0) catalysts. Ensure your solvent and reaction setup are thoroughly deoxygenated by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.
-
Issue 2: My reaction is producing significant side products, mainly homocoupling of my coupling partner.
Side reactions reduce yield and complicate purification. Understanding their origin is key to suppression.
Q: I'm performing a Suzuki-Miyaura coupling, and I'm isolating a significant amount of the boronic acid homocoupled product. How do I minimize this?
A: Homocoupling of boronic acids is typically caused by the presence of oxygen, which facilitates an oxidative coupling pathway.[6]
-
Causality & Solution: The most effective preventative measure is rigorous degassing of all solvents, reagents, and the reaction vessel before adding the catalyst.[6] Using a direct Pd(0) source, such as Pd₂(dba)₃ or a pre-catalyst, can also mitigate homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst like Pd(OAc)₂.[6]
Q: I'm observing dehalogenation of my bromopyridine. What causes this and how can I stop it?
A: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction. It can be caused by hydride sources in the reaction mixture or by certain side-loops in the catalytic cycle.
-
Troubleshooting Steps:
-
Check Solvent Purity: Ensure solvents are anhydrous and not a source of hydrides.[6] For example, isopropanol, sometimes used as a reducing agent, can be a source of hydrides.
-
Evaluate the Base: Some bases, in combination with certain solvents or impurities, can generate hydride species. Consider screening alternative bases (e.g., switching from an alkoxide to a carbonate or phosphate).
-
Use More Stable Coupling Partners: In Suzuki reactions, protodeboronation (replacement of the boronic acid group with hydrogen) can compete.[6] This is more common with aqueous bases.[6] Using more stable boronic esters (e.g., pinacol esters) or switching to anhydrous conditions can circumvent this issue.[6]
-
Preventative Strategies & Best Practices
Proactive measures during reaction design and setup can significantly improve success rates.
Ligand & Catalyst Selection Guide for Bromopyridines
The choice of catalyst system is the single most important variable. The following table provides empirically validated starting points for various bromopyridine substrates.
| Bromopyridine Position & Type | Recommended Ligand(s) | Recommended Precatalyst | Typical Base(s) | Solvent(s) | Key Considerations |
| 2-Bromopyridines | XPhos, SPhos, P(t-Bu)₃ | G2, G3, G4-XPhos Pd | NaOtBu, K₃PO₄ | Toluene, Dioxane, THF | Most challenging due to proximity of nitrogen to the reaction center, requiring very bulky ligands to prevent chelation/poisoning.[5] |
| 3-Bromopyridines | RuPhos, XPhos, SPhos | G2, G3-RuPhos Pd | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | Generally less sterically hindered than the 2-position, but still requires robust, electron-rich ligands for efficient oxidative addition.[3] |
| 4-Bromopyridines | XPhos, dppf | G2, G3-XPhos Pd, PdCl₂(dppf) | K₂CO₃, K₃PO₄ | Dioxane/H₂O, DMF | The nitrogen is electronically withdrawing but sterically remote, making these substrates often more reactive and tolerant of a wider range of ligands. |
| Electron-Deficient Bromopyridines | Buchwald Ligands (XPhos, etc.) | G2, G3 Pd Precatalysts | K₃PO₄, NaOtBu | Toluene, Dioxane | Oxidative addition is generally faster. The main challenge remains preventing catalyst inhibition by the pyridine nitrogen.[2] |
| Electron-Rich Bromopyridines | Bulky, Electron-Rich Ligands (SPhos, RuPhos) | G3, G4 Pd Precatalysts | NaOtBu, LHMDS | Toluene, THF | Oxidative addition can be slower.[7] Requires highly active, electron-rich catalyst systems to drive this step. |
General Protocol for a Robust Cross-Coupling Reaction
This generalized procedure incorporates best practices to minimize the risk of catalyst deactivation. Note: This is a template and requires optimization for specific substrates.
-
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Atmosphere Control: Seal the vessel and subject it to at least three cycles of vacuum backfill with a high-purity inert gas (Argon is preferred).
-
Solvent Addition: Add anhydrous, degassed solvent via syringe. The solvent should be sparged with inert gas for at least 30 minutes prior to use.
-
Final Degassing: Sparge the resulting slurry with inert gas for an additional 10-15 minutes.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst and the ligand. If not using a precatalyst, add the palladium source and ligand.
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block and stir for the designated time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and proceed with standard aqueous workup and purification.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common reaction failures.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions with bromopyridines.
References
-
Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216. [Link]
-
Gushchin, A. V., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. [Link]
-
Han, X., & Liu, G. (2005). Control of the β-Hydride Elimination Making Palladium-Catalyzed Coupling Reactions more Diversified. Topics in Catalysis, 35(1-2), 73-86. [Link]
-
Powers, D. C., & Ritter, T. (2011). Bimetallic Reductive Elimination from Dinuclear Pd(III) Complexes. National Institutes of Health. [Link]
-
Toupalas, G., et al. (2020). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical Science, 11(48), 12978-12984. [Link]
-
Gillie, A., & Stille, J. K. (1980). Mechanisms of 1,1-reductive elimination from palladium. Journal of the American Chemical Society, 102(15), 4933–4941. [Link]
-
Han, X.-L., Liu, G.-X., & Lu, X.-Y. (2005). β-Hydride Elimination in Palladium-Catalyzed Reactions. Chinese Journal of Organic Chemistry, 25(10), 1182-1197. [Link]
-
Han, X., et al. (2005). β-hydride elimination in palladium-catalyzed reactions. ResearchGate. [Link]
-
Lee, C. W., et al. (2000). Suppressed Beta-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-arylmethylpyrrolidines. Organic Letters, 2(9), 1213-6. [Link]
-
Canty, A. J., et al. (2002). Oxidatively Induced Reductive Elimination from (tBu2bpy)Pd(Me)2: Palladium(IV) Intermediates in a One-Electron Oxidation Reaction. Journal of the American Chemical Society, 124(17), 4683–4691. [Link]
-
Bouley, B. S., et al. (2023). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. National Institutes of Health. [Link]
-
Mirica Group. (2023). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. University of Illinois. [Link]
-
de la Cruz, J., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5563-73. [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Various Authors. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
NPTEL-NOC IITM. (2014). Mod-04 Lec-19 Reductive Elimination mechanism. YouTube. [Link]
-
Scattolin, T., et al. (2022). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. ResearchGate. [Link]
-
Ushalini, C., & Badami, B. V. (2009). Role of catalyst deactivation and regeneration in the Heck reaction involving unactivated aryl bromides. ResearchGate. [Link]
-
Miró-Vidal, C., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 467-482. [Link]
-
Pathak, T. P., et al. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Various Authors. (2012). Suzuki coupling help. Reddit. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2021). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Alcazar-Roman, L. M., et al. (2001). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2. Sci-Hub. [Link]
-
Schedel, H., et al. (2016). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. ResearchGate. [Link]
-
Lu, J., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3405-3415. [Link]
-
Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link]
-
de Vries, J. G. (2010). Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. [Link]
-
Reek, J. N. H., et al. (2017). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PubMed Central. [Link]
-
Daru, J., et al. (2023). Guideline for Elucidating Catalysts. ChemRxiv. [Link]
-
Kumar, S., et al. (2021). N-(Pyridin-2-yl)benzamide: Efficient ligand for the nickel catalyzed Chan-Lam cross-coupling reaction. ResearchGate. [Link]
-
Newton, C. G., et al. (2019). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PubMed Central. [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 34(20), 4941-4949. [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Explained! (2018). Cross Coupling Reactions - Catalytic Cycle Key Features. YouTube. [Link]
-
Strieth-Kalthoff, F., et al. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 145(1), 177-185. [Link]
-
Zilber, D., et al. (2021). Replacing Pyridine with Pyrazine in Molecular Cobalt Catalysts: Effects on Electrochemical Properties and Aqueous H2 Generation. MDPI. [Link]
-
Cheng, Y.-F., et al. (2022). Catalytic Lewis Base Additive Enables Selective Copper-Catalyzed Borylative α-C–H Allylation of Alicyclic Amines. Journal of the American Chemical Society, 144(35), 15886-15892. [Link]
-
Heaton, B. T., et al. (1994). Reactions of Wilkinson's catalyst with pyridine; observation of rhodium complexes containing both pyridine and phosphine ligandst. Journal of the Chemical Society, Dalton Transactions, (19), 2875-2880. [Link]
-
Shields, J. D., & Doyle, A. G. (2021). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(1), 1-10. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03977B [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the 4-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic Acid Scaffold and Its Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, the pursuit of novel kinase inhibitor scaffolds that offer both potency and selectivity is a paramount objective. This guide provides an in-depth comparative analysis of the 1H-pyrrolo[2,3-b]pyridine scaffold, with a particular focus on derivatives analogous to 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. Due to the limited publicly available data on this specific compound, this guide will leverage data from closely related 1H-pyrrolo[2,3-b]pyridine derivatives to illuminate the potential of this scaffold in kinase inhibitor design.
We will objectively compare the performance of this scaffold against well-established kinase inhibitor frameworks, namely the quinazoline and pyrazole scaffolds. This comparison is supported by experimental data from peer-reviewed literature, detailed protocols for key validation assays, and visual representations of relevant biological pathways and experimental workflows. Our goal is to provide a comprehensive resource that empowers researchers to make informed decisions in the design and development of next-generation kinase inhibitors.
The 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structure is isosteric to purine, the core of adenosine triphosphate (ATP), allowing it to effectively compete for the ATP-binding site of a wide range of kinases. This inherent characteristic makes it a "privileged scaffold" in kinase inhibitor design. The versatility of this core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
While specific data for this compound is not extensively available in the public domain, numerous derivatives of the 1H-pyrrolo[2,3-b]pyridine core have demonstrated potent inhibitory activity against a variety of kinases implicated in diseases such as cancer and inflammatory disorders.
Performance Comparison: Pyrrolo[2,3-b]pyridine Derivatives vs. Established Scaffolds
To provide a clear and objective comparison, the following tables summarize the inhibitory activity (IC50 values) of various derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold against several key kinase targets. For context, the IC50 values of well-established, FDA-approved kinase inhibitors based on the quinazoline and pyrazole scaffolds are also presented.
| Kinase Target | 1H-Pyrrolo[2,3-b]pyridine Derivative | IC50 (nM) |
| FGFR1 | Compound 4h (a 1H-pyrrolo[2,3-b]pyridine derivative) | 7[1] |
| FGFR2 | Compound 4h | 9[1] |
| FGFR3 | Compound 4h | 25[1] |
| CDK8 | Compound 22 (a 1H-pyrrolo[2,3-b]pyridine derivative) | 48.6[2] |
| CDK8 | Compound H1 (5-phenyl-1H-pyrrolo[2,3-b]pyridine) | 35.2[3] |
| CDK8 | Compound 46 (a pyrrolo[2,3-b]pyridine derivative) | 57[4] |
| Kinase Target | Quinazoline-Based Inhibitor | IC50 (nM) |
| EGFR | Gefitinib | 2.4 - 78.04 |
| EGFR | Erlotinib | 11.42 - 33.25 |
| Kinase Target | Pyrazole-Based Inhibitor | IC50 (nM) |
| ALK | Crizotinib | ~20-50 (in various cell lines) |
| c-MET | Crizotinib | ~5 |
Note: IC50 values can vary depending on the assay conditions and cell lines used. The data presented here is for comparative purposes and is sourced from the cited literature.
Key Signaling Pathways and Experimental Workflows
To understand the context of kinase inhibition, it is crucial to visualize the signaling pathways involved and the experimental workflows used to assess inhibitor performance.
Simplified Kinase Signaling Pathway
Caption: A simplified representation of a generic kinase signaling cascade, illustrating the point of intervention for a kinase inhibitor.
General Workflow for Kinase Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of a novel kinase inhibitor.
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (e.g., this compound analog)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilution).
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of the kinase solution (at 2X final concentration) to each well.
-
Incubate the plate at room temperature for 10 minutes to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (at 2X final concentration) to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction and Termination:
-
Incubate the plate at 30°C for 1 hour (or an optimized time for linear reaction kinetics).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (relative light units) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Cell-Based Target Engagement Assay (NanoBRET™)
This protocol describes a method to quantify the binding of a compound to its target kinase within living cells.
Materials:
-
Cells engineered to express a NanoLuc® luciferase-kinase fusion protein
-
NanoBRET™ Tracer specific for the kinase of interest
-
Test compound
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96-well cell culture plates
-
Plate reader capable of measuring luminescence at two wavelengths (460 nm and >600 nm)
Procedure:
-
Cell Plating:
-
Seed the engineered cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound and Tracer Treatment:
-
Prepare serial dilutions of the test compound in Opti-MEM™.
-
Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM™.
-
Add the test compound dilutions to the wells, followed immediately by the addition of the tracer.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor according to the manufacturer's instructions.
-
Add the substrate solution to each well.
-
Read the plate within 10 minutes on a plate reader configured to simultaneously measure donor emission (460 nm) and acceptor emission (>600 nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for target engagement.
-
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold represents a versatile and promising starting point for the development of potent and selective kinase inhibitors. As demonstrated by the inhibitory activities of its derivatives against key kinases such as FGFR and CDK8, this scaffold can be effectively modified to achieve desired biological activities.
While a direct comparison with the specific molecule this compound is not currently possible due to a lack of public data, the broader family of 1H-pyrrolo[2,3-b]pyridine derivatives shows competitive potential against established scaffolds like quinazolines and pyrazoles.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its close analogs. A thorough investigation of its kinase selectivity profile, cellular activity, and pharmacokinetic properties will be crucial in determining its therapeutic potential. The experimental protocols and comparative framework provided in this guide offer a robust starting point for such an endeavor. By systematically exploring the structure-activity relationships of this scaffold, the scientific community can continue to advance the field of targeted kinase inhibitor therapy.
References
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
-
Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. PubMed. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. ScienceDirect. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. [Link]
-
Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PubMed. [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. [Link]
-
Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19. PubMed Central. [Link]
-
The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. PubMed. [Link]
-
Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. PubMed. [Link]
-
Identification of new pyrrolo[2,3-d]pyrimidines as Src Tyrosine Kinase Inhibitors in Vitro Active Against Glioblastoma. PubMed. [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. [Link]
-
Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. [Link]
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. [Link]
-
Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed. [Link]
-
Azaindole Therapeutic Agents. PubMed Central. [Link]
-
Structure activity relationship of compound 4. ResearchGate. [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). PubMed Central. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link]
-
Identification of pyrazole scaffold inhibitors targeting cyclin-dependent kinase 8 for potential use in pulmonary fibrosis. PubMed. [Link]
-
Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
Discovery of 1H‑Pyrrolo[2,3‑b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. NLM Dataset Catalog. [Link]
-
Discovery of a 4-aryloxy-1H-pyrrolo[3,2-c]pyridine and a 1-aryloxyisoquinoline series of TRPA1 antagonists. ResearchGate. [Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health. [Link]
-
Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. PubMed. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar. [Link]
-
Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. PubMed. [Link]
-
Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. [Link]
-
A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health. [Link]
-
Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central. [Link]
-
Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. National Institutes of Health. [Link]
-
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PubMed Central. [Link]
-
Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. PubMed. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). PubMed Central. [Link]
-
Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. [Link]
-
IC 50 Values of CDK4/6 Inhibitors. ResearchGate. [Link]
-
Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. ResearchGate. [Link]
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. PeerJ. [Link]
-
The discovery and initial optimisation of pyrrole-2-carboxamides as inhibitors of p38alpha MAP kinase. PubMed. [Link]
-
Graph showing IC50 inhibition of compounds 3a and 6 against p38α MAPK using SB202190 as reference drugs. ResearchGate. [Link]
-
Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PubMed Central. [Link]
-
Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. ACS Publications. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. RSC Publishing. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Bromopyridines
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The formation of carbon-carbon bonds involving pyridine scaffolds is particularly crucial, as these heterocycles are ubiquitous in pharmaceuticals. However, the Suzuki coupling of bromopyridines presents unique challenges due to the electron-deficient nature of the pyridine ring, which can hinder the key steps of the catalytic cycle. The choice of the palladium catalyst is therefore paramount to achieving high efficiency, yield, and substrate scope.
This guide provides an in-depth comparison of the efficacy of different classes of palladium catalysts for the Suzuki coupling of bromopyridines. We will delve into the mechanistic nuances that govern catalyst performance, present comparative data to inform your selection, and provide detailed experimental protocols to translate this knowledge into practice.
The Challenge of Bromopyridines in Suzuki Coupling
The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, which deactivates the carbon-bromine bond towards oxidative addition, the initial and often rate-limiting step in the catalytic cycle. Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or decomposition. The reactivity of bromopyridines is also highly dependent on the position of the bromine atom:
-
2-Bromopyridine: The proximity of the bromine to the nitrogen atom can lead to chelation effects and catalyst inhibition, making this isomer particularly challenging to couple.
-
3-Bromopyridine: This isomer is generally more reactive than 2-bromopyridine but can still be sluggish in reactions with less active catalysts.
-
4-Bromopyridine: The electronic deactivation is still a factor, but sterically it is the most accessible of the three isomers.
To overcome these challenges, the development of sophisticated palladium catalysts with tailored ligands has been a major focus of research.
Comparative Efficacy of Palladium Catalyst Systems
The performance of a palladium catalyst in the Suzuki coupling of bromopyridines is critically dependent on the ligand coordinated to the palladium center.[1] We will compare three major classes of palladium catalysts: those with traditional phosphine ligands, those with modern bulky, electron-rich phosphine ligands (Buchwald ligands), and those with N-heterocyclic carbene (NHC) ligands.
Data-Driven Comparison of Catalyst Performance
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Note: The data in this table is a representative compilation from various sources and serves for comparative illustration.[1] TON is calculated as (moles of product / moles of catalyst).
Analysis of Catalyst Performance
1. Traditional Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄):
Tetrakis(triphenylphosphine)palladium(0) is a classic, air-sensitive catalyst that has been widely used in Suzuki couplings. While effective for many substrates, its performance with challenging bromopyridines can be limited, often requiring higher catalyst loadings and longer reaction times to achieve good yields.[1] The relatively lower electron-donating ability of triphenylphosphine can result in slower rates of oxidative addition with electron-deficient bromopyridines.
2. Buchwald Ligand-Based Catalysts (e.g., Pd(OAc)₂/SPhos):
The advent of bulky, electron-rich phosphine ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), developed by Professor Stephen L. Buchwald, revolutionized the field of cross-coupling. These ligands are designed to accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[1] The steric bulk of the ligand promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive towards oxidative addition. The electron-rich nature of the phosphine increases the electron density on the palladium center, further facilitating the cleavage of the C-Br bond. For bromopyridines, catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ and a Buchwald ligand like SPhos consistently deliver high yields with lower catalyst loadings and shorter reaction times compared to traditional phosphine catalysts.[1]
3. N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr):
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling.[1] NHCs are strong σ-donors, forming highly stable and robust bonds with the palladium center. This enhanced stability often translates to higher catalyst turnover numbers (TONs) and turnover frequencies (TOFs), allowing for very low catalyst loadings.[2]
Pre-formed catalysts like PEPPSI-IPr (palladium(II) dichloride) are particularly noteworthy. The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) design provides an air- and moisture-stable precatalyst that is readily activated under the reaction conditions. For the Suzuki coupling of bromopyridines, PEPPSI-type catalysts often exhibit superior performance, providing excellent yields in very short reaction times and with catalyst loadings as low as 0.5 mol%.[1]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps involving Pd(0) and Pd(II) intermediates. The choice of ligand significantly influences the efficiency of each step.
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The efficacy of bulky phosphine and NHC ligands in the coupling of bromopyridines can be attributed to their ability to accelerate the oxidative addition step with the electron-deficient substrate and to promote the subsequent transmetalation and reductive elimination steps.
Experimental Protocols
The following are detailed, step-by-step methodologies for the Suzuki coupling of a bromopyridine with phenylboronic acid using two different catalyst systems. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling of 2-Bromopyridine using Pd(PPh₃)₄
This protocol is adapted from established procedures for Suzuki couplings with traditional palladium catalysts.[2]
Materials:
-
2-Bromopyridine (1.0 mmol, 158 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Pd(PPh₃)₄ (0.02 mmol, 23 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times to establish an inert atmosphere.
-
Add 1,4-dioxane and water, which have been previously degassed by bubbling with argon for 20 minutes.
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 3-Bromopyridine using a PEPPSI-IPr Catalyst
This protocol is based on modern methods utilizing highly active NHC-palladium precatalysts.[1]
Materials:
-
3-Bromopyridine (1.0 mmol, 158 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
PEPPSI-IPr (0.005 mmol, 3.4 mg)
-
Cesium carbonate (2.0 mmol, 652 mg)
-
tert-Amyl alcohol (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Add 3-bromopyridine, phenylboronic acid, and cesium carbonate.
-
Add tert-amyl alcohol to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Catalyst Selection Workflow.
Conclusion and Recommendations
The Suzuki coupling of bromopyridines is a powerful transformation that requires careful consideration of the catalyst system. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern catalyst systems based on bulky, electron-rich phosphine ligands (Buchwald-type) and N-heterocyclic carbenes offer significant advantages in terms of efficiency, substrate scope, and reaction conditions.
For most applications involving the Suzuki coupling of bromopyridines, a catalyst system based on a Buchwald ligand such as SPhos or XPhos provides an excellent balance of reactivity, generality, and cost-effectiveness. For reactions where very high turnover numbers are desired or when dealing with particularly challenging substrates, an NHC-based catalyst like PEPPSI-IPr is an outstanding choice, often providing superior results with very low catalyst loadings.
As with any catalytic reaction, empirical optimization of the reaction conditions—including the base, solvent, and temperature—is crucial for achieving the best possible outcome for your specific substrate combination. This guide provides a solid foundation for your catalyst selection and experimental design, empowering you to successfully incorporate pyridyl moieties into your target molecules.
References
-
Organ, M. G., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(23), 7979-7982. [Link]
Sources
A Comparative Guide to In Vitro Kinase Assay Performance of 1H-Pyrrolo[2,3-b]pyridine-Derived FGFR Inhibitors
This guide provides an in-depth technical comparison of the in vitro kinase assay results for a promising class of Fibroblast Growth Factor Receptor (FGFR) inhibitors derived from the 1H-pyrrolo[2,3-b]pyridine scaffold. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of their performance against other established FGFR inhibitors, supported by experimental data and detailed protocols.
Introduction: The Privileged 1H-Pyrrolo[2,3-b]pyridine Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry as a "privileged scaffold".[1][2][3] Its structure, featuring a fused pyrrole and pyridine ring, is a bioisostere of purine, the core of adenosine triphosphate (ATP). This mimicry allows 7-azaindole derivatives to effectively compete with ATP for binding to the hinge region of the kinase active site.[1][2][3] The pyridine nitrogen and the pyrrole NH group can form bidentate hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[1]
The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] This has led to its incorporation into numerous kinase inhibitors targeting a wide range of kinases across the human kinome.[1][2][3] One notable example is the FDA-approved B-RAF inhibitor, Vemurafenib, which was developed from a 7-azaindole fragment.[1][3] This guide focuses on a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent inhibitory activity against the FGFR family of receptor tyrosine kinases.
Dysregulation of FGFR signaling, through mutations, amplifications, or translocations, is a known driver in various cancers, making FGFRs attractive therapeutic targets.[5] The development of potent and selective FGFR inhibitors is therefore an area of intense research.
Comparative Analysis of In Vitro FGFR Inhibition
A recent study highlighted a series of 1H-pyrrolo[2,3-b]pyridine derivatives with significant inhibitory activity against FGFRs.[5][6] The lead compound from this series, designated as 4h , demonstrated potent, low nanomolar inhibition of FGFR1, FGFR2, and FGFR3.[5][6] The following table provides a comparative summary of the in vitro inhibitory activity (IC50 values) of compound 4h and other well-characterized, clinically relevant FGFR inhibitors.
| Inhibitor | Target Kinase | IC50 (nM) | Scaffold |
| Compound 4h | FGFR1 | 7 | 1H-Pyrrolo[2,3-b]pyridine |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| FGFR4 | 712 | ||
| AZD4547 | FGFR1 | 0.2 | Pyrazolo[3,4-d]pyrimidine |
| FGFR2 | 2.5 | ||
| FGFR3 | 1.8 | ||
| FGFR4 | 165 | ||
| NVP-BGJ398 (Infigratinib) | FGFR1 | 0.9 | 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea |
| FGFR2 | 1.4 | ||
| FGFR3 | 1.0 | ||
| FGFR4 | 60 | ||
| Ponatinib | FGFR1 | 2.2 | Imidazo[1,2-b]pyridazine |
| FGFR2 | 2.0 (in cells) | ||
| FGFR3 | 18 (in cells) | ||
| FGFR4 | 8.0 (in cells) | ||
| Regorafenib | FGFR1 | 202 | Phenylurea |
| FGFR2 | - | ||
| FGFR3 | - | ||
| FGFR4 | - |
Note: IC50 values are highly dependent on assay conditions, particularly ATP concentration. The data presented here is compiled from various sources and should be considered for comparative purposes with this caveat in mind.[2][3][5][6][7][8]
Experimental Protocols
The determination of an inhibitor's IC50 value is a cornerstone of in vitro pharmacological profiling. The following is a detailed, step-by-step methodology for a typical in vitro kinase assay, based on the widely used ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Methodology)
This protocol is designed to determine the concentration of a test compound required to inhibit 50% of the activity of a target kinase in a cell-free system.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme
-
Kinase substrate (e.g., poly(E,Y) 4:1)
-
Ultra-pure ATP
-
Test inhibitors (derived from 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid and comparators)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Step-by-Step Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each test inhibitor in 100% DMSO.
-
Perform serial dilutions of the stock solutions in kinase buffer to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to minimize solvent effects.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of each inhibitor dilution or vehicle control (kinase buffer with the same final DMSO concentration).
-
Add 2 µL of a solution containing the recombinant FGFR enzyme and the kinase substrate to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be carefully chosen, ideally at or near the Km for ATP for the specific kinase, to ensure a sensitive and accurate determination of IC50 for ATP-competitive inhibitors.[6][9]
-
-
Incubation:
-
Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated to ATP and to provide the luciferase and luciferin for the detection of the newly synthesized ATP.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Visualization of Key Concepts
General Structure of 1H-Pyrrolo[2,3-b]pyridine Kinase Inhibitors
Caption: Key substitution points on the 1H-pyrrolo[2,3-b]pyridine scaffold for structure-activity relationship (SAR) studies.
In Vitro Kinase Assay Workflow
Caption: A streamlined workflow for a typical in vitro kinase assay using the ADP-Glo™ methodology.
Discussion and Field-Proven Insights
The data presented in the comparison table highlights the potent anti-FGFR activity of the 1H-pyrrolo[2,3-b]pyridine derivative 4h . While its IC50 values are slightly higher than those of some clinical-stage inhibitors like AZD4547 and NVP-BGJ398, it demonstrates excellent low nanomolar efficacy against FGFR1, 2, and 3.[2][3][5][6] The significantly higher IC50 against FGFR4 suggests a degree of selectivity within the FGFR family, which can be advantageous in minimizing off-target effects.
Causality Behind Experimental Choices:
-
Choice of ATP Concentration: The concentration of ATP is a critical parameter in in vitro kinase assays, especially for ATP-competitive inhibitors.[6][9] Performing assays at the Km for ATP for each kinase allows for a more direct comparison of inhibitor potencies (Ki values) across different kinases, as the IC50 value will be approximately twice the Ki under these conditions.[6][9] Using excessively high ATP concentrations can lead to an underestimation of an inhibitor's potency, while very low concentrations might not be physiologically relevant.
-
Selection of Assay Technology: The ADP-Glo™ assay is a robust, luminescence-based method that offers high sensitivity and a broad dynamic range.[10] Its homogeneous "add-mix-read" format is well-suited for high-throughput screening. However, it's important to be aware of potential interferences, such as compounds that inhibit the luciferase enzyme used for detection. Alternative methods like TR-FRET or radiometric assays can be employed for orthogonal validation.[10]
Trustworthiness and Self-Validating Systems:
To ensure the reliability of in vitro kinase assay data, several controls should be incorporated into the experimental design:
-
No-enzyme control: To determine the background signal.
-
No-inhibitor (vehicle) control: Represents 100% kinase activity.
-
Positive control inhibitor: A known inhibitor of the target kinase to validate assay performance.
-
Z'-factor calculation: A statistical parameter used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Conclusion
Inhibitors derived from the this compound and the broader 1H-pyrrolo[2,3-b]pyridine scaffold represent a promising class of FGFR inhibitors. The lead compound 4h demonstrates potent and relatively selective inhibition of FGFR1, 2, and 3 in vitro.[5][6] The comparative data and detailed experimental protocols provided in this guide are intended to empower researchers in their efforts to discover and develop novel kinase inhibitors. The versatility of the 7-azaindole core, coupled with a rigorous and well-controlled in vitro screening cascade, offers a powerful platform for the generation of next-generation targeted cancer therapeutics.
References
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. shop.carnabio.com [shop.carnabio.com]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. pharmaceutical-technology.com [pharmaceutical-technology.com]
A Comparative Guide to Pyrrolopyridine-Based FGFR Inhibitors for Preclinical Research
In the landscape of targeted oncology, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical axis in tumorigenesis and a promising target for therapeutic intervention.[1][2] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is a known driver in a variety of malignancies.[2][3] This has spurred the development of numerous small molecule inhibitors, with a particular focus on scaffolds that can offer both potency and selectivity. Among these, the pyrrolopyridine core has proven to be a versatile and effective starting point for the design of novel FGFR inhibitors.
This guide provides a comparative analysis of preclinical FGFR inhibitors centered around two closely related heterocyclic cores: the 1H-pyrrolo[2,3-b]pyridine and the 5H-pyrrolo[2,3-b]pyrazine scaffolds. We will delve into their discovery, structure-activity relationships, and comparative efficacy, supported by experimental data and detailed protocols to aid researchers in their own investigations.
The FGFR Signaling Pathway: A Key Oncogenic Driver
The FGFR family comprises four highly conserved receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), trigger a cascade of downstream signaling events.[4] This activation of pathways such as the RAS-MAPK-ERK and PI3K-AKT cascades is crucial for normal cellular processes, but its aberrant activation can lead to uncontrolled cell proliferation, survival, and angiogenesis, hallmarks of cancer.[4][5]
Diagram: The FGFR Signaling Pathway and Point of Inhibition
Caption: FGFR signaling is initiated by ligand binding, leading to receptor dimerization and autophosphorylation, which activates downstream pathways promoting cell proliferation and survival. Pyrrolopyridine inhibitors block this process by targeting the ATP-binding site of the FGFR kinase domain.
Featured Pyrrolopyridine-Based FGFR Inhibitors
Our comparative analysis focuses on lead compounds from two distinct but related pyrrolopyridine scaffolds that have shown significant promise in preclinical studies.
Series 1: 1H-Pyrrolo[2,3-b]pyridine Derivatives
This series was developed through the optimization of a hit compound identified with modest FGFR1 inhibitory activity.[2] The core scaffold, 1H-pyrrolo[2,3-b]pyridine, offers a favorable starting point due to its low molecular weight and high ligand efficiency.[2]
Lead Compound: 4h
Compound 4h emerged as a potent pan-FGFR inhibitor from this series, demonstrating low nanomolar IC50 values against FGFR1, FGFR2, and FGFR3.[1][2]
Series 2: 5H-Pyrrolo[2,3-b]pyrazine Derivatives
Researchers have also explored the 5H-pyrrolo[2,3-b]pyrazine scaffold, which has been shown to increase binding activity for FGFR1 compared to other related cores.[4]
Lead Compound: 13
Compound 13 is a highly potent and selective inhibitor from this series, with a sub-nanomolar IC50 for FGFR1.[4]
Resistance-Overcoming Compound: 10
A notable evolution of the pyrrolopyrazine core is Compound 10 , a covalent inhibitor designed to be a potent and selective inhibitor of FGFR2 and FGFR3 that can overcome common resistance mutations.[6]
Comparative Performance Data
The following tables summarize the key performance metrics for the lead compounds from each series, providing a basis for direct comparison.
Table 1: Comparative Biochemical Potency (IC50, nM)
| Compound | Core Scaffold | FGFR1 | FGFR2 | FGFR3 | FGFR4 | Reference |
| 4h | 1H-Pyrrolo[2,3-b]pyridine | 7 | 9 | 25 | 712 | [1][2] |
| 13 | 5H-Pyrrolo[2,3-b]pyrazine | 0.6 | - | - | - | [4] |
| 10 | Pyrrolopyrazine Carboxamide | - | Potent | Potent | Spared | [6] |
Note: Data for some isoforms were not available in the cited literature.
Table 2: Cellular Activity and Selectivity
| Compound | Key Cellular Activity | Kinase Selectivity | Reference |
| 4h | Inhibited breast cancer 4T1 cell proliferation and induced apoptosis. | Pan-FGFR inhibitor with moderate selectivity against FGFR4. | [1][2] |
| 13 | Potent anti-proliferative activity in KG1 cells. | High selectivity for FGFR1 over a panel of other kinases. | [4] |
| 10 | Induced tumor stasis or regression in the SNU-16 gastric cancer model. | Spared FGFR1/4 and other kinases, overcoming common resistance mutations. | [6] |
Table 3: Comparative ADME/PK Profile
| Compound | In Vitro Metabolic Stability | In Vivo Pharmacokinetics | Reference |
| 13 | Favorable metabolic properties. | - | [4] |
| 10 | Favorable pharmacokinetics. | Robust pharmacodynamic suppression in vivo. | [6] |
Note: Detailed ADME/PK data for all compounds were not publicly available.
Experimental Protocols
To facilitate the evaluation of these or similar compounds, we provide the following detailed, step-by-step methodologies for key experiments.
Experimental Workflow Overview
Caption: A typical workflow for evaluating FGFR inhibitors, progressing from biochemical potency to cellular activity and finally to in vivo efficacy.
FGFR Kinase Enzymatic Assay (ADP-Glo™ Protocol)
This protocol is adapted from Promega's ADP-Glo™ Kinase Assay technical manual and is suitable for determining the IC50 of inhibitors against purified FGFR enzymes.[7][8][9]
Materials:
-
Purified recombinant FGFR enzyme (FGFR1, 2, 3, or 4)
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT)
-
Test compounds serially diluted in DMSO
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Then, dilute the compounds in Kinase Reaction Buffer to the desired final concentrations.
-
Enzyme and Substrate/ATP Mix Preparation:
-
Dilute the FGFR enzyme to the desired concentration in Kinase Reaction Buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Prepare a substrate/ATP mix in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the specific FGFR isoform.
-
-
Kinase Reaction:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Second Incubation: Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Third Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol assesses the effect of FGFR inhibitors on the proliferation of cancer cell lines with known FGFR alterations.
Materials:
-
Cancer cell line with known FGFR amplification or mutation (e.g., SNU-16 for FGFR2 amplification)
-
Complete cell culture medium
-
Test compounds serially diluted in culture medium
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or white-walled assay plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the FGFR inhibitor or DMSO as a vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure luminescence with a plate reader.
-
-
Data Analysis: Determine the percentage of cell viability relative to the DMSO-treated control and calculate the GI50 (concentration for 50% inhibition of cell growth).
Western Blot Analysis for Target Engagement
This protocol confirms that the inhibitor is engaging its target in cells by assessing the phosphorylation status of FGFR and downstream signaling proteins.[5][10]
Materials:
-
Cancer cell line of interest
-
FGFR inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-FGFR (e.g., p-FGFR Tyr653/654), anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow until they reach 70-80% confluency.
-
Treat the cells with the FGFR inhibitor at various concentrations for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine and 5H-pyrrolo[2,3-b]pyrazine scaffolds have yielded potent and selective FGFR inhibitors with promising preclinical activity. Compound 4h from the 1H-pyrrolo[2,3-b]pyridine series demonstrates broad-spectrum activity against FGFR1-3, while compound 13 from the 5H-pyrrolo[2,3-b]pyrazine series exhibits exceptional potency and selectivity for FGFR1. Furthermore, the development of covalent inhibitors like compound 10 highlights a promising strategy to overcome acquired resistance, a significant challenge in the clinical application of FGFR inhibitors.[6]
For researchers in the field, the choice of inhibitor will depend on the specific research question. For broad inhibition of FGFR signaling, a pan-inhibitor like 4h may be suitable. For studies focused on FGFR1, the high selectivity of 13 is advantageous. When investigating mechanisms of resistance, a compound like 10 would be a valuable tool. The provided protocols offer a robust framework for the in-house evaluation and comparison of these and other novel FGFR inhibitors, paving the way for the development of the next generation of targeted cancer therapies.
References
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Center for Biotechnology Information. [Link]
-
Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. [Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. [Link]
-
Discovery of a series of dimethoxybenzene FGFR inhibitors with 5 H- pyrrolo[2,3- b]pyrazine scaffold. PubMed. [Link]
-
Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed. [Link]
-
Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. PubMed. [Link]
-
Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma. National Institutes of Health. [Link]
-
The physical basis of FGFR3 response to fgf1 and fgf2. National Center for Biotechnology Information. [Link]
-
Efficacy and safety results of FGFR1-3 inhibitor, tinengotinib, as monotherapy in patients with advanced, metastatic cholangiocarcinoma: Results from phase II clinical trial. ASCO Publications. [Link]
-
FGFR inhibitors show differential activity profiles against the... ResearchGate. [Link]
-
Western blot analysis of FGFR3 (A) and actin (B) protein expression in... ResearchGate. [Link]
-
Measuring Cell Viability / Cytotoxicity. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Amide Coupling Reagents for 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
For researchers and professionals in drug development, the efficient synthesis of amide derivatives from key heterocyclic scaffolds is a cornerstone of medicinal chemistry.[1][2] The 4-bromo-1H-pyrrolo[2,3-b]pyridine, also known as 4-bromo-7-azaindole, is a privileged scaffold in numerous biologically active compounds, including kinase inhibitors.[2][3] The carboxylic acid at the 6-position presents a critical handle for diversification through amide bond formation. However, the electron-deficient nature of the 7-azaindole ring system can pose challenges for this seemingly routine transformation.
This guide provides an in-depth evaluation of common amide coupling reagents for the synthesis of amides from 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. We will delve into the mechanistic rationale behind reagent selection, present a comparative analysis of their performance, and provide detailed experimental protocols to empower you to make informed decisions in your synthetic endeavors.
The Challenge: Coupling with an Electron-Deficient Heterocycle
The pyridine ring in the 7-azaindole nucleus is electron-withdrawing, which decreases the nucleophilicity of the carboxylate and can make the activation step of amide coupling more challenging.[4] Standard coupling conditions that are effective for simple benzoic acids may prove sluggish or result in lower yields with this substrate.[5] Therefore, a careful selection of the coupling reagent is paramount to ensure high conversion, minimize side reactions, and facilitate product purification.
A Comparative Evaluation of Amide Coupling Reagents
We will now explore three classes of commonly employed amide coupling reagents: carbodiimides (EDC/HOBt), uronium/aminium salts (HATU), and phosphonium reagents (T3P®).
Carbodiimides: The Workhorse with Considerations (EDC/HOBt)
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is a widely used and cost-effective choice for amide bond formation.[6]
Mechanism of Action:
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC.[6] HOBt then reacts with this intermediate to form an active ester, which is subsequently attacked by the amine to yield the desired amide. The addition of HOBt is crucial as it suppresses racemization (if chiral amines are used) and minimizes the formation of an N-acylurea byproduct.[7]
Mechanism of EDC/HOBt mediated amide coupling.
Performance Insights:
For electron-deficient carboxylic acids, the initial activation step with EDC can be slow.[4][5] This may necessitate longer reaction times or slightly elevated temperatures. While generally reliable, EDC/HOBt couplings can sometimes be plagued by the formation of the urea byproduct, which can complicate purification, although the urea from EDC is generally water-soluble.[7] For particularly challenging couplings involving sterically hindered or electron-poor amines, this method might result in incomplete conversion.[5]
Uronium/Aminium Salts: The High-Performance Option (HATU)
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly effective coupling reagent known for its rapid reaction rates and high yields, even in difficult cases.[7]
Mechanism of Action:
HATU reacts with the carboxylate to form a highly reactive OAt-active ester. The 7-azabenzotriazole (HOAt) moiety is a better leaving group than HOBt due to the electron-withdrawing effect of the pyridine nitrogen, leading to faster acylation of the amine.[8]
Mechanism of HATU mediated amide coupling.
Performance Insights:
HATU is often the reagent of choice for challenging substrates, including electron-deficient heterocyclic carboxylic acids.[4] It generally provides clean reactions with high yields and short reaction times. However, HATU is more expensive than EDC. A potential side reaction is the guanidinylation of the amine if an excess of HATU is used, though this is less of a concern with PyAOP, a related phosphonium reagent.[8]
Phosphonium Reagents: The Clean and Efficient Alternative (T3P®)
Propylphosphonic anhydride (T3P®) is a versatile and efficient coupling reagent that offers several advantages, particularly in terms of process safety and ease of workup.[9]
Mechanism of Action:
T3P® activates the carboxylic acid by forming a mixed phosphonic anhydride intermediate. This highly reactive species is then readily attacked by the amine to form the amide bond. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup.[10]
Mechanism of T3P® mediated amide coupling.
Performance Insights:
T3P® is known for its high efficiency and clean reaction profiles, often providing excellent yields with minimal side product formation.[10] The water-solubility of its byproducts simplifies purification, making it an attractive option for both small-scale and process chemistry.[10] Notably, T3P® has been successfully employed in the synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, demonstrating its suitability for this heterocyclic system.
Data Summary and Comparison
| Coupling Reagent | Relative Cost | Reaction Speed | Ease of Workup | Common Side Reactions | Recommended for this compound? |
| EDC/HOBt | Low | Moderate | Moderate | N-acylurea formation | Yes, a good starting point, but may require optimization. |
| HATU | High | Fast | Good | Guanidinylation of amine (if in excess) | Excellent choice for rapid and high-yielding synthesis. |
| T3P® | Moderate | Fast | Excellent | Minimal | Highly recommended for clean reactions and straightforward purification. |
Experimental Protocols
The following are representative, detailed protocols for the amide coupling of this compound. Note: These are general procedures and may require optimization for specific amines.
Protocol 1: EDC/HOBt Coupling
Experimental workflow for EDC/HOBt coupling.
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) is added the desired amine (1.1 eq), HOBt (1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
The mixture is cooled to 0 °C in an ice bath.
-
EDC·HCl (1.2 eq) is added portion-wise over 5 minutes.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3x).
-
The combined organic layers are washed with saturated aqueous NaHCO3, water, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: HATU Coupling
Experimental workflow for HATU coupling.
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) is added HATU (1.1 eq) and DIPEA (2.5 eq).
-
The mixture is stirred at room temperature for 5 minutes to pre-activate the carboxylic acid.
-
The desired amine (1.1 eq) is added, and the reaction is stirred at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate (3x).
-
The combined organic layers are washed with saturated aqueous NaHCO3, water, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 3: T3P® Coupling
Experimental workflow for T3P® coupling.
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in ethyl acetate (EtOAc, 0.1 M) is added pyridine (2.0 eq).
-
A 50% solution of T3P® in EtOAc (1.5 eq) is added dropwise at room temperature.
-
The reaction is stirred at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO3 solution.
-
The layers are separated, and the aqueous layer is extracted with EtOAc (2x).
-
The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Conclusion and Recommendations
The choice of an amide coupling reagent for this compound is a critical parameter for successful synthesis.
-
For initial explorations and cost-sensitive projects, EDC/HOBt is a viable starting point, though be prepared for potential optimization of reaction conditions.
-
For rapid and generally high-yielding results, especially with challenging amines, HATU is an excellent, albeit more expensive, choice.
-
For a balance of high efficiency, clean reaction profiles, and a simplified workup, T3P® is highly recommended and has literature precedent for the successful coupling of similar pyrrolo[2,3-b]pyridine systems.
Ultimately, the optimal reagent will depend on the specific amine being coupled, project timelines, and budget. The provided protocols and comparative data should serve as a valuable resource for navigating these choices and achieving your synthetic goals.
References
-
B. V. V. S. Pavan Kumar, G. S. Kumar, A. S. Reddy, P. S. S. Reddy, and S. C. Mulakayala. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." NIH Public Access, 2013. [Link]
-
AAPPTec. "Coupling Reagents." [Link]
-
Chemistry Steps. "Amides from Carboxylic Acids-DCC and EDC Coupling." [Link]
-
M. R. Tracey, et al. "Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC." ACS Sustainable Chemistry & Engineering, 2022. [Link]
-
R. Surasani, et al. "Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling." Beilstein Journal of Organic Chemistry, 2012. [Link]
- Google P
-
A. A. B. S. A. Ghani, et al. "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry, 2015. [Link]
-
Reddit. "amide coupling help." [Link]
-
J. T. Starr, et al. "Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors." ACS Medicinal Chemistry Letters, 2020. [Link]
-
ResearchGate. "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates." [Link]
-
Organic Chemistry Portal. "Amide synthesis by acylation." [Link]
-
Journal of the National Academy of Sciences of Ukraine. "Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines." [Link]
-
ResearchGate. "What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?" [Link]
-
AMRI. "WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE." [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 7-Azaindole-Based Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold has cemented its position as a "privileged" structure in modern medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its unique ability to mimic the adenine hinge-binding motif of ATP gives it a significant advantage in achieving high potency and selectivity.[3][4][5] However, like any therapeutic candidate, the journey from a potent "hit" to a viable drug is fraught with challenges, chief among them being metabolic stability. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, torpedoing an otherwise promising development program.
This guide provides an in-depth, experience-driven comparison of methodologies to assess the metabolic stability of 7-azaindole compounds. We will move beyond mere protocol recitation to explain the causality behind experimental choices, empowering you to design, execute, and interpret these critical studies with confidence.
The Metabolic Landscape of 7-Azaindoles: Understanding the Liabilities
The introduction of a nitrogen atom into the indole ring fundamentally alters the scaffold's electronic properties, influencing its susceptibility to metabolic enzymes.[1][5] While this modification can enhance solubility and target engagement, it also introduces potential metabolic weak spots.[1][5] The primary metabolic pathways are dominated by Phase I oxidation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, followed by Phase II conjugation.[6][7]
Key Metabolic Hotspots:
-
Oxidation of the Pyrrole Ring: The electron-rich pyrrole moiety is a common site for CYP-mediated hydroxylation.
-
Oxidation of the Pyridine Ring: The pyridine nitrogen can be oxidized to form an N-oxide.
-
Metabolism of Substituents: Functional groups appended to the core scaffold are often major sites of metabolism (e.g., O-dealkylation of methoxy groups, hydroxylation of alkyl chains).
Understanding these potential liabilities is not just an academic exercise; it is the foundation of rational drug design. By anticipating these metabolic pathways, chemists can proactively modify the structure to block or attenuate these processes, a strategy often referred to as "metabolic switching" or bioisosteric replacement.[8][9][10] For example, replacing a metabolically labile hydrogen with fluorine can block oxidation at that position due to the strength of the C-F bond.[9]
Experimental Assessment: The In Vitro Liver Microsomal Stability Assay
To quantify the metabolic stability of a compound, the most common and robust starting point is the in vitro liver microsomal stability assay .[6][7][11] This assay uses subcellular fractions (microsomes) from liver tissue, which are rich in Phase I enzymes like CYPs.[6] The rate at which the parent compound disappears over time provides a quantitative measure of its intrinsic clearance (CLint).[11][12]
Below is a workflow diagram and a detailed protocol, grounded in best practices, explaining not just what to do, but why each step is critical.
Experimental Workflow Diagram
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Detailed Step-by-Step Protocol
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a 7-azaindole test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
Test Compound & Positive Control (e.g., Verapamil - high clearance)
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS
-
96-well plates, incubator/shaker, centrifuge, LC-MS/MS system
Procedure:
-
Preparation (The "Why"):
-
Test Compound Preparation: Prepare a 1 mM stock solution of your 7-azaindole compound in DMSO. The final DMSO concentration in the incubation should be ≤ 0.5% to avoid inhibiting enzyme activity.
-
Microsome Suspension: Thaw pooled HLM on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer. Keeping everything on ice is critical to preserve enzyme function before the experiment begins.
-
Incubation Plate Setup: In a 96-well plate, add buffer. Then add your test compound to achieve a final concentration of 1 µM. This concentration is a standard starting point, low enough to be relevant to therapeutic concentrations but high enough for robust analytical detection. Include a negative control (no NADPH) to assess non-enzymatic degradation.
-
-
Incubation (The "Why"):
-
Pre-incubation: Pre-warm the plate containing microsomes and the test compound for 5-10 minutes at 37°C in a shaking incubator. This ensures the reaction starts at the correct physiological temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[12] The regenerating system ensures a constant supply of the essential cofactor (NADPH) for CYP enzymes throughout the incubation period.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a separate plate containing ice-cold acetonitrile with the internal standard. The "0-minute" sample is taken immediately after adding NADPH and represents 100% of the compound. The cold ACN serves to "quench" or stop the enzymatic reaction by precipitating the proteins (enzymes).[12]
-
-
Analysis (The "Why"):
-
Protein Precipitation: Once all time points are collected, centrifuge the quench plate at high speed (e.g., 4000 rpm) for 10-15 minutes to pellet the precipitated microsomal proteins.
-
Sample Transfer: Carefully transfer the supernatant to a new plate for analysis. This step is crucial to prevent proteins from clogging the LC-MS/MS system.
-
LC-MS/MS Quantification: Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard at each time point.[11] The internal standard corrects for variability in sample processing and instrument response.
-
-
Data Interpretation (The "Why"):
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine Half-Life (t½): Plot the natural log (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The half-life is calculated as: t½ = 0.693 / k .
-
Calculate Intrinsic Clearance (CLint): CLint is the ultimate measure of metabolic liability and is calculated using the half-life and incubation conditions: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of Microsomal Protein) .[12]
-
Comparative Data: Structure-Metabolic Stability Relationships
To illustrate the practical application of this data, consider the following hypothetical 7-azaindole analogs. By making small, strategic chemical modifications, we can observe significant changes in metabolic stability. This process is central to lead optimization.
| Compound ID | R1 Substitution | R2 Substitution | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Analysis |
| AZN-001 | H | -OCH₃ | 8 | 173.3 | High Clearance: The methoxy group is a metabolic liability, likely undergoing rapid O-dealkylation. |
| AZN-002 | H | -CF₃ | > 60 | < 11.6 | Low Clearance: Replacing the methoxy group with a metabolically stable trifluoromethyl group significantly improves stability. |
| AZN-003 | F | -OCH₃ | 25 | 55.4 | Moderate Clearance: Adding fluorine to the core ring can block a potential site of oxidation, improving stability over AZN-001. |
| AZN-004 | H | -CH(CH₃)₂ | 15 | 92.4 | High-Moderate Clearance: The isopropyl group is susceptible to hydroxylation. |
| AZN-005 | H | Cyclopropyl | > 60 | < 11.6 | Low Clearance: Replacing the isopropyl with a cyclopropyl group, a common bioisostere, blocks metabolism at that position.[10] |
Data is for illustrative purposes. Clearance is classified based on typical industry standards.
Advanced Considerations and Alternative Systems
While the microsomal stability assay is the workhorse for assessing Phase I metabolism, it doesn't tell the whole story.
-
Hepatocyte Stability Assays: For compounds that are cleared slowly or are suspected to undergo Phase II metabolism (e.g., glucuronidation, sulfation), using intact cryopreserved hepatocytes is a more comprehensive model.[6][7][13] Hepatocytes contain both Phase I and Phase II enzymes, as well as transporters, providing a more holistic view of hepatic clearance.[6][13]
-
Metabolite Identification (Met-ID): Identifying the specific structures of metabolites formed during these incubations provides direct evidence of the metabolic "soft spots." This information is invaluable for guiding the next round of chemical synthesis.
Key Metabolic Pathways of 7-Azaindole
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. mdpi.com [mdpi.com]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. bioivt.com [bioivt.com]
- 8. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 9. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nuvisan.com [nuvisan.com]
- 12. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 13. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid (CAS No. 1190321-81-3). As a specialized heterocyclic compound frequently utilized in targeted drug discovery, particularly as an inhibitor of Fibroblast Growth Factor Receptor (FGFR), its handling and disposal demand rigorous adherence to safety protocols and environmental regulations.[1] This document is intended for researchers, chemists, and laboratory managers engaged in pharmaceutical research and development.
Our approach moves beyond simple checklists to instill a deep understanding of the chemical's characteristics, the regulatory framework governing its disposal, and the scientific rationale behind each procedural step.
Hazard Assessment and Waste Characterization
Before any disposal action, a thorough understanding of the compound's hazards is critical. While a specific, comprehensive Safety Data Sheet (SDS) for this exact carboxylic acid derivative is not widely available, we can infer its hazard profile from its structural components: a halogenated pyridine core and a carboxylic acid functional group.
-
Halogenated Heterocycle: The presence of bromine classifies this compound as a halogenated organic compound .[2] Such compounds can produce toxic and corrosive byproducts like hydrogen bromide upon incomplete combustion, necessitating specialized disposal methods like high-temperature incineration.[3] Safety data for the parent compound, 4-bromo-1H-pyrrolo[2,3-b]pyridine, indicates it causes skin and serious eye irritation.[4]
-
Carboxylic Acid: While likely a weak acid, the carboxylic acid group can contribute to overall irritant properties and must be considered when selecting waste containers and handling procedures.
-
Acute Toxicity: A structurally similar isomer, 4-Bromo-1H-pyrrolo[2,3-c]pyridine, is classified as Acute Toxicity Category 3 (Oral), with the hazard statement "Toxic if swallowed". It is prudent to handle this compound with a similar level of caution.
Based on this analysis, waste containing this compound must be classified as Hazardous Waste . In the United States, its disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[5][6][7]
| Chemical Identifier | Information |
| Compound Name | This compound |
| CAS Number | 1190321-81-3[1][8] |
| Molecular Formula | C₈H₅BrN₂O₂[1] |
| Molecular Weight | 241.04 g/mol [1] |
| Waste Classification | Hazardous Waste, Halogenated Organic Compound |
| Anticipated Hazards | Skin Irritant, Serious Eye Irritant, Potentially Toxic if Swallowed |
Pre-Disposal Operations: Segregation and Containerization
Proper segregation is the most critical step in ensuring safe, compliant, and cost-effective hazardous waste disposal.
The Cardinal Rule: Segregation of Halogenated Waste
Halogenated organic waste must always be collected in a dedicated waste stream, separate from non-halogenated organic waste.[2][9]
-
Causality: Halogenated compounds require high-temperature incineration to ensure complete destruction and to prevent the formation of highly toxic dioxins and furans.[3] Mixing them with non-halogenated solvents contaminates the entire volume, drastically increasing the cost and complexity of disposal.
Waste Container Selection and Preparation
-
Select an Appropriate Container: Choose a container made of a material chemically resistant to the waste contents. For both solid waste and solutions in common laboratory solvents (e.g., DMSO, Methanol, Dichloromethane), High-Density Polyethylene (HDPE) or Polypropylene (PP) containers are excellent choices.[10][11] These materials show high resistance to a wide range of acids, bases, and organic solvents.[12][13][14]
-
Inspect the Container: Ensure the container is in good condition, free of cracks or damage, and has a secure, leak-proof screw-top cap.
-
Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (no formulas or abbreviations). Write out "Waste this compound." If in solution, list the solvent(s) as well.
-
The date on which the first drop of waste is added (the "accumulation start date").
-
The associated hazards (e.g., Irritant, Toxic).
-
Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling the pure solid compound and solutions containing it.
Required Personal Protective Equipment (PPE)
All handling and disposal operations must be performed inside a certified chemical fume hood.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents skin contact and irritation. |
| Eye Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles | Protects against dust particles and splashes. |
| Body Protection | Flame-resistant laboratory coat | Protects skin and clothing from contamination. |
| Foot Protection | Closed-toe shoes | Protects feet from spills. |
Disposal of Solid Waste
This includes expired starting material, unused compound, or material contaminated with the solid compound (e.g., weighing paper, contaminated paper towels).
-
Prepare the Waste Stream: Place the labeled "Halogenated Organic Solids" waste container in the fume hood.
-
Transfer Waste: Carefully transfer the solid waste into the designated container using a spatula or powder funnel.
-
Minimize Dust: Avoid creating airborne dust. If cleaning residual powder from a surface, wet a paper towel with an appropriate solvent (e.g., methanol or ethanol), wipe the area, and place the contaminated towel into the solid waste container.
-
Secure the Container: Tightly seal the container cap immediately after adding the waste.
-
Log the Entry: If required by your institution, log the addition to the waste container.
Disposal of Liquid Waste
This includes reaction mother liquors, column chromatography fractions, or contaminated solvents.
-
Prepare the Waste Stream: Place the labeled "Halogenated Organic Liquids" waste container in a secondary containment bin within the fume hood.
-
Transfer Waste: Using a funnel, carefully pour the liquid waste into the container.
-
Avoid Overfilling: Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]
-
Secure the Container: Tightly seal the container cap immediately after adding the waste.
-
Clean Funnel: Rinse the funnel with a small amount of a clean, compatible solvent, collecting the rinse into the waste container.
-
Update Contents List: On the waste label or an attached tag, ensure all components of the liquid mixture are listed with their approximate percentages.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for proper disposal.
Sources
- 1. This compound | 1190321-81-3 | Benchchem [benchchem.com]
- 2. uakron.edu [uakron.edu]
- 3. researchgate.net [researchgate.net]
- 4. georganics.sk [georganics.sk]
- 5. epa.gov [epa.gov]
- 6. axonator.com [axonator.com]
- 7. epa.gov [epa.gov]
- 8. labsolu.ca [labsolu.ca]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. polymershapes.com [polymershapes.com]
- 11. ethz.ch [ethz.ch]
- 12. admincontent.bimobject.com [admincontent.bimobject.com]
- 13. calpaclab.com [calpaclab.com]
- 14. labdepotinc.com [labdepotinc.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the novelty of a compound such as 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid necessitates a cautious and well-informed approach to safety. As a Senior Application Scientist, this guide is intended to provide you with the essential, immediate safety and logistical information for handling this compound, grounded in established principles of laboratory safety and chemical hygiene. Our aim is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.
Understanding the Hazard: A Data-Informed Approach
The fundamental principle when working with a novel or poorly characterized substance is to assume it is hazardous.[4][5] This conservative approach ensures that all necessary precautions are taken to minimize exposure until sufficient data are available to refine safety protocols.
Core Principles of Protection: A Multi-Layered Defense
Effective protection against chemical hazards is not achieved through a single piece of equipment but through a multi-layered strategy that encompasses engineering controls, personal protective equipment (PPE), and safe work practices.
Engineering Controls: Your First Line of Defense
Before any PPE is donned, engineering controls should be in place to minimize the risk of exposure. For a powdered substance like this compound, the primary engineering control is a certified chemical fume hood.[6] All weighing and transfer operations involving the solid material should be conducted within a fume hood to prevent the inhalation of airborne particles.[6] The laboratory should also be equipped with easily accessible eyewash stations and safety showers.[7]
Personal Protective Equipment (PPE): A Necessary Barrier
The appropriate selection and use of PPE are critical for preventing direct contact with the chemical. The following recommendations are based on a risk assessment of handling a potentially hazardous powdered solid.
Chemical splash goggles are mandatory when handling this compound in any form.[1] For operations with a higher risk of splashing, such as when dissolving the compound or during purification, a face shield should be worn in addition to goggles.[7]
The choice of gloves is critical, as no single glove material is impervious to all chemicals. For incidental contact with this compound, nitrile or neoprene gloves are recommended.[5][8] These materials provide good resistance to a range of chemicals and are preferable to latex to avoid potential allergies.[8]
For tasks involving prolonged or direct contact, such as during a spill cleanup, consider double-gloving or using a thicker, more resistant glove like Viton™, which offers excellent protection against chlorinated and aromatic solvents.[2][8] Always inspect gloves for any signs of degradation or punctures before use and remove them promptly and properly if contamination occurs.[9]
When handling the solid form of this compound outside of a fume hood, or if there is a risk of aerosolization, respiratory protection is essential. A NIOSH-approved N95 or a European standard FFP2 disposable respirator is the minimum requirement for protection against fine dust particles.[10] For higher-risk operations or in the event of a significant spill, a respirator with a higher protection factor, such as an FFP3 or a half-mask respirator with P100 cartridges, should be used.[10][11]
A standard laboratory coat should be worn at all times to protect against minor spills and contamination of personal clothing.[1][7] Ensure the lab coat is fully buttoned. For procedures with a greater splash potential, a chemically resistant apron should be worn over the lab coat.[7] It is also imperative to wear long pants and closed-toe shoes in the laboratory.[1]
Operational and Disposal Plans: Ensuring a Safe Workflow
A comprehensive safety plan extends beyond PPE to include clear, step-by-step procedures for handling and disposal.
Step-by-Step Handling Protocol
-
Preparation : Before handling the compound, ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available and in good condition. Review the experimental protocol and identify potential hazards.
-
Weighing and Transfer : Conduct all weighing and transfer of the solid compound within a chemical fume hood. Use a spatula for transfers to minimize dust generation.
-
Dissolution : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling : After handling the compound, decontaminate the work area. Remove gloves and wash hands thoroughly with soap and water.[9]
Disposal Plan
All waste containing this compound, including contaminated gloves, weigh boats, and excess material, should be treated as hazardous waste. As a halogenated organic compound, it must be disposed of in accordance with local, state, and federal regulations. Typically, this involves collection in a designated, labeled, and sealed container for incineration by a licensed professional waste disposal service.[7] Do not dispose of this chemical down the drain.[1]
Visualizing the Safety Workflow
To aid in the rapid understanding of the PPE selection process, the following diagram illustrates the decision-making workflow.
Caption: PPE selection workflow for handling this compound.
Summary of Personal Protective Equipment
| Protection Type | Minimum Requirement | Enhanced Protection (for higher-risk tasks) |
| Eye/Face | Chemical splash goggles | Goggles and a face shield |
| Hand | Nitrile or neoprene gloves | Thicker, chemically resistant gloves (e.g., Viton™) or double-gloving |
| Respiratory | N95 or FFP2 disposable respirator (for solids) | Half-mask respirator with P100 cartridges or FFP3 respirator |
| Body | Fully buttoned lab coat, long pants, closed-toe shoes | Chemical-resistant apron over lab coat |
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound. Remember that a strong safety culture, built on a foundation of knowledge and best practices, is the most valuable asset in any research endeavor.
References
- Capot Chemical. (2026, January 19). MSDS of (4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)-acetic acid methyl ester.
- TCI AMERICA. SAFETY DATA SHEET 5-Bromo-1H-pyrrolo[2,3-b]pyridine.
- Georganics. (2023, April 14).
- Sigma-Aldrich. 4-Bromo-1H-pyrrole-2-carboxylic acid.
- UC Berkeley Office of Environment, Health & Safety. Glove Selection Guide.
- IB Tutors. (2025, March 13). How to Master Good Lab Practices: A Safety-First Guide for Scientists.
- Benchchem. A Guide to the Safe Handling and Management of Novel Research Compounds.
- Texas Woman's University. Novel Chemicals with Unknown Hazards SOP.
- TU Delft. Glove Selection and Usage.
- Oregon State University Chemistry.
- Fisher Scientific. (2025, December 18).
- Fisher Scientific.
- 3M.
- University of California, Irvine. Novel Compounds SOP.
- 3M.
- uvex safety. Respirator for Chemicals | Protective Dust Mask.
- Safety & Risk Services. Glove Selection Guide.
- University of California, Santa Cruz.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
- Canadian Centre for Occupational Health and Safety.
- National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- KPA. (2023, November 29). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Lion Technology. (2011, February 1).
- OSHA. Chemical Hazards.
- European Chemicals Agency (ECHA). REACH guidance documents.
- European Chemicals Agency (ECHA).
- European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment.
- European Chemicals Agency (ECHA).
- European Chemicals Agency (ECHA). Homepage.
Sources
- 1. greenwgroup.com [greenwgroup.com]
- 2. filelist.tudelft.nl [filelist.tudelft.nl]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. twu.edu [twu.edu]
- 6. plusplustutors.com [plusplustutors.com]
- 7. saffronchemicals.com [saffronchemicals.com]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 11. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
